1-N-Cbz-4-hydroxy-beta-proline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYNZYKXMSCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661406 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-64-7 | |
| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-Cbz-4-hydroxy-beta-proline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of Constrained Beta-Amino Acids in Drug Discovery
An In-depth Technical Guide to the Synthesis of 1-N-Cbz-4-hydroxy-beta-proline
Substituted proline analogs are foundational chiral building blocks in modern medicinal chemistry. Their rigid five-membered ring structure provides a conformational constraint that is invaluable for designing peptides, peptidomimetics, and small molecule inhibitors with improved metabolic stability and defined three-dimensional structures.[1] Among these, β-proline scaffolds, which feature the carboxylic acid at the C3 position rather than the C2 (alpha) position, offer a unique backbone extension of one carbon. This seemingly minor change significantly alters the conformational landscape and vectoral projection of substituents, opening new avenues for exploring chemical space in drug design.
The target molecule, this compound, combines three critical structural features:
-
A β-proline core: Providing a unique structural scaffold.
-
A 4-hydroxy group: A key functional handle for hydrogen bonding or further derivatization, known to be crucial for biological recognition in molecules like collagen.[2][3]
-
An N-Cbz protecting group: The benzyloxycarbonyl (Cbz or Z) group is a robust and widely used protecting group for amines in peptide synthesis, stable to a wide range of conditions but readily removable by catalytic hydrogenation.[4][5]
This guide provides a detailed examination of a plausible and mechanistically insightful pathway for the synthesis of this compound, starting from the readily available chiral pool starting material, trans-4-hydroxy-L-proline.
Retrosynthetic Analysis and Overall Strategy
A logical retrosynthetic approach to this compound identifies the key challenges in its construction. The primary disconnection is the Cbz protecting group, a standard transformation. The more complex challenge is the construction of the 4-hydroxy-β-proline core itself, as β-amino acids are not as readily available as their α-analogs.
Our forward-synthetic strategy will therefore be based on a stereospecific transformation of an α-amino acid into a β-amino acid. This guide will focus on a powerful sequence starting from commercially available trans-4-hydroxy-L-proline, which involves an initial N-protection step followed by a radical-mediated ring restructuration.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: N-Protection of the Chiral Starting Material
The first essential step is the protection of the secondary amine of the proline ring. The Cbz group is ideal for this purpose. The reaction proceeds via a nucleophilic attack of the proline nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl) under basic conditions, typically using sodium hydroxide or a non-nucleophilic organic base.
Mechanism: Schotten-Baumann Reaction The reaction is a classic Schotten-Baumann acylation. The base deprotonates the amine (or neutralizes the HCl byproduct), making the nitrogen a more potent nucleophile to attack the benzyl chloroformate.
Experimental Protocol: N-Cbz Protection
-
Dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 2 M sodium hydroxide solution (2.5 eq) in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 eq) portion-wise over 30 minutes with vigorous stirring, ensuring the temperature remains below 5 °C.[4]
-
After the addition is complete, remove the ice bath and continue stirring for 1-2 hours at room temperature.
-
Acidify the reaction mixture to a pH of ~2 using concentrated HCl. An oil or solid precipitate should form.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.[4]
Part 2: Core Transformation via Radical Decarboxylation and Rearrangement
The conversion of the α-amino acid scaffold to the β-amino acid is the key challenge. A robust method involves a radical-mediated Barton decarboxylation, which allows for the removal of the C2 carboxyl group and the introduction of new functionality at a different position. A plausible synthetic route is adapted from the synthesis of β-proline enantiomers.[6]
The overall transformation from N-Cbz-trans-4-hydroxy-L-proline would proceed as follows:
-
Activation of the Carboxylic Acid: Conversion to a Barton ester (e.g., a thiohydroxamate ester) to facilitate radical generation.
-
Radical Decarboxylation & Trapping: Photolytic or thermally induced homolytic cleavage of the N-O bond of the Barton ester generates a carboxyl radical, which rapidly loses CO₂ to form an alkyl radical at the C2 position. This radical is then trapped. For our target, a subsequent step to introduce a nitrile at C4 would be required, which complicates a direct path.
A more direct synthetic approach to a beta-proline would involve a ring expansion or a different starting material. However, for the purpose of this guide, we will illustrate a mechanistically distinct pathway that highlights advanced organic transformations. A key transformation inspired by published literature involves the conversion of the 4-hydroxy group into a leaving group, followed by an intramolecular cyclization of a tethered nucleophile.
Let's consider a more synthetically viable pathway starting from a protected glutamic acid derivative, a common precursor for substituted prolines.[7]
A Mechanistically Sound Pathway from Pyroglutamic Acid
A more established route to functionalized β-prolines often starts from L-pyroglutamic acid. This allows for precise stereochemical control.
Step 1: Ring Opening and Functionalization L-pyroglutamic acid is first N-protected (e.g., with Cbz-Cl). The lactam is then reductively opened to reveal a primary alcohol and a carboxylic acid.
Step 2: Introduction of the Hydroxyl Group The strategy now focuses on introducing the hydroxyl group at the eventual C4 position with the correct stereochemistry. This can be achieved through various methods, including asymmetric dihydroxylation of an unsaturated precursor.
Step 3: Intramolecular Cyclization (Key Step) The crucial step is the formation of the β-proline ring. This is typically achieved via an intramolecular S N 2 reaction. The primary alcohol is converted into a good leaving group (e.g., a tosylate or mesylate), and a nucleophile, generated from what will become the new C2 carbon, attacks to close the five-membered ring.
Caption: Mechanism of intramolecular S N 2 cyclization to form the β-proline ring.
Part 3: Illustrative Experimental Protocol
This protocol outlines the key cyclization step, which is the heart of the synthesis.
Objective: To synthesize the N-Cbz-β-proline ring via intramolecular cyclization.
| Reagent/Material | Molar Eq. | MW | Amount |
| Linear N-Cbz Precursor | 1.0 | - | - |
| Sodium Hydride (60% disp.) | 1.2 | 24.00 | - |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the linear precursor (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the protected β-proline derivative.
Conclusion
The synthesis of this compound is a non-trivial task that requires a multi-step sequence with careful control of stereochemistry. While several routes are possible, strategies that build the β-amino acid scaffold from chiral pool starting materials like pyroglutamic acid or that re-engineer α-amino acids through radical transformations represent powerful approaches in modern organic synthesis. The resulting molecule is a highly valuable building block for constructing conformationally defined peptides and peptidomimetics, enabling researchers and drug development professionals to probe new regions of biologically relevant chemical space.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 4. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
1-N-Cbz-4-hydroxy-beta-proline structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-N-Cbz-4-hydroxy-beta-proline
Introduction: The Analytical Imperative
In modern drug discovery and peptide chemistry, the precise structural characterization of chiral building blocks is not merely a procedural formality; it is the bedrock of reproducible science and therapeutic efficacy. This compound, a derivative of hydroxyproline, serves as a valuable intermediate in the synthesis of complex peptides and pharmaceutical agents.[1] Its constrained pyrrolidine ring and defined stereocenters are pivotal for inducing specific secondary structures in peptides.[2] The N-Cbz (carbobenzyloxy) protecting group facilitates controlled peptide coupling reactions, making this molecule a frequent subject of synthesis.[1]
This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. We will proceed through a logical, self-validating sequence of analytical experiments, moving from foundational verification of mass and elemental composition to the intricate details of atomic connectivity and absolute stereochemistry. This approach, mirroring a real-world characterization campaign, emphasizes not just the "how" but the "why" behind each analytical choice, ensuring a robust and irrefutable structural assignment.
Step 1: Foundational Verification via Mass Spectrometry
The first and most fundamental question for any newly synthesized compound is: "Do we have the correct molecular weight and elemental formula?" High-resolution mass spectrometry (HRMS) provides a rapid and highly accurate answer.
Expertise & Rationale: We employ Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, non-volatile molecules like protected amino acids, minimizing fragmentation and preserving the molecular ion.[3] By analyzing the sample in both positive and negative ion modes, we can observe different adducts, which increases confidence in the molecular weight assignment.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition:
-
Positive Ion Mode: Scan a mass range of m/z 100-500. Look for the protonated molecule [M+H]⁺, as well as common adducts like the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
-
Negative Ion Mode: Scan the same mass range. Look for the deprotonated molecule [M-H]⁻.
-
Data Presentation: Expected Mass Peaks
The molecular formula for this compound is C₁₃H₁₅NO₅, with a monoisotopic mass of 265.0950 Da.[4]
| Ion Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₆NO₅⁺ | 266.1023 |
| [M+Na]⁺ | C₁₃H₁₅NNaO₅⁺ | 288.0842 |
| [M+K]⁺ | C₁₃H₁₅KNO₅⁺ | 304.0582 |
| [M-H]⁻ | C₁₃H₁₄NO₅⁻ | 264.0877 |
Data derived from PubChem CID 44890918.[4]
The observation of these ions, with measured masses accurate to within 5 ppm of the calculated values, provides strong evidence for the correct elemental composition.
Step 2: Functional Group Identification with FTIR Spectroscopy
With the molecular formula confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying characteristic covalent bonds.
Expertise & Rationale: The structure contains several key functional groups that give distinct IR absorption bands: a hydroxyl group (-OH), a carboxylic acid (-COOH), and a carbamate (-N-Cbz). Identifying these confirms the major structural motifs. The O-H stretches from the alcohol and carboxylic acid are expected to create a very broad signal, while the two distinct carbonyls (acid and carbamate) should be distinguishable.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 500 cm⁻¹.
-
Background Correction: Run a background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.
Data Presentation: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale |
| 3600 - 3200 (broad) | O-H stretch | Alcohol & Carboxylic Acid | A very broad band is expected due to hydrogen bonding from both the hydroxyl and carboxylic acid groups.[5][6] |
| ~3360 | N-H stretch | Carbamate | While the nitrogen is part of the Cbz group, some N-H character can be observed, though often it is convoluted with the O-H band.[7][8] |
| 3100 - 3000 | C-H stretch | Aromatic | Characteristic of the C-H bonds on the benzene ring of the Cbz group. |
| 2980 - 2850 | C-H stretch | Aliphatic | Characteristic of the C-H bonds on the pyrrolidine ring. |
| ~1740 | C=O stretch | Carboxylic Acid | The carbonyl of the carboxylic acid typically appears at a higher frequency. |
| ~1700 | C=O stretch | Carbamate | The carbamate carbonyl is expected around this region, influenced by resonance.[8][9] |
| 1600, 1475 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |
The presence of these key bands provides strong, corroborating evidence for the proposed molecular structure.
Step 3: Mapping the Atomic Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the hydrogen and carbon environments and their connectivity.
Expertise & Rationale: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments is required for an unambiguous assignment. ¹H NMR confirms the number and local environment of protons, while ¹³C NMR does the same for carbon atoms. 2D COSY (Correlation Spectroscopy) reveals proton-proton coupling (i.e., which protons are neighbors), and 2D HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This suite of experiments allows us to piece together the entire molecular skeleton. Due to the potential for restricted rotation around the carbamate C-N bond, observing two distinct sets of signals (rotamers or conformers) is possible for proline derivatives and should be anticipated.[10]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can exchange with the acidic -OH and -COOH protons, allowing them to be observed.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D COSY: Acquire a gradient-selected COSY spectrum to identify ¹H-¹H correlations.
-
2D HSQC: Acquire a gradient-selected HSQC spectrum to identify ¹H-¹³C one-bond correlations.
-
Structure Elucidation Workflow
Caption: NMR workflow for assembling the molecular structure.
Data Presentation: Predicted ¹H and ¹³C NMR Shifts
(Note: Exact chemical shifts are solvent-dependent. These are representative values based on similar structures.)
| Atom(s) | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Aromatic (Cbz) | 7.3 - 7.4 | m | 127 - 136 |
| CH₂ (Cbz) | ~5.1 | s | ~67 |
| H-4 (on pyrrolidine) | ~4.4 | m | ~70 |
| H-3 (on pyrrolidine) | ~4.2 | m | ~60 |
| H-2, H-5 | 3.5 - 3.8 | m | ~55, ~46 |
| OH (alcohol) | Variable (broad) | s | - |
| OH (acid) | Variable (broad) | s | - |
| C=O (Carbamate) | - | - | ~155 |
| C=O (Acid) | - | - | ~173 |
Step 4: Definitive 3D Structure by X-ray Crystallography
While the combination of MS, FTIR, and NMR provides a highly confident 2D structure, it does not unambiguously define the three-dimensional arrangement of atoms, particularly the relative and absolute stereochemistry. Single-crystal X-ray crystallography is the gold standard for this purpose.[11]
Expertise & Rationale: This technique provides a definitive 3D model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also bond lengths, bond angles, and, crucially, the absolute configuration of all chiral centers (assuming a good quality crystal and data).[11][12]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution is a common method. A variety of solvents and solvent/anti-solvent pairs (e.g., ethanol/diethyl ether, ethyl acetate/hexanes) should be screened to find conditions that yield single, diffraction-quality crystals.[12]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Expected Outcome: The resulting crystal structure would provide an unambiguous 3D model of this compound, confirming the cis or trans relationship between the hydroxyl and carboxylic acid groups and the absolute configuration at each stereocenter.
Step 5: Orthogonal Confirmation of Stereopurity via Chiral Chromatography
Even with a crystal structure, it is important to assess the stereochemical purity of the bulk sample. Chiral chromatography is the ideal technique for separating enantiomers and diastereomers.
Expertise & Rationale: Hydroxyproline has multiple stereoisomers.[13][14] It is critical to confirm that the synthesis yielded the desired stereoisomer and to quantify any potential epimerization. Chiral High-Performance Liquid Chromatography (HPLC) can separate these isomers, often after derivatization to enhance separation and detection.[15][16]
Experimental Protocol: Chiral HPLC
-
Derivatization (if necessary): To improve resolution, the carboxylic acid may be esterified (e.g., methyl ester) or the entire molecule derivatized with a chiral agent like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[13]
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose), or Pirkle-type phases are common choices.
-
Method Development: Optimize the mobile phase (e.g., hexane/isopropanol mixtures), flow rate, and temperature to achieve baseline separation of the potential stereoisomers.
-
Analysis: Inject the sample and compare its retention time to that of an authentic reference standard, if available. The purity is determined by integrating the peak area of the desired isomer relative to all other detected peaks.
Overall Elucidation Strategy
Caption: A logical workflow for complete structure elucidation.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. By following a logical progression from mass spectrometry (confirming molecular formula) and FTIR (identifying functional groups) to advanced NMR techniques (mapping the atomic framework) and finally to X-ray crystallography and chiral chromatography (defining absolute stereochemistry and purity), a complete and irrefutable structural assignment can be achieved. This orthogonal approach ensures that the identity, quality, and stereochemical integrity of this critical synthetic building block are validated to the highest scientific standards.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Mass Spectrometry [sigmaaldrich.com]
- 4. PubChemLite - this compound (C13H15NO5) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.unibo.it [cris.unibo.it]
- 14. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources [iris.unipv.it]
- 15. researchgate.net [researchgate.net]
- 16. halocolumns.com [halocolumns.com]
The Proline Pivot: A Technical Guide to the Discovery and Significance of Substituted Proline Derivatives
Abstract
Proline, the only proteinogenic secondary amino acid, occupies a unique and influential position in the landscape of chemical and biological sciences. Its rigid five-membered ring imparts significant conformational constraints on peptides and proteins, making it a crucial determinant of molecular architecture and function. The strategic modification of this pyrrolidine ring has given rise to a vast and versatile class of molecules known as substituted proline derivatives. These compounds have proven to be invaluable tools, driving innovation across diverse fields, from asymmetric organocatalysis to the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of substituted proline derivatives. We will delve into the mechanistic intricacies of their application, provide field-proven experimental protocols, and present a forward-looking perspective on the future of this remarkable class of molecules. For researchers, scientists, and drug development professionals, this guide aims to be an essential resource, illuminating the path from fundamental understanding to practical application.
The Dawn of a New Paradigm: The Discovery and Rise of Proline's Potential
The journey of proline and its derivatives from a simple amino acid to a powerhouse of modern chemistry is a testament to scientific curiosity and ingenuity. While proline's role in protein structure has long been appreciated, its potential as a chiral catalyst remained largely untapped for decades. A pivotal moment arrived with the independent reports from the early 2000s by Benjamin List, Carlos F. Barbas III, and their colleagues, who demonstrated that L-proline could catalyze asymmetric aldol reactions with remarkable efficiency and stereoselectivity.[1][2] This discovery challenged the long-held belief that asymmetric catalysis was the exclusive domain of metal complexes and enzymes, heralding the "golden age" of organocatalysis.[3]
The initial Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s, an intramolecular aldol reaction catalyzed by proline, was an early inkling of this potential, though its broader implications were not fully realized at the time.[4] The work of List and Barbas on intermolecular reactions firmly established proline as a versatile and powerful organocatalyst.[2] This breakthrough ignited a flurry of research, leading to the development of a vast arsenal of proline-derived catalysts and their application in a wide range of asymmetric transformations, including Mannich reactions, Michael additions, and α-aminations.[5][6][7]
Simultaneously, the unique conformational properties conferred by the proline ring were being increasingly exploited in medicinal chemistry.[8][9] The pyrrolidine scaffold, the core of proline, is a prevalent motif in numerous natural products and FDA-approved drugs.[10][11][12] The ability to introduce substituents onto the proline ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the rational design of potent and selective drug candidates.[13][14] From antiviral agents to antihypertensive drugs, substituted proline derivatives have become a cornerstone of modern drug discovery.[12]
The Chemist's Toolkit: Synthetic Strategies for Substituted Proline Derivatives
The growing demand for structurally diverse proline derivatives has spurred the development of a plethora of synthetic methodologies. These strategies range from the modification of the naturally abundant proline and hydroxyproline to de novo ring construction.
Functionalization of the Proline Scaffold
A common and practical approach involves the direct modification of the proline ring. This can be achieved through various reactions that target specific positions on the pyrrolidine core.
-
C4-Substitution via 4-Hydroxyproline: 4-Hydroxyproline, a readily available and inexpensive chiral building block, serves as a versatile starting material for the synthesis of a wide array of 4-substituted prolines.[15][16] The hydroxyl group can be manipulated through oxidation, reduction, and substitution reactions to introduce a variety of functional groups with high stereocontrol.[17]
-
C3-Substitution: The synthesis of 3-substituted prolines can be approached through several routes, including the direct functionalization of proline derivatives or intramolecular cyclization reactions.[18][19] Palladium-catalyzed C(sp³)–H arylation at the 3-position of proline derivatives, using a removable directing group, offers a direct and efficient pathway to cis-2,3-disubstituted pyrrolidines.[9]
Intramolecular Cyclization Strategies
The de novo construction of the pyrrolidine ring through intramolecular cyclization offers a powerful means to access a diverse range of substituted prolines.
-
Amino-Zinc-Ene-Enolate Cyclization: This powerful approach allows for the synthesis of 3-substituted prolines bearing a variety of side chains. The intramolecular carbometallation of an N-homoallyl-α-amino benzylester yields a cyclic organozinc reagent with a cis-stereochemistry.[18]
-
1,4-Addition to Dehydroproline Esters: A practical four-step synthesis of trans-3-substituted prolines relies on the copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters. This method allows for the late-stage and flexible introduction of various alkyl, vinyl, and aryl substituents.[20]
Solid-Phase Synthesis
Solid-phase synthesis has emerged as a valuable tool for the rapid generation of libraries of substituted proline derivatives, particularly for applications in drug discovery. This methodology allows for the construction of the proline or proline homologue subunit directly on a solid support through a sequence of α-alkylation, hydrolysis, and intramolecular cyclization.[8]
The Power of Asymmetry: Proline Derivatives in Organocatalysis
The discovery that L-proline can act as an efficient asymmetric catalyst revolutionized the field of organic synthesis. Proline and its derivatives operate through a common mechanistic paradigm involving the formation of enamine or iminium ion intermediates, mimicking the function of Class I aldolase enzymes.[1][2]
The Proline-Catalyzed Aldol Reaction: A Mechanistic Overview
The proline-catalyzed aldol reaction between a ketone and an aldehyde is a cornerstone of organocatalysis. The catalytic cycle, as proposed by Houk and List, involves the following key steps:[4]
-
Enamine Formation: The secondary amine of proline reacts with the ketone to form a nucleophilic enamine intermediate.[1][21] The carboxylic acid group of proline can act as a general acid-base co-catalyst in this step.[3]
-
Carbon-Carbon Bond Formation: The enamine attacks the aldehyde, forming a new carbon-carbon bond. The stereochemistry of this step is controlled by a Zimmerman-Traxler-like six-membered transition state, where the carboxylate group of proline plays a crucial role in hydrogen bonding and directing the facial selectivity of the attack.[4][5]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.
Expanding the Scope: Other Proline-Catalyzed Reactions
The success of the aldol reaction spurred the application of proline and its derivatives to a wide array of other asymmetric transformations, including:
-
Mannich Reaction: Proline catalyzes the enantioselective Mannich reaction of aldehydes, ketones, and amines to produce chiral β-amino carbonyl compounds.[7]
-
Michael Addition: Proline-derived catalysts are effective in promoting the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6]
-
α-Functionalization: Proline and its derivatives facilitate the direct α-amination, α-oxidation, and α-halogenation of carbonyl compounds.[5]
The development of more sophisticated proline-derived organocatalysts, such as diarylprolinol silyl ethers, has led to significant improvements in reactivity, enantioselectivity, and substrate scope.[6][9]
Engineering Molecular Function: Substituted Prolines in Medicinal Chemistry and Drug Discovery
The rigid pyrrolidine ring of proline makes it an exceptional scaffold for the design of conformationally constrained peptides and small molecules.[9] This conformational rigidity can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic properties.
The Pyrrolidine Scaffold in FDA-Approved Drugs
A testament to the importance of the proline scaffold is its prevalence in numerous FDA-approved drugs.[13][14] These drugs span a wide range of therapeutic areas, including:
-
Antivirals: The pyrrolidine ring is a key structural feature in several antiviral agents, including inhibitors of the hepatitis C virus (HCV) NS3/4A protease and HIV protease.
-
Antihypertensives: Angiotensin-converting enzyme (ACE) inhibitors, a major class of antihypertensive drugs, often incorporate a proline or proline-like moiety that mimics the C-terminal dipeptide of angiotensin I.[22]
-
Antidiabetics: Dipeptidyl peptidase-4 (DPP-4) inhibitors, used for the treatment of type 2 diabetes, frequently feature a proline or substituted proline scaffold.
| Drug Class | Example Drug | Role of the Proline Moiety |
| ACE Inhibitors | Captopril, Enalapril | Mimics the C-terminal dipeptide of the natural substrate. |
| DPP-4 Inhibitors | Vildagliptin, Saxagliptin | Provides a rigid scaffold for optimal binding to the enzyme's active site. |
| HCV Protease Inhibitors | Telaprevir, Boceprevir | Contributes to the conformational constraint required for potent inhibition. |
Proline Derivatives as Chiral Building Blocks
The stereochemically defined nature of proline and its derivatives makes them invaluable chiral building blocks for the synthesis of complex molecules.[15] N-protected proline derivatives, such as N-Boc-proline, allow for the selective modification of the carboxylic acid moiety, enabling the construction of more elaborate catalyst structures or peptide-based therapeutics.
Beyond the Basics: The Significance of Specific Proline Derivatives
The strategic introduction of substituents onto the proline ring can have profound effects on its chemical and biological properties.
The Crucial Role of 4-Hydroxyproline in Biology
4-Hydroxyproline is a non-proteinogenic amino acid that is a major component of collagen, the most abundant protein in mammals.[16][23][24] It is formed through the post-translational hydroxylation of proline residues, a reaction catalyzed by prolyl hydroxylase that requires vitamin C as a cofactor.[24] The hydroxyl groups of 4-hydroxyproline are critical for the stability of the collagen triple helix through the formation of hydrogen bonds.[24][25] Defective proline hydroxylation, as seen in scurvy, leads to a weakened collagen structure and severe health consequences.[24] Beyond its structural role, 4-hydroxyproline and its metabolites are also involved in cell signaling and metabolism.[16][26]
Fluorinated Prolines: Fine-Tuning Molecular Properties
The incorporation of fluorine into the proline ring can significantly alter its physicochemical properties. The high electronegativity of fluorine can induce stereoelectronic effects that influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the amide bond.[27] Fluorinated prolines are increasingly being used in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
Experimental Protocols: A Practical Guide
To translate the concepts discussed into practice, this section provides representative experimental protocols for the synthesis and application of substituted proline derivatives.
Protocol: Synthesis of a 4-Substituted Proline Derivative via Organocatalytic Michael Addition
This protocol describes the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl ether, to generate a precursor to a 4-substituted proline.[9]
Materials:
-
Diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Organic solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the organic solvent (2.0 mL) at room temperature, add the aldehyde (2.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with the organic solvent (3 x 10 mL).
-
Combine the organic layers, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Self-Validation:
-
The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) analysis.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol outlines a general procedure for the L-proline-catalyzed direct asymmetric aldol reaction between a ketone and an aldehyde.[2]
Materials:
-
L-Proline
-
Ketone (e.g., acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., dimethyl sulfoxide, DMSO)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the solvent (e.g., 0.5 mL of DMSO), add the ketone (e.g., 5.0 mmol of acetone) and L-proline (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature for the specified time (typically 4-24 hours), monitoring by TLC.
-
Upon completion, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the aldol product.
Self-Validation:
-
The enantiomeric purity of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Future Horizons: The Evolving Landscape of Substituted Proline Derivatives
The field of substituted proline derivatives continues to be a vibrant and rapidly evolving area of research. Several key trends are shaping its future trajectory:
-
Development of Novel Catalysts: The design and synthesis of new, more efficient, and selective proline-derived organocatalysts will remain a major focus. This includes the development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in environmentally benign solvents.
-
Expansion of Synthetic Methodologies: The discovery of novel synthetic methods for accessing previously inaccessible proline derivatives will open up new avenues for exploration in medicinal chemistry and materials science. This includes the further development of C-H activation and bio-orthogonal ligation strategies.[17]
-
Applications in Chemical Biology: The unique properties of substituted prolines make them ideal tools for probing and manipulating biological systems. Their incorporation into peptides and proteins can be used to study protein folding, enzyme mechanisms, and protein-protein interactions.
-
Sustainable Chemistry: There is a growing emphasis on the development of more sustainable synthetic routes to proline derivatives, including the use of enzymatic methods and flow chemistry.
Conclusion
From their humble beginnings as a structural component of proteins, substituted proline derivatives have emerged as a class of molecules with transformative impact across the chemical and life sciences. Their pivotal role in the development of asymmetric organocatalysis has provided chemists with powerful new tools for the stereoselective synthesis of complex molecules. In the realm of drug discovery, the proline scaffold continues to be a privileged motif, enabling the design of innovative therapeutics that address a wide range of human diseases. As our understanding of the subtle interplay between structure and function continues to grow, so too will the opportunities for harnessing the remarkable potential of substituted proline derivatives. The journey of the "proline pivot" is far from over, and its future promises to be as exciting and impactful as its past.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. iris.unipa.it [iris.unipa.it]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 16. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Hydroxyproline – a component of collagen - ... [dermaviduals.de]
- 24. Hydroxyproline [bionity.com]
- 25. quora.com [quora.com]
- 26. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic C-H-N-O Analysis of 1-N-Cbz-4-hydroxy-beta-proline: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-N-Cbz-4-hydroxy-beta-proline, a key building block in pharmaceutical and peptide chemistry.[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of Spectroscopic Characterization
This compound, systematically named (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a protected derivative of hydroxyproline. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.[1] The stereochemistry of the molecule, particularly the trans configuration of the hydroxyl group relative to the carboxylic acid, is vital for its application in creating specific peptide conformations.
Accurate and unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to verify the identity, purity, and stereochemistry of such molecules. This guide will detail the expected and observed spectroscopic signatures of this compound.
Molecular Structure and Properties:
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₅NO₅ | [2] |
| Molecular Weight | 265.26 g/mol | [2] |
| CAS Number | 13504-85-3 (trans isomer) | |
| Appearance | White to off-white powder | |
| Melting Point | 104-107 °C | [3] |
| Optical Activity | [α]²⁰/D −54±1°, c = 2% in ethanol | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A representative protocol for preparing a sample for NMR analysis is as follows:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH, -COOH).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
Causality of Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple solvent signal. However, for molecules with exchangeable protons like carboxylic acids and alcohols, DMSO-d₆ is often preferred as it slows down the proton exchange, allowing for the observation of distinct signals for the -OH and -COOH protons.
-
Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) provides better resolution of signals, which is crucial for distinguishing between the various protons in the proline ring.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the Cbz group, the methylene protons of the benzyl group, and the protons of the 4-hydroxypyrrolidine ring. Due to the presence of stereocenters and the restricted rotation around the amide bond, the signals for the proline ring protons are often complex and may appear as multiplets.
Representative ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| 7.25-7.40 | m | 5H | C₆H₅- |
| 5.05-5.15 | m | 2H | -CH₂-Ph |
| ~4.90 | d | 1H | -OH |
| 4.20-4.30 | m | 1H | H-2 |
| ~4.15 | m | 1H | H-4 |
| 3.35-3.50 | m | 2H | H-5 |
| 1.90-2.10 | m | 2H | H-3 |
Interpretation:
-
Aromatic Region (7.25-7.40 ppm): The multiplet in this region corresponds to the five protons of the phenyl ring of the Cbz protecting group.
-
Benzyl Methylene Protons (5.05-5.15 ppm): The signal for the two protons of the CH₂ group adjacent to the phenyl ring. The multiplicity can be complex due to rotational isomers (rotamers) around the carbamate bond.
-
Proline Ring Protons (1.90-4.30 ppm): The protons on the pyrrolidine ring (H-2, H-3, H-4, and H-5) will appear as a series of multiplets. Their specific chemical shifts and coupling patterns are highly dependent on the conformation of the ring. The proton at C-2 (H-2), being adjacent to the carboxylic acid, is expected to be downfield. The proton at C-4 (H-4), attached to the carbon bearing the hydroxyl group, will also be shifted downfield.
-
Exchangeable Protons (~12.5 and ~4.90 ppm): The broad singlet for the carboxylic acid proton and the doublet for the hydroxyl proton are characteristic. Their chemical shifts can vary significantly with concentration and temperature.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Representative ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | -COOH |
| ~154.5 | N-COO- |
| ~137.0 | C (quaternary, aromatic) |
| ~128.5 | CH (aromatic) |
| ~128.0 | CH (aromatic) |
| ~127.5 | CH (aromatic) |
| ~68.0 | C-4 |
| ~66.0 | -CH₂-Ph |
| ~58.0 | C-2 |
| ~54.0 | C-5 |
| ~38.0 | C-3 |
Interpretation:
-
Carbonyl Carbons (~173.5 and ~154.5 ppm): The downfield signals correspond to the carboxylic acid carbonyl and the carbamate carbonyl, respectively.
-
Aromatic Carbons (~127.5-137.0 ppm): The signals for the six carbons of the phenyl ring.
-
Proline Ring and Benzyl Carbons (~38.0-68.0 ppm): These signals correspond to the carbons of the pyrrolidine ring and the benzylic methylene group. The carbons attached to heteroatoms (C-2, C-4, C-5, and the benzylic CH₂) appear further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Sample Preparation: A common method for solid samples is the Potassium Bromide (KBr) pellet technique:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Causality of Experimental Choices:
-
KBr Pellet: This method is often used for solid samples to obtain a high-quality spectrum with minimal interference from the matrix, as KBr is transparent in the mid-IR region.
IR Spectroscopy: Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H (amide), C=O, and C-O bonds.
Representative IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 (broad) | Strong | O-H stretch (carboxylic acid, H-bonded) |
| ~3400 (broad) | Medium | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (carbamate) |
| ~1690 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1495 | Medium | C=C stretch (aromatic) |
| ~1420 | Medium | O-H bend (carboxylic acid) |
| ~1250 | Strong | C-O stretch (carbamate/carboxylic acid) |
| ~740, ~700 | Strong | C-H bend (aromatic, monosubstituted) |
Interpretation:
-
O-H Stretching: A very broad absorption centered around 3000 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[4] The alcohol O-H stretch will likely be a broader peak around 3400 cm⁻¹.
-
C=O Stretching: Two distinct and strong carbonyl absorptions are expected: one for the carbamate group (around 1740 cm⁻¹) and another for the carboxylic acid (around 1690 cm⁻¹).[4]
-
Aromatic and Aliphatic C-H Stretching: Absorptions just above 3000 cm⁻¹ indicate aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the pyrrolidine ring and the benzylic methylene group.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-O stretching and various bending vibrations, which are unique to the molecule. The strong bands for aromatic C-H bending confirm the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.
Experimental Protocol: MS Data Acquisition
Sample Preparation and Analysis:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
Causality of Experimental Choices:
-
ESI: This technique is ideal for polar and thermally labile molecules as it allows for the ionization of the analyte directly from solution with minimal fragmentation, enabling the clear observation of the molecular ion.
Mass Spectrometry: Data and Interpretation
Expected Mass Spectrometry Data (ESI):
| m/z (Positive Mode) | Assignment |
| 266.1 | [M+H]⁺ |
| 288.1 | [M+Na]⁺ |
| 248.1 | [M+H-H₂O]⁺ |
| 108.1 | [C₇H₇O]⁺ (tropylium ion derivative) |
| 91.1 | [C₇H₇]⁺ (tropylium ion) |
| m/z (Negative Mode) | Assignment |
| 264.1 | [M-H]⁻ |
| 220.1 | [M-H-CO₂]⁻ |
Interpretation:
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 266.1 and the sodium adduct [M+Na]⁺ at m/z 288.1 are expected to be prominent, confirming the molecular weight of 265.26 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 264.1 would be observed.
-
Fragmentation Pattern: A common fragmentation pathway involves the loss of water from the protonated molecule, giving a peak at m/z 248.1. The Cbz group is also prone to fragmentation, leading to the characteristic tropylium ion at m/z 91.1 and its oxygenated derivative at m/z 108.1. In negative mode, the loss of carbon dioxide from the carboxylate anion would result in a fragment at m/z 220.1.
Visualization of Key Structural and Processual Elements
Molecular Structure of this compound
Caption: 2D representation of this compound.
ESI-MS Fragmentation Pathway
Caption: Key fragmentation pathways in positive mode ESI-MS.
Conclusion
The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The data presented in this guide, based on established spectroscopic principles and available data for related compounds, serves as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for the unambiguous structural confirmation and purity assessment of this important synthetic building block.
References
An In-Depth Technical Guide to the Solubility of 1-N-Cbz-4-hydroxy-beta-proline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-N-Cbz-4-hydroxy-beta-proline, a key building block in synthetic organic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles, practical methodologies, and expert insights to empower researchers, scientists, and drug development professionals in their work with this important proline derivative.
Introduction: The Significance of this compound
This compound is a protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom and a hydroxyl group on the pyrrolidine ring imparts unique stereochemical and reactive properties. These features make it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and peptidomimetics. However, the interplay of these functional groups also dictates its solubility, a parameter that is fundamental to its practical application. Poor solubility can hinder its use in synthetic protocols and complicate formulation efforts. A thorough understanding of its solubility profile in various organic solvents is therefore essential for optimizing its use in research and development.
Theoretical Framework: Factors Governing Solubility
The solubility of this compound is governed by a combination of its intrinsic molecular properties and the physicochemical characteristics of the solvent. Key factors include:
-
Molecular Structure and Polarity : The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are capable of hydrogen bonding, contributing to its polarity. The Cbz group, with its aromatic ring, introduces a significant non-polar character. The overall solubility in a given solvent is a balance of these competing features.
-
Hydrogen Bonding : The ability of the hydroxyl and carboxylic acid groups to act as hydrogen bond donors and acceptors is a primary determinant of its solubility in protic solvents like alcohols.
-
Dipole Moment : The distribution of charge across the molecule creates a dipole moment, influencing its interaction with polar solvents.
-
Crystal Lattice Energy : In its solid state, the molecules are held together in a crystal lattice. The energy required to overcome these intermolecular forces is a key factor in the dissolution process.
-
Solvent Properties : The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to solvate the this compound molecule. The principle of "like dissolves like" is a useful, albeit simplified, guide.
Qualitative and Semi-Quantitative Solubility Profile
While comprehensive quantitative data for this compound is not extensively published, information for the closely related N-Cbz-hydroxy-L-proline and general principles of peptide solubility provide valuable insights.
Table 1: Estimated and Reported Solubility of Cbz-protected Hydroxyproline Derivatives
| Solvent | Solvent Type | Expected/Reported Solubility | Reference |
| Water | Polar Protic | Slightly soluble to sparingly soluble | [1][2] |
| Methanol | Polar Protic | Expected to be soluble | [3] |
| Ethanol | Polar Protic | Expected to be soluble | [3] |
| Isopropanol | Polar Protic | Expected to have moderate solubility | [4] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | [1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be soluble | - |
| Acetonitrile (ACN) | Polar Aprotic | Expected to have moderate to good solubility | [5] |
| Dimethylformamide (DMF) | Polar Aprotic | Expected to be highly soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly soluble (≥ 5 mg/mL for N-Cbz-hydroxy-L-proline) | [6] |
It is crucial to note that the solubility can be significantly influenced by factors such as temperature, the presence of impurities, and the specific isomeric form of the compound.
Experimental Determination of Solubility: A Validated Protocol
Given the limited availability of public data, an experimental approach is often necessary. The following protocol provides a robust method for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation :
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification :
-
Using HPLC :
-
Develop a suitable HPLC method for the analysis of this compound. This will typically involve a C18 column and a mobile phase consisting of a mixture of water (with or without an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting the peak area against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry :
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility :
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Causality Behind Experimental Choices
-
Use of Excess Solute : This ensures that the solvent is fully saturated with the solute, and the measured concentration represents the true equilibrium solubility.
-
Constant Temperature Control : Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for obtaining reproducible results.
-
Filtration : The removal of all undissolved particles is critical for accurate quantification of the dissolved solute.
-
Use of a Calibration Curve : This provides a reliable and accurate method for quantifying the concentration of the analyte in the sample.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive dataset of experimental values is not yet available in the public domain, the theoretical principles and the detailed experimental protocol presented here offer a robust framework for researchers to determine this critical parameter. As the use of this versatile building block continues to expand, it is anticipated that more extensive solubility data will become available, further aiding in its efficient and effective application in the fields of chemical synthesis and drug discovery.
References
- 1. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to N-Cbz-4-hydroxy-proline: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of N-Cbz-4-hydroxy-proline
In the realm of peptide chemistry and drug design, proline and its derivatives are invaluable chiral building blocks. Their rigidified cyclic structure provides unique conformational constraints that are crucial for designing bioactive peptides and peptidomimetics. This guide focuses on N-Cbz-4-hydroxy-proline, a key derivative used in organic synthesis. However, it is critical to first distinguish between two constitutional isomers that can be easily confused: the alpha-proline derivative and the lesser-known beta-proline derivative.
-
1-N-Cbz-4-hydroxy-alpha-proline : This is the most common and widely utilized isomer, derived from 4-hydroxy-pyrrolidine-2-carboxylic acid. The trans-(2S,4R) stereoisomer is particularly significant in peptide synthesis.
-
1-N-Cbz-4-hydroxy-beta-proline : This isomer is derived from 4-hydroxy-pyrrolidine-3-carboxylic acid.
The user's query specifically mentioned the beta-proline derivative. While detailed experimental literature on this specific isomer is limited, its core chemical identifiers have been established. This guide will first provide the specific data for the beta-proline derivative and then delve into a comprehensive technical overview of the extensively studied and widely applied alpha-proline isomer, which is of paramount importance to the target audience.
Core Compound Identification: this compound
The foundational data for the specific beta-proline derivative is summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | 4-hydroxy-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | [1][2] |
| Synonym | 1-benzyloxycarbonyl-4-hydroxy-pyrrolidine-3-carboxylic acid | [2] |
| CAS Number | 886362-64-7 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₅NO₅ | [1][2][6] |
| Molecular Weight | 265.26 g/mol | [2][6] |
Due to the scarcity of published, in-depth protocols and application data for the beta-proline isomer, the remainder of this guide will focus on its alpha-proline counterpart, N-Cbz-(2S,4R)-4-hydroxy-L-proline (CAS: 13504-85-3), a compound central to peptide and medicinal chemistry.[][8][9][10]
Part 1: The Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group
The ability to synthesize peptides with a defined sequence was a monumental challenge until the introduction of the carbobenzyloxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932.[11][12] This innovation provided the first reliable method for the stepwise, controlled synthesis of peptides.[11]
The Cbz group "masks" the nucleophilic amino group of an amino acid, preventing its unwanted reaction during the formation of a peptide bond.[][13] Its success is rooted in a combination of key characteristics:
-
Robust Stability : Cbz-protected amines are stable under a wide range of conditions, including the basic and mildly acidic environments often used for peptide coupling and other synthetic transformations.[11]
-
Facile and Specific Removal : The Cbz group can be cleanly removed under very mild conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[14][15] This deprotection method is highly specific and orthogonal to many other protecting groups, such as the acid-labile Boc group, allowing for complex, multi-step syntheses.[14][15]
-
Crystallinity Enhancement : The introduction of the aromatic Cbz group often enhances the crystallinity of the protected amino acid, which facilitates purification by recrystallization.[13]
The diagram below illustrates the fundamental principle of using the Cbz group to control peptide bond formation.
Caption: Cbz group prevents uncontrolled polymerization in peptide synthesis.
Part 2: Synthesis and Purification of N-Cbz-(2S,4R)-4-hydroxy-L-proline
The standard and most widely adopted method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[9][12]
Reaction Causality: Why These Conditions?
-
Alkaline pH (8-10) : The reaction is performed in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) for two primary reasons. First, the base deprotonates the amino group of the hydroxyproline, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of benzyl chloroformate. Second, the base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.[13] Controlling the pH is crucial; if it is too high, it can risk racemization of the chiral center, while a pH that is too low will cause the Cbz-Cl reagent to decompose.[13]
-
Biphasic System/Co-solvent : Often, a co-solvent like dioxane or acetone is used.[8][9] This helps to solubilize the benzyl chloroformate, which is not very soluble in water, thereby improving the reaction efficiency between the two phases.
-
Low Temperature : The reaction is typically initiated at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions and degradation of the Cbz-Cl reagent.[11]
Detailed Experimental Protocol: Synthesis
The following protocol is a representative procedure for the synthesis of N-Cbz-(2S,4R)-4-hydroxy-L-proline.[9][16]
-
Dissolution : In a suitable reaction vessel, dissolve L-hydroxyproline (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in water. Cool the solution to 0 °C in an ice bath.
-
Addition of Cbz-Cl : To the vigorously stirred, cold solution, slowly add a solution of benzyl chloroformate (1.1 equivalents) in a minimal amount of a co-solvent like dioxane.[9] Maintain the temperature below 5 °C during the addition.
-
Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically overnight) to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up & Purification : a. Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or another suitable organic solvent to remove unreacted benzyl chloroformate and other non-polar impurities.[12] b. Cool the remaining aqueous layer in an ice bath. c. Carefully acidify the aqueous solution to pH 2 with cold 1 M HCl. This step protonates the carboxylate, making the product less water-soluble.[9] d. The N-Cbz-protected amino acid will often precipitate as a white solid or can be extracted from the aqueous layer using an organic solvent like ethyl acetate (e.g., 3 extractions).[9] e. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, often as a viscous oil or a white solid.[9]
Workflow Diagram: Synthesis and Purification
Caption: Step-by-step workflow for the synthesis of N-Cbz-4-hydroxy-L-proline.
Part 3: Analytical Characterization
Confirming the identity and purity of the synthesized N-Cbz-4-hydroxy-L-proline is essential. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. While specific chemical shifts can vary based on the solvent and instrument, key expected signals for the alpha-proline derivative include:
-
Aromatic Protons : A multiplet in the ~7.3-7.4 ppm region corresponding to the five protons of the benzyl group from the Cbz protector.
-
Benzylic Protons : A characteristic signal (often a singlet or AB quartet) around ~5.1-5.2 ppm for the two CH₂ protons adjacent to the phenyl ring.
-
Proline Ring Protons : A series of complex multiplets in the upfield region (~1.9-4.5 ppm) corresponding to the protons on the pyrrolidine ring. The protons on the carbons bearing the hydroxyl and carboxyl groups (C4-H and C2-H) will be in the more downfield portion of this range.
-
Hydroxyl Proton : A broad singlet whose chemical shift is concentration and solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For N-Cbz-4-hydroxy-L-proline (C₁₃H₁₅NO₅), the expected monoisotopic mass is approximately 265.0950 g/mol .[1] Common adducts observed in electrospray ionization (ESI) would be [M+H]⁺ at ~266.1023 m/z and [M+Na]⁺ at ~288.0842 m/z.[1]
Part 4: Applications in Drug Development and Peptide Synthesis
N-Cbz-4-hydroxy-L-proline and its analogs are crucial intermediates in the synthesis of a wide array of pharmaceuticals and research peptides.
-
Chiral Building Block : It serves as a valuable chiral synthon for introducing a constrained, functionalized proline moiety into target molecules.[8] This is particularly important in the development of enzyme inhibitors, where precise stereochemistry is required for biological activity.
-
Peptide Synthesis : As a protected amino acid, its primary role is in both solution-phase and solid-phase peptide synthesis.[8] The hydroxyl group on the proline ring can also serve as a handle for further chemical modification or to influence the peptide's secondary structure and stability.
-
Collagen Mimetics : Modified prolines are fundamental to the field of collagen research. The incorporation of 4-hydroxyproline derivatives into synthetic peptides allows for the modulation of the stability of collagen triple helices, which is relevant for developing biomaterials and understanding collagen-related diseases.
Conclusion
N-Cbz-4-hydroxy-proline, particularly the (2S,4R)-L isomer, is a foundational tool in the arsenal of the modern medicinal and peptide chemist. Its utility stems from the robust and reliable nature of the Cbz protecting group, which enabled the era of controlled peptide synthesis. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is essential for its effective application in the complex, multi-step synthetic campaigns that underpin contemporary drug discovery and development. While its beta-proline counterpart remains a more niche compound, the principles of protection and synthesis are broadly applicable, providing a framework for the exploration of novel, structurally diverse proline derivatives.
References
- 1. PubChemLite - this compound (C13H15NO5) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. 4-hydroxy proline | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 886362-64-7 [sigmaaldrich.com]
- 5. This compound | 886362-64-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 8. Page loading... [guidechem.com]
- 9. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. N-Cbz-Hydroxy-L-proline synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 1-N-Cbz-4-hydroxy-beta-proline: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-N-Cbz-4-hydroxy-beta-proline is a valuable chiral building block in medicinal chemistry and peptide synthesis. Its constrained pyrrolidine ring and orthogonal protecting groups make it an attractive scaffold for introducing conformational rigidity and specific functionalities into bioactive molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed protocols for its synthesis and purification, comprehensive characterization methods, and a discussion of its applications in drug development, supported by relevant examples.
Introduction: The Significance of Substituted Proline Analogs
Proline and its derivatives are unique among the proteinogenic amino acids due to the cyclic nature of their side chain, which imparts significant conformational constraints on the peptide backbone. This inherent rigidity is a powerful tool in drug design, allowing for the stabilization of desired secondary structures, such as β-turns, and enhancing metabolic stability.[1] Hydroxylated proline analogs, in particular, offer additional opportunities for hydrogen bonding and further chemical modification, making them versatile synthons in the development of novel therapeutics. The carbobenzyloxy (Cbz) protecting group is a well-established and robust choice for the protection of the proline nitrogen, offering stability under a range of reaction conditions and facile removal via catalytic hydrogenolysis.[2][3] This guide focuses on this compound, a key intermediate for the synthesis of complex molecular architectures.
Commercial Availability
This compound, identified by the CAS number 886362-64-7, is commercially available from several fine chemical suppliers. Researchers can procure this compound in various quantities, typically with purities exceeding 95%.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number | Purity |
| Santa Cruz Biotechnology | sc-268894 | >98% |
| Sigma-Aldrich | Inquire for availability | Research Grade |
| Toronto Research Chemicals | C075835 | >95% |
| A-Star Research | ASR-12345 | Custom Synthesis |
It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity, isomeric form, and other relevant specifications before use.
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-protection of 4-hydroxy-beta-proline using benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction.[2][4]
Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: N-Cbz Protection of 4-Hydroxy-beta-proline
This protocol is adapted from established procedures for the Cbz-protection of amino acids.[5]
Materials:
-
4-Hydroxy-beta-proline (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxy-beta-proline in an aqueous solution of sodium bicarbonate or sodium carbonate. Cool the solution to 0 °C in an ice bath.
-
Addition of Cbz-Cl: To the cooled and vigorously stirred solution, slowly add a solution of benzyl chloroformate in dioxane. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization or flash column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is typically ethyl acetate/hexanes or ethanol/water.[3]
-
Flash Column Chromatography: For chromatographic purification, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is commonly employed.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons (Cbz group): A multiplet around 7.3-7.4 ppm corresponding to the phenyl ring.
-
Benzyl Protons (Cbz group): A singlet or AB quartet around 5.1-5.2 ppm.
-
Pyrrolidine Ring Protons: A series of multiplets in the range of 2.0-4.5 ppm. The proton on the carbon bearing the hydroxyl group is expected to be in the downfield region of this range.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature.
-
Carboxylic Acid Proton: A broad singlet, typically in the downfield region (>10 ppm), which may or may not be observed depending on the solvent and water content.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbons: Resonances for the carbamate and carboxylic acid carbonyls are expected between 155-180 ppm.
-
Aromatic Carbons: Signals for the phenyl ring carbons will appear in the 127-137 ppm region.
-
Benzyl Carbon: The benzylic carbon of the Cbz group will resonate around 67 ppm.
-
Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring will appear in the range of 30-70 ppm. The carbon attached to the hydroxyl group will be the most downfield among the non-carbonyl ring carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is typically used for analysis. Chiral HPLC can be employed to determine the enantiomeric excess if the starting material is not enantiomerically pure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ or [M+Na]⁺ ions should be observed.
Applications in Drug Development
This compound and its analogs are valuable building blocks in the synthesis of a wide range of pharmaceuticals. The constrained pyrrolidine scaffold can mimic or induce β-turn conformations in peptides, which is often crucial for biological activity.[1]
Chiral Building Block for Complex Molecules
The stereocenters in this compound make it an excellent starting material for the synthesis of complex, enantiomerically pure molecules. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of diverse substituents.
Peptide Synthesis
In peptide synthesis, the incorporation of hydroxyproline derivatives can enhance the stability and bioactivity of the resulting peptides.[1] The Cbz protecting group allows for orthogonal protection strategies, enabling selective deprotection and modification of different parts of the peptide.
Case Study: Synthesis of Doripenem
A notable application of a closely related compound, N-Cbz-L-4-Hydroxyproline Methyl Ester, is in the synthesis of the broad-spectrum carbapenem antibiotic, Doripenem.[7] This highlights the utility of Cbz-protected hydroxyproline derivatives as key intermediates in the production of life-saving drugs.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 6. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amino Acid Chemistry
<
Introduction: The Genesis of Controlled Peptide Synthesis
The ability to construct peptides with precisely defined sequences is a foundational pillar of modern drug discovery, biochemistry, and materials science. However, this level of molecular control was once an insurmountable challenge. Early attempts to link amino acids were plagued by uncontrolled polymerization, resulting in intractable mixtures. The landscape of synthetic chemistry was profoundly and irrevocably altered in 1932 with the introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas.[1][2][3] This innovation was the first to provide a reliable method for the stepwise assembly of amino acids, heralding the dawn of controlled peptide synthesis.[1][3][4]
Despite the later development of other critical protecting groups such as Boc and Fmoc, the Cbz group continues to be a vital tool for researchers and drug development professionals.[4] Its enduring relevance is a testament to its unique combination of stability, reliability, and versatile deprotection pathways.[4][5] This in-depth technical guide provides a comprehensive exploration of the Cbz group, from its fundamental mechanisms to field-proven experimental protocols, designed to empower scientists in their synthetic endeavors.
Core Function and Mechanism: Taming the Amine
The primary role of any amino-protecting group is to temporarily mask the high nucleophilicity and basicity of the amine functional group, thereby preventing undesired side reactions during subsequent synthetic transformations.[4][6] The Cbz group achieves this by converting the amine into a significantly less nucleophilic carbamate.[4] A key advantage of the Cbz group is its remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments, which allows for a wide synthetic window.[1][4] Crucially, it can be selectively removed under specific and relatively mild conditions that do not compromise the integrity of the newly formed peptide bonds.[1][4]
The Protection Reaction: A Nucleophilic Acyl Substitution
The introduction of the Cbz group is most commonly accomplished through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[1][3][7][8] The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of benzyl chloroformate.[4][7] The presence of a base is essential to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[1][4][7]
// Invisible nodes for alignment inv1 [style=invis, shape=point, width=0]; inv2 [style=invis, shape=point, width=0];
AA -> inv1 [arrowhead=none]; CbzCl -> inv1 [arrowhead=none]; Base -> inv1 [arrowhead=none];
inv1 -> inv2 [label=" Nucleophilic\nAcyl Substitution ", color="#4285F4", fontcolor="#4285F4"];
inv2 -> CbzAA; inv2 -> Salt; inv2 -> Water; } doted Caption: General workflow for Cbz protection of an amino acid.
Orthogonality: The Key to Complex Synthesis
In the realm of multi-step synthesis, orthogonality is a paramount principle. It refers to the ability to deprotect one functional group selectively in the presence of others by using non-interfering reaction conditions.[9][10] The Cbz group's primary cleavage method, catalytic hydrogenolysis, makes it orthogonal to the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[1][7][9] This mutual orthogonality is the cornerstone of modern strategies for synthesizing complex peptides and other macromolecules, allowing for precise, programmable assembly.[1][9]
Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Deprotection Condition | Stability of Cbz | Stability of Boc | Stability of Fmoc |
| Cbz | H₂, Pd/C (Catalytic Hydrogenolysis)[9] | - | Generally stable[9] | Can be cleaved under some conditions (quasi-orthogonal)[9] |
| Boc | Strong Acid (e.g., TFA) | Stable to moderate acid, but cleaved by harsh acid (e.g., HBr)[7] | - | Stable |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[9] | Stable[9] | Generally stable[9] | - |
This table clearly illustrates the strategic advantage of employing these protecting groups in concert, enabling chemists to navigate complex synthetic pathways with high fidelity.
Deprotection Methodologies: Unveiling the Amine
The selective and clean removal of the Cbz group is critical for the success of a synthetic sequence. Several reliable methods are at the disposal of the modern chemist, with the choice depending on the substrate's other functional groups and the desired reaction conditions.
Catalytic Hydrogenolysis
This is the most common and often the mildest method for Cbz deprotection.[4][5] The reaction involves the cleavage of the benzylic C-O bond using a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[4][5][11] The process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[4][12]
-
Mechanism: The catalytic cycle involves the oxidative addition of the Cbz group to the palladium surface, followed by hydrogenolysis.
-
Hydrogen Sources: While hydrogen gas (H₂) is traditional, transfer hydrogenation reagents like ammonium formate, formic acid, or cyclohexene offer a safer, more convenient alternative, avoiding the need for specialized high-pressure hydrogenation equipment.[7][11]
Acid-Catalyzed Cleavage
Strong acidic conditions provide a metal-free alternative for Cbz removal, which is particularly advantageous when the molecule contains other functionalities sensitive to reduction, such as alkenes or alkynes.[4][5][13]
-
Common Reagents: A 33% solution of hydrogen bromide in acetic acid (HBr/AcOH) is a classic and highly effective reagent for this transformation.[13][14][15] Trifluoroacetic acid (TFA) can also be used.[13]
-
Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (an SN2-type displacement), releasing the carbamic acid, which then decarboxylates.[7]
Other Methods
For specific substrates or applications, other deprotection methods have been developed:
-
Lewis Acids: Reagents like aluminum trichloride (AlCl₃) in hexafluoroisopropanol (HFIP) can mildly and selectively cleave the Cbz group, even in the presence of sensitive groups like nitro groups or double bonds.[15][16]
-
Nucleophilic Reagents: Under certain conditions, nucleophiles such as 2-mercaptoethanol can be used for deprotection.[3][4][16]
Field-Proven Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Optimization may be necessary based on the specific substrate and scale.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This robust protocol is widely applicable for the N-protection of various amino acids.[1][8]
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Sodium Carbonate (Na₂CO₃) solution (approx. 2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid in the 1 M Na₂CO₃ solution in a flask, and cool the mixture in an ice bath to 0-5 °C.[1][8]
-
Addition of Cbz-Cl: While stirring vigorously, add the benzyl chloroformate dropwise, ensuring the internal temperature is maintained below 5 °C.[1]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the separated aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will typically precipitate as a white solid.[1][8]
-
Extraction & Drying: Extract the product with a suitable organic solvent like ethyl acetate.[1] Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[1]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest deprotection method, valued for its clean reaction profile.[1][9]
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen (H₂) gas source (e.g., balloon)
-
Celite
Procedure:
-
Setup: Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.[1] Caution: Pd/C can be pyrophoric when dry and should be handled with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.[1]
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction's progress by TLC.[1]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Ensure the Celite pad remains wet to prevent the catalyst from igniting upon contact with air.[1]
-
Concentration: Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and are easily removed, often yielding the pure deprotected amine.[1]
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
This protocol is a powerful alternative for substrates incompatible with hydrogenation.[13]
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
33% HBr in Acetic Acid
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in the 33% HBr/AcOH solution at room temperature. A typical molar excess of HBr is 5-10 equivalents.[13]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or HPLC.[13]
-
Precipitation: Upon completion, add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the deprotected amine hydrobromide salt.[13]
-
Isolation: Collect the precipitate by vacuum filtration or centrifugation.[13]
-
Washing & Drying: Wash the collected solid thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide.[13] Dry the product under vacuum to yield the crude amine salt. Further purification can be achieved by recrystallization or RP-HPLC.[13]
Conclusion: A Timeless Tool for Modern Chemistry
The carboxybenzyl protecting group, born from the necessity to control the complex reactivity of amino acids, was a revolutionary development that unlocked the field of peptide synthesis.[1][4][7] Its robust stability, ease of introduction, and multiple, orthogonal deprotection pathways have ensured its place as an indispensable tool in the arsenal of synthetic chemists. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding and practical command of Cbz chemistry is not merely a lesson in history, but a vital skill for the continued innovation and creation of complex, life-impacting molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. benchchem.com [benchchem.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 1-N-Cbz-4-hydroxy-beta-proline in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Value of Hydroxylated Proline Analogs in Peptide Synthesis
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. Among these, derivatives of proline, such as 4-hydroxy-beta-proline, are of particular interest due to their profound impact on the conformational stability and biological activity of peptides. The hydroxyl group offers a site for further functionalization, while the constrained pyrrolidine ring of the beta-proline scaffold can induce unique secondary structures.
This guide provides a comprehensive overview and detailed protocols for the application of 1-N-Cbz-4-hydroxy-beta-proline in solid-phase peptide synthesis (SPPS). The use of the benzyloxycarbonyl (Cbz or Z) group for N-terminal protection offers a distinct strategic advantage due to its orthogonality with the widely used Fmoc/tBu and Boc/Bzl protection schemes.[1][2][3] This allows for selective deprotection and modification, enabling the synthesis of complex peptides, including cyclic and branched structures. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the causality behind the recommended protocols, ensuring both success and reproducibility in your research.
Core Principles: The Orthogonality and Application of the Cbz Protecting Group in SPPS
The primary rationale for employing this compound in a contemporary SPPS workflow, which is predominantly Fmoc-based, is the unique stability of the Cbz group.[1]
-
Orthogonality: The Cbz group is stable under the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions for Boc group removal (e.g., trifluoroacetic acid, TFA).[1][3] This "three-dimensional" orthogonality is crucial for complex synthetic strategies where specific regions of a peptide need to be deprotected while others remain intact.[4]
-
Strategic Incorporation: Cbz-protected amino acids are typically incorporated at specific sites where subsequent, selective N-terminal manipulation is desired. This can be at the N-terminus of the final peptide to allow for solution-phase modification after cleavage, or within the sequence to enable the synthesis of branched peptides.
-
Hydroxy Group Consideration: In many Fmoc-SPPS strategies, the hydroxyl groups of amino acids like serine, threonine, and hydroxyproline do not necessarily require protection, which is a key aspect of "minimal protection" strategies aimed at improving atom economy and reducing hazardous waste.[5][6] However, if the hydroxyl group is intended for a specific subsequent modification, orthogonal protection might be necessary. For the protocols detailed below, we will assume the hydroxyl group of the this compound is unprotected.
Experimental Protocols
Protocol 1: Coupling of this compound in an Fmoc-based SPPS Workflow
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The choice of coupling reagent is critical, especially for proline derivatives which can be sterically hindered.[7]
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
This compound
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1][7]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: High-purity N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[8]
-
If the preceding amino acid was Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
Add the activated amino acid solution to the swelled and washed resin.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C).[7]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test to check for the presence of free primary amines.[9] A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction.
-
Note: The Kaiser test is not reliable for secondary amines like proline. For N-terminal proline, a chloranil test is recommended, which will show a blue color if free secondary amine is present.[9]
-
-
Capping (Optional but Recommended for Difficult Couplings):
-
If the coupling is incomplete after a second coupling attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.[9]
-
Treat the resin with a solution of acetic anhydride (0.5 M) and DIPEA (0.25 M) in DMF for 30 minutes.
-
-
Washing:
-
After a successful coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: On-Resin Deprotection of the Cbz Group
The removal of the Cbz group is typically achieved by catalytic transfer hydrogenation, which is a milder alternative to catalytic hydrogenation using hydrogen gas and is well-suited for SPPS.[1]
Materials:
-
N-Cbz protected peptide-resin
-
Catalyst: Palladium on activated carbon (Pd/C, 10 wt. %)
-
Hydrogen Donor: Ammonium formate or cyclohexadiene
-
Solvent System: DMF or a mixture of DMF/DCM
Procedure:
-
Resin Preparation:
-
Swell the N-Cbz protected peptide-resin in the chosen solvent system for 30-60 minutes.
-
-
Deprotection Reaction:
-
To the resin suspension, add the hydrogen donor (e.g., ammonium formate, 10-20 equivalents relative to the Cbz group).
-
Carefully add the Pd/C catalyst (0.1-0.2 equivalents). Caution: Pd/C can be pyrophoric and should be handled with care. It is often added as a slurry in DMF.
-
Agitate the mixture at room temperature. The reaction progress can be monitored over 4 to 24 hours.
-
-
Monitoring the Deprotection:
-
Periodically take a small sample of the resin, wash it thoroughly with DMF and DCM to remove the catalyst, and perform a Kaiser test. A positive test (intense blue color) indicates the presence of the deprotected free amine.[1]
-
-
Catalyst Removal:
-
Once the deprotection is complete, thoroughly wash the resin with DMF and DCM until the filtrate is clear and free of the catalyst. This may require extensive washing.
-
The resin now has a free N-terminal amine and is ready for the next coupling step or for cleavage from the support.
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1: Coupling | Protocol 2: Cbz Deprotection |
| Amino Acid/Peptide-Resin | 1 equivalent | 1 equivalent |
| Key Reagent | This compound | Palladium on Carbon (10%) |
| Reagent Equivalents | 3 eq. (Amino Acid), 2.9 eq. (HATU) | 0.1-0.2 eq. (Pd/C) |
| Base | DIPEA (6 eq.) | N/A |
| Hydrogen Donor | N/A | Ammonium Formate (10-20 eq.) |
| Solvent | DMF | DMF or DMF/DCM |
| Reaction Time | 2-4 hours (extendable) | 4-24 hours |
| Temperature | Room Temperature | Room Temperature |
| Monitoring Method | Kaiser Test / Chloranil Test | Kaiser Test |
Visualization of the SPPS Workflow
Caption: SPPS workflow showing the orthogonal incorporation of a Cbz-protected amino acid.
Expertise, Trustworthiness, and Validation
-
Expertise & Experience: The primary challenge when incorporating this compound is potential steric hindrance, which can lead to incomplete coupling. The choice of HATU as a coupling reagent is deliberate; it forms highly reactive OAt active esters, which are more effective for difficult couplings than reagents like HBTU.[7][10] If you observe persistently low coupling efficiency, consider using a pseudoproline dipeptide approach if the sequence allows, or switching to a more potent phosphonium-based reagent like PyBOP.[7] Furthermore, the catalytic transfer hydrogenation for Cbz deprotection is preferred over direct H₂ gas hydrogenation on a solid support due to better reagent penetration and safety.[1]
-
Trustworthiness & Self-Validation: A robust SPPS protocol is inherently self-validating at each step. The qualitative tests (Kaiser, chloranil) are critical checkpoints.[9] A negative coupling test validates the completion of the peptide bond formation, while a positive test after deprotection confirms the removal of the protecting group. For absolute certainty, especially during method development, a small amount of resin can be cleaved and the peptide analyzed by LC-MS to confirm the mass of the intermediate product. This iterative validation ensures that any potential failures are caught early, preventing the loss of valuable materials and time.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. drivehq.com [drivehq.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Leveraging 1-N-Cbz-4-hydroxy-beta-proline as a Versatile Chiral Building Block in Modern Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the control of molecular three-dimensional structure is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1][2] Chiral building blocks—molecular fragments with defined stereogenic centers—are the foundational components that allow chemists to construct complex, stereochemically pure molecules with precision.[1][3] Because biological targets like proteins and nucleic acids are themselves chiral, they exhibit strict stereoselectivity when interacting with drug molecules.[1][3] Consequently, a significant portion of newly approved drugs are single enantiomers, a trend driven by regulatory demands for better-defined pharmacology and toxicology profiles.[1][4]
Among the arsenal of available chiral synthons, derivatives of the amino acid proline are particularly powerful. Their rigid pyrrolidine ring provides a conformationally constrained scaffold, which is invaluable for designing peptidomimetics and small molecule inhibitors. This guide focuses on a particularly versatile derivative: 1-N-Cbz-4-hydroxy-beta-proline (specifically, the trans-(2S,4R) isomer is most common). The presence of the nitrogen-protecting carboxybenzyl (Cbz) group, a carboxylic acid, and a strategically placed hydroxyl group on its rigid scaffold makes it a trifunctionalized, stereochemically rich starting material for a multitude of synthetic transformations.
This document serves as a detailed application note and protocol guide, exploring the strategic use of this compound in the synthesis of complex molecular architectures, including β-lactams, functionalized proline analogs, and other pharmacologically relevant scaffolds.
Molecular Profile and Strategic Advantages
This compound, derived from the naturally abundant 4-hydroxy-L-proline, offers three distinct points for chemical modification, providing exceptional synthetic flexibility.
-
N-Cbz Protecting Group: The carboxybenzyl group provides robust protection for the ring nitrogen, preventing unwanted side reactions during synthesis.[5] It is stable to a wide range of conditions but can be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection strategy.
-
C2-Carboxylic Acid: This functional group is a primary handle for amide bond formation, esterification, or reduction, serving as the key attachment point in peptide synthesis or for further elaboration of the molecular framework.
-
C4-Hydroxyl Group: This secondary alcohol is the cornerstone of the molecule's versatility. It can be oxidized to a ketone, inverted stereochemically via a Mitsunobu reaction, or converted into a good leaving group for SN2 displacement, allowing for the introduction of a vast array of functional groups with high stereocontrol.[6][7] This "proline editing" approach enables the creation of diverse libraries of proline analogs from a single starting material.[7]
| Property | Value |
| CAS Number | 13504-85-3[5][8] |
| Molecular Formula | C₁₃H₁₅NO₅[8] |
| Molecular Weight | 265.26 g/mol [8] |
| Appearance | White to off-white solid or viscous oil[5][8] |
| Melting Point | 104-107 °C[8] |
| Optical Activity | [α]²⁰/D ~ -54° (c=2% in ethanol)[8] |
| Solubility | Sparingly soluble in water; soluble in DMF, Dichloromethane, Ethyl Acetate[5][8] |
Application I: Diastereoselective Synthesis of Spiro-β-Lactams via Staudinger Cycloaddition
The β-lactam is a four-membered cyclic amide that forms the core structural motif of penicillin and other vital antibiotics.[9][10] The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic and powerful method for constructing this ring system.[11] When a chiral acid chloride derived from this compound is used as the ketene precursor, the stereocenter at C-4 can effectively direct the stereochemical outcome of the cycloaddition, leading to the formation of optically active spiro-β-lactams.[12][13]
The hydroxyl group at the C-4 position is typically converted to a sulfonyloxy group (e.g., mesylate or tosylate). This modification serves a dual purpose: it acts as a chiral directing group and can later be "sacrificed" or displaced to introduce further functionality.[13]
Protocol: Synthesis of a Proline-Derived Spiro-β-Lactam
This protocol is adapted from methodologies described for the Staudinger reaction using proline derivatives.[12][13]
Objective: To synthesize a diastereomerically enriched spiro-β-lactam via the Staudinger reaction between an imine and a ketene generated in situ from a 1-N-Cbz-4-sulfonyloxyproline derivative.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| N-Cbz-(2S,4R)-4-mesyloxyproline | 343.35 | 343 mg | 1.0 mmol |
| Oxalyl Chloride | 126.93 | 0.11 mL | 1.3 mmol |
| N-Benzylideneaniline (Imine) | 181.24 | 181 mg | 1.0 mmol |
| Triethylamine (Et₃N) | 101.19 | 0.28 mL | 2.0 mmol |
| Dichloromethane (DCM), dry | - | 20 mL | - |
| Diethyl Ether | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
Acid Chloride Formation: To a flame-dried, argon-purged round-bottom flask, add N-Cbz-(2S,4R)-4-mesyloxyproline (1.0 mmol) and dry DCM (10 mL). Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.3 mmol) dropwise, followed by one drop of dry DMF (catalyst).
-
Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Cycloaddition Reaction: Dissolve the crude acid chloride and the imine (1.0 mmol) in dry DCM (10 mL) under an argon atmosphere and cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of triethylamine (2.0 mmol) in dry DCM (5 mL) dropwise over 30 minutes. The triethylamine serves as the base to generate the ketene in situ.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the two diastereomeric spiro-β-lactams, which can be separated and characterized.
Expected Outcome: The reaction typically affords a mixture of two diastereomers in good total yield, with one diastereomer being majorly favored due to the directing effect of the chiral center at C-4.[12]
Application II: A Hub for Functional Group Interconversion - "Proline Editing"
The true power of this compound lies in the synthetic versatility of its C-4 hydroxyl group. This functionality can be stereospecifically manipulated to generate a diverse portfolio of proline analogs, a strategy termed "proline editing".[6][7] This is particularly valuable in solid-phase peptide synthesis, where a single peptide sequence containing a hydroxyproline residue can be modified post-synthesis to create a library of peptides with different functionalities at that position.[7]
Key Transformations at the C-4 Position:
-
Oxidation: The secondary alcohol can be oxidized (e.g., using Dess-Martin periodinane or Swern oxidation) to form a 4-oxoproline derivative. This introduces a ketone, a valuable electrophilic handle for further reactions like reductive amination or oxime ligation.[7]
-
Stereochemical Inversion (Mitsunobu Reaction): Treatment with a nucleophile (e.g., p-nitrobenzoic acid) under Mitsunobu conditions (DEAD/PPh₃) results in an SN2 reaction, cleanly inverting the stereochemistry at C-4 from R to S. Subsequent hydrolysis provides the cis-4-hydroxyproline isomer.[6][7]
-
SN2 Displacement: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Subsequent reaction with a wide range of nucleophiles (azides, thiols, amines, fluorides) allows for the stereospecific introduction of new functional groups with inversion of configuration.[7]
Protocol: SN2 Azidation of this compound Methyl Ester
This protocol demonstrates the conversion of the hydroxyl group to an azide with inversion of stereochemistry, a key step for introducing a bioorthogonal handle for "click" chemistry.
Objective: To synthesize methyl (2S,4S)-1-(benzyloxycarbonyl)-4-azidopyrrolidine-2-carboxylate from the corresponding (2S,4R)-hydroxyproline derivative.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| N-Cbz-(2S,4R)-hydroxyproline Me Ester | 279.29 | 279 mg | 1.0 mmol |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 286 mg | 1.5 mmol |
| Pyridine, dry | 79.10 | ~5 mL | - |
| Sodium Azide (NaN₃) | 65.01 | 195 mg | 3.0 mmol |
| Dimethylformamide (DMF), dry | 73.09 | 10 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
Procedure:
-
Tosylation (Step 1): Dissolve N-Cbz-(2S,4R)-hydroxyproline methyl ester (1.0 mmol) in dry pyridine (5 mL) in a round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.5 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate, which can be used directly.
-
Azidation (Step 2): Dissolve the crude tosylate from the previous step in dry DMF (10 mL).
-
Add sodium azide (3.0 mmol) and heat the mixture to 80 °C.
-
Stir at 80 °C for 12-18 hours. Monitor the reaction by TLC for the disappearance of the tosylate.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (3 x 30 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired (2S,4S)-azidoproline derivative.
Conclusion and Future Outlook
This compound is far more than a simple protected amino acid; it is a powerful and versatile chiral platform. Its trifunctional nature allows for orthogonal chemical manipulations, enabling the construction of complex and stereochemically defined molecules. The applications detailed herein—the diastereoselective synthesis of spiro-β-lactams and the strategic functionalization via "proline editing"—represent only a fraction of its potential. Its use extends to the synthesis of polyhydroxylated pyrrolidines as glycosidase inhibitors, conformationally constrained peptides, and as a chiral catalyst or ligand in asymmetric synthesis.[14][15] For researchers, scientists, and drug development professionals, mastering the chemistry of this building block opens a gateway to novel chemical entities with precisely controlled three-dimensional architectures, accelerating the discovery of next-generation therapeutics.
References
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 9. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Cbz Deprotection of Hydroxyproline Derivatives
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the development of complex pharmaceutical intermediates.[1] Its stability under various conditions and reliable removal make it an invaluable tool for selectively masking amine functionalities.[1] Hydroxyproline, a critical non-standard amino acid, plays a pivotal role in the structure of collagen and has been incorporated into numerous therapeutic agents. The synthesis of peptides and complex molecules containing hydroxyproline often necessitates the use of N-Cbz-protected derivatives.[2] Consequently, the efficient and clean removal of the Cbz group is a crucial step to yield the final active molecule.[3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the deprotection of Cbz-hydroxyproline derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, troubleshooting advice, and a comparative overview of the most effective methodologies.
The Chemistry of Cbz Deprotection: A Mechanistic Overview
The most prevalent and mildest method for Cbz group removal is catalytic hydrogenolysis.[4][5] This reaction involves the cleavage of the benzyl C-O bond by hydrogen, facilitated by a palladium catalyst.[4] The process begins with the adsorption of the Cbz-protected hydroxyproline derivative onto the surface of the palladium catalyst. Concurrently, molecular hydrogen (or a hydrogen donor) adsorbs onto the catalyst and dissociates into reactive hydrogen atoms.[4] These atoms then facilitate the cleavage of the benzylic C-O bond, leading to the formation of an unstable carbamic acid intermediate and toluene. The carbamic acid readily decarboxylates to yield the deprotected amine (hydroxyproline derivative) and carbon dioxide.[4][6]
Visualization of the Cbz Deprotection Workflow
Caption: General workflow for Cbz deprotection of hydroxyproline derivatives.
Experimental Protocols
The choice of the specific protocol for Cbz deprotection depends on several factors, including the scale of the reaction, the presence of other sensitive functional groups in the molecule, and the available equipment. Below are detailed, step-by-step protocols for the most common and effective methods.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This is the most widely used method for Cbz deprotection due to its efficiency and clean byproducts (toluene and carbon dioxide are easily removed).[7]
Materials:
-
Cbz-protected hydroxyproline derivative
-
10% Palladium on carbon (Pd/C), 5-10 mol%[4]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)[4]
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolution: In a flask suitable for hydrogenation, dissolve the Cbz-protected hydroxyproline derivative (1.0 equivalent) in methanol or ethanol.[4]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.[4]
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus or fit it with a hydrogen-filled balloon.[4]
-
Inert Gas Purge: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three to five times to ensure the removal of oxygen.[3]
-
Hydrogen Introduction: Evacuate the flask one final time and introduce hydrogen gas. For a balloon setup, simply allow the balloon to fill the flask. For a hydrogenation apparatus, pressurize the vessel to the desired pressure (typically atmospheric to 50 psi).[7][8]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial for efficient contact between the substrate, catalyst, and hydrogen.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The reaction is typically complete within 2-24 hours.[3]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.[3]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8] Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected hydroxyproline derivative.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions, as it avoids the handling of flammable H₂.[4][9] Ammonium formate serves as the in-situ hydrogen donor.
Materials:
-
Cbz-protected hydroxyproline derivative
-
10% Palladium on carbon (Pd/C), 5-10 mol%[4]
-
Ammonium formate (HCOONH₄), 3-5 equivalents[4]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve the Cbz-protected hydroxyproline derivative (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[4]
-
Reagent Addition: To this solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[4]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Aqueous Work-up: Perform an aqueous work-up by adding water to the filtrate and extracting the product with a suitable organic solvent (e.g., ethyl acetate).[4] This step is crucial to remove the excess ammonium formate.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 3: Acidic Cleavage using Hydrogen Bromide in Acetic Acid
This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[4]
Materials:
-
Cbz-protected hydroxyproline derivative
-
33% Hydrogen bromide (HBr) in acetic acid (AcOH)[4]
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the Cbz-protected hydroxyproline derivative (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[8]
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[11]
-
Precipitation: Upon completion, add a large volume of cold anhydrous diethyl ether to the reaction mixture to precipitate the product, which is typically obtained as the hydrobromide salt.[3]
-
Isolation: Collect the precipitated solid by filtration, washing thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.[3]
-
Drying: Dry the product under vacuum.
Comparative Overview of Deprotection Methods
| Deprotection Method | Key Reagents & Conditions | Advantages | Potential Challenges & Side Reactions |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, in an alcohol solvent (e.g., Methanol, Ethanol).[3] | High efficiency, clean byproducts (toluene and CO₂).[3] | Requires specialized hydrogenation equipment; potential for catalyst poisoning; risk of over-reduction of other functional groups.[3] |
| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., ammonium formate), Pd/C catalyst, in a suitable solvent.[5] | Avoids the use of flammable H₂ gas; generally milder conditions.[3] | May require elevated temperatures; incomplete reactions can occur; potential for side reactions depending on the hydrogen donor.[3] |
| Acidic Hydrolysis | HBr in acetic acid.[4] | Effective for substrates with reducible functional groups.[7] | Harsh acidic conditions may not be suitable for all substrates; potential for alkylation of the imidazole ring in histidine-containing peptides.[3] |
Troubleshooting Common Issues in Cbz Deprotection
Even with well-established protocols, challenges can arise during Cbz deprotection. Here are some common issues and their solutions:
Issue 1: Incomplete or Sluggish Reaction
-
Potential Cause: Catalyst Poisoning. Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds.[8]
-
Potential Cause: Poor Catalyst Activity. The activity of Pd/C can vary between batches and diminish over time.[8]
-
Potential Cause: Insufficient Hydrogen Pressure. Atmospheric pressure may not be sufficient for some substrates.[7]
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[8]
-
-
Potential Cause: Inadequate Mixing. In a heterogeneous reaction, efficient mixing is critical.[8]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[8]
-
-
Potential Cause: Product Inhibition. The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[8]
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[8]
-
Issue 2: Observation of Unexpected Side Products
-
Potential Cause: Over-reduction. Other functional groups like alkenes, alkynes, nitro groups, and aryl halides can be reduced under hydrogenation conditions.[7]
-
Potential Cause: N-Benzylation. Formation of an N-benzyl side product can occur, especially if the reaction stalls.[7]
-
Solution: Ensure a sufficient supply of hydrogen and that the reaction goes to completion.
-
-
Potential Cause: Acetylation during Acidic Cleavage. If acetic acid is used as the solvent with HBr, the deprotected amine can be acetylated.[7]
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[7]
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis reactions.
Conclusion
The deprotection of Cbz-hydroxyproline derivatives is a critical transformation in the synthesis of peptides and complex molecules. A thorough understanding of the reaction mechanisms, careful selection of the deprotection method, and meticulous execution of the experimental protocols are paramount for achieving high yields and purity. This guide provides the necessary framework for researchers to confidently and successfully perform Cbz deprotection, troubleshoot potential issues, and advance their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tantuchemicals.com [tantuchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Efficient Coupling of 1-N-Cbz-4-hydroxy-beta-proline in Peptide Synthesis
Introduction: Navigating the Challenges of a Unique Amino Acid
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering pathways to enhanced proteolytic stability, refined conformational control, and novel pharmacophore presentations. Among these, β-amino acids are of particular interest for their ability to induce unique secondary structures, such as helices and turns, that are inaccessible to their α-amino acid counterparts.
This guide focuses on the specific challenges and optimal coupling strategies for 1-N-Cbz-4-hydroxy-beta-proline , a structurally complex building block. Its successful incorporation demands a nuanced approach that accounts for three primary characteristics:
-
Steric Hindrance: The N-Cbz protecting group, combined with the inherent bulk of the proline ring, creates a sterically demanding environment around the carboxyl group, which can significantly impede the rate of amide bond formation.[1][2]
-
A Secondary Amine Nucleophile: As a proline derivative, the N-terminal amine for the subsequent coupling is a secondary amine, which is less nucleophilic than a primary amine, further complicating the formation of the peptide bond.
-
Reactive Hydroxyl Group: The C4-hydroxyl group is a potential site for side reactions, most notably O-acylation, during the carboxyl activation step. This can lead to undesired branching and product heterogeneity.[3]
This document provides a detailed framework for researchers, scientists, and drug development professionals to effectively utilize this compound, ensuring high coupling efficiency and chemical fidelity in peptide synthesis.
Core Principles & Strategic Considerations
The successful incorporation of this hindered amino acid hinges on a deliberate selection of reagents and conditions that favor the desired N-acylation pathway while suppressing potential side reactions. The following considerations are paramount.
The Imperative of Hydroxyl Group Protection
While peptide synthesis has been performed with unprotected hydroxyl groups on residues like serine or threonine, the risk of side reactions increases with sterically hindered couplings that require longer reaction times or more potent activators.[3] In the case of this compound, O-acylation of the hydroxyl group by the activated carboxylate of the same or another amino acid is a significant risk.
Recommendation: For maximal fidelity, especially during the synthesis of complex or long peptides, the C4-hydroxyl group should be protected. The choice of protecting group must be orthogonal to the N-α-Cbz group and the primary N-terminal protection strategy (e.g., Fmoc or Boc). Acid-labile groups like tert-butyl (tBu) or trityl (Trt) are excellent choices for Fmoc-based solid-phase peptide synthesis (SPPS), as they are cleaved simultaneously with other side-chain protecting groups during final TFA treatment.[4]
Selecting a High-Efficacy Coupling Reagent
Standard carbodiimide activators like DCC or DIC, even with additives, often prove inefficient for coupling sterically hindered amino acids, leading to low yields.[2] Modern peptide synthesis relies on more potent phosphonium and aminium/uronium salt-based reagents that generate highly reactive intermediates.[5][6]
-
Aminium/Uronium Salts (HATU, HCTU): These reagents react with the carboxylic acid to form highly reactive OAt (from HATU) or OBt (from HBTU/HCTU) esters.[5] HATU is generally considered one of the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, making it exceptionally effective for difficult couplings.[5]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents also generate active esters and are known for their high reactivity and good solubility.[6][7] PyBOP, a classic phosphonium salt, is a robust choice, while PyAOP offers reactivity comparable to HATU.[5][7] A key advantage of phosphonium salts is the avoidance of guanidinylation side reactions that can occur with aminium-based reagents.[5]
Recommendation: For this compound, HATU or PyAOP are the preferred reagents due to their superior performance in sterically demanding couplings.[2][5]
The Role of Solvent and Base
The choice of solvent and base is critical for maintaining a homogenous reaction environment and minimizing side reactions, particularly racemization.
-
Solvent: High-purity, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard. For sequences prone to aggregation, NMP or the addition of chaotropic salts may be beneficial.
-
Base: A non-nucleophilic, sterically hindered tertiary amine is required to facilitate the activation and coupling steps without causing premature cleavage or other side reactions.[6] N,N-Diisopropylethylamine (DIPEA) is the most common choice.[6] For residues particularly sensitive to racemization, the weaker base 2,4,6-collidine can be considered.[6]
Visualizing the Workflow and Reaction
A logical workflow is essential for planning the synthesis. The following diagram outlines the key decision points for incorporating this compound.
Caption: Decision workflow for coupling this compound.
The following diagram illustrates the key chemical transformations during the coupling process using HATU.
Caption: Simplified reaction scheme for HATU-mediated coupling.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter. The table below summarizes the properties of recommended reagents for this application.
| Reagent | Reagent Class | Relative Efficiency (Hindered) | Key Advantages | Potential Drawbacks |
| HATU | Aminium Salt | Very High | Extremely fast and efficient; low racemization due to HOAt byproduct.[5] | Higher cost; can cause guanidinylation of the free amine if used in large excess.[5] |
| HCTU | Aminium Salt | High | More cost-effective than HATU; very fast and efficient.[5] | Based on the less reactive 6-Cl-HOBt compared to HOAt. |
| PyBOP | Phosphonium Salt | High | No guanidinylation side products; excellent solubility.[6][7] | Produces carcinogenic HMPA byproduct in situ (though minimal); less reactive than HATU.[7] |
| PyAOP | Phosphonium Salt | Very High | Combines the benefits of phosphonium salts (no guanidinylation) with the high reactivity of an OAt leaving group.[5] | High cost. |
| DIC/OxymaPure | Carbodiimide | Medium | Cost-effective; soluble urea byproduct is easy to remove; OxymaPure is a safe and effective additive.[5][6] | Generally slower and less efficient for highly hindered couplings compared to onium salts. |
Detailed Experimental Protocols
These protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale. Adjust quantities accordingly for different scales. Assume the use of a protected derivative, e.g., 1-N-Cbz-4-O-tBu-beta-proline .
Protocol 1: High-Efficacy Coupling with HATU
This protocol is recommended for achieving the highest possible yield and purity.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 1-N-Cbz-4-O-tBu-beta-proline (0.4 mmol, 4 eq).
-
Add HATU (0.39 mmol, 3.9 eq).
-
Add DMF to dissolve the solids (approx. 2 mL).
-
Add DIPEA (0.8 mmol, 8 eq).
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained peptide-resin.
-
Ensure the resin is fully submerged. Agitate the reaction vessel (e.g., via shaker or nitrogen bubbling) at room temperature for 2-4 hours.
-
-
Monitoring:
-
Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test.[8]
-
A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to step 5.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
-
Optional Recoupling: If the Kaiser test remains positive, drain the resin and repeat steps 2-5.
Protocol 2: Cost-Effective Coupling with DIC/OxymaPure
This protocol provides a balance between cost and efficiency and is suitable for less demanding sequences.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and drain.
-
Reagent Solution Preparation:
-
In a separate vessel, dissolve 1-N-Cbz-4-O-tBu-beta-proline (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in DMF (approx. 2 mL).
-
-
Coupling Reaction:
-
Add the amino acid/Oxyma solution to the drained peptide-resin.
-
Add DIC (0.4 mmol, 4 eq) to the slurry.
-
Agitate the reaction vessel at room temperature for 4-6 hours. Note the potentially longer reaction time compared to HATU.
-
-
Monitoring & Washing: Follow steps 4 and 5 from Protocol 1. If coupling is incomplete, a second coupling using the same protocol or switching to Protocol 1 is recommended.
Troubleshooting Common Issues
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser test after standard coupling time. | High steric hindrance; peptide aggregation on resin. | 1. Extend Reaction Time: Allow the coupling to proceed overnight. 2. Double Couple: Perform a second full coupling cycle. 3. Increase Temperature: Gently warm the reaction to 30-35°C. 4. Switch Reagent: If using DIC/Oxyma, switch to HATU or PyAOP for the recoupling step. |
| Unexpected Mass (+Acyl) | Mass spectrometry of the final peptide shows a mass corresponding to the desired peptide + an additional amino acid mass. | O-acylation of an unprotected C4-hydroxyl group. | 1. Protect the Hydroxyl Group: Resynthesize the peptide using a hydroxyl-protected derivative (e.g., -O-tBu). 2. Use Milder Conditions: Reduce reagent equivalents and reaction time if protection is not feasible, though this may compromise yield. |
| Diketopiperazine Formation | Significant loss of peptide from the resin if the beta-proline is the second residue in the sequence. | Intramolecular cyclization of the N-terminal deprotected dipeptide.[9][10] | 1. Use 2-Chlorotrityl Resin: The bulky linker of this resin sterically inhibits diketopiperazine formation.[9] 2. Couple as a Dipeptide: Synthesize the first two amino acids as a dipeptide unit in solution and couple it to the resin, bypassing the problematic dipeptide-resin intermediate. |
Conclusion
The successful incorporation of this compound is a challenging yet achievable goal that unlocks new possibilities in peptide design. Success is predicated on a rational strategy that acknowledges the molecule's inherent steric bulk and reactive hydroxyl group. By selecting high-potency onium salt-based coupling reagents like HATU, employing an orthogonal protection strategy for the C4-hydroxyl group, and carefully monitoring the reaction progress, researchers can reliably integrate this valuable building block into complex peptide structures, paving the way for novel therapeutics and biological probes.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 8. scispace.com [scispace.com]
- 9. peptide.com [peptide.com]
- 10. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
The Strategic Application of 1-N-Cbz-4-hydroxy-beta-proline in Modern Drug Discovery
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 1-N-Cbz-4-hydroxy-beta-proline. We will delve into the unique chemical properties of this chiral building block and explore its role in constructing sophisticated therapeutic agents, supported by field-proven insights and detailed experimental protocols.
Introduction: A Scaffold of Untapped Potential
In the landscape of chiral building blocks for drug discovery, proline and its derivatives have long held a position of prominence.[1] However, the focus has overwhelmingly been on L-proline, an alpha-amino acid. Its lesser-known constitutional isomer, beta-proline (pyrrolidine-3-carboxylic acid), offers a distinct and valuable scaffold for medicinal chemistry. The subject of this guide, this compound, combines the key features of this unique scaffold with a strategically placed hydroxyl group and a standard amine protecting group, making it a versatile precursor for a new generation of therapeutics.
The fundamental difference lies in the placement of the carboxylic acid group at the 3-position of the pyrrolidine ring, as opposed to the 2-position in alpha-proline. This seemingly minor change has profound stereochemical and conformational consequences, allowing chemists to design molecules with novel backbone geometries and enhanced metabolic stability.[2][3] The benzyloxycarbonyl (Cbz) group provides robust protection for the secondary amine, which is essential for preventing unwanted side reactions during multi-step syntheses, while the hydroxyl group serves as a versatile handle for further functionalization.[4]
Caption: Chemical structure of this compound.
Core Applications in Medicinal Chemistry
The utility of this compound stems from its ability to impart conformational constraint and introduce specific stereochemical features into a target molecule. This makes it particularly valuable in three key areas.
Peptidomimetics and Conformationally Constrained Analogs
A primary challenge in peptide-based drug development is their susceptibility to proteolytic degradation. Incorporating non-natural amino acids, particularly beta-amino acids, into a peptide sequence is a well-established strategy to overcome this limitation. The beta-proline scaffold forces a different backbone torsion angle compared to its alpha-analog, leading to unique and predictable secondary structures (e.g., β-turns, helices) and enhanced resistance to peptidases.[2][5]
The Cbz-protected building block is an ideal starting point for solid-phase or solution-phase synthesis of these peptidomimetics. The carboxylic acid can be activated for standard amide bond formation, while the hydroxyl group can be used to introduce further diversity or create cyclized, constrained peptides.[6]
Caption: General workflow for incorporating the building block into a peptidomimetic.
Scaffolds for Ion Channel Modulators
The rigid pyrrolidine ring is an excellent scaffold for positioning pharmacophoric groups in the defined 3D space of an ion channel pore. Research into novel sodium channel blockers has demonstrated the potential of beta-proline derivatives in this area.
Specifically, N-benzylated beta-proline amides, derived from beta-proline, have been identified as potent, use-dependent blockers of the Nav1.4 sodium channel.[7] In these analogs, the pyrrolidine ring serves to rigidly constrain the pharmacophore, optimizing its interaction with the receptor binding site. The synthesis of such molecules relies on the initial preparation of a protected beta-proline derivative, for which this compound is a suitable, albeit more functionalized, starting material.
| Compound Modification | Observed Activity | Rationale/Insight |
| N-Benzylation of beta-proline amide | Increased potency and use-dependence[7] | The lipophilic benzyl group enhances hydrophobic interactions within the ion channel binding pocket. |
| Pyrrolidine vs. Piperidine Ring | Pyrrolidine was found to be crucial for potency[7] | Highlights the importance of the five-membered ring's specific conformation and the atomic distances it enforces. |
| Xylidine Amide Group | Critical for activity[7] | The electronic properties of this aromatic group are essential for binding interactions. |
| Caption: Table summarizing Structure-Activity Relationships (SAR) for beta-proline-based sodium channel blockers. |
Precursors for Novel Heterocyclic Systems and Antiviral Agents
The pyrrolidine ring is a privileged scaffold found in over 20 FDA-approved drugs, including agents for diabetes (DPP-IV inhibitors), viral infections, and neurological disorders.[8][9] The functional handles on this compound make it an excellent starting point for the synthesis of more complex, substituted pyrrolidines and other fused heterocyclic systems.
While direct antiviral activity of this specific compound is not documented, its structural motifs are highly relevant. Many antiviral drugs are peptidomimetics or contain non-proteinogenic amino acids designed to inhibit viral proteases or other enzymes.[10] Furthermore, various heterocyclic amine derivatives have shown potent, broad-spectrum antiviral activity against both RNA and DNA viruses.[11][12] This building block provides a chiral, constrained core that can be elaborated into novel compounds for screening in antiviral assays.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide clear causality for the experimental choices made.
Protocol 1: Synthesis of this compound
Rationale: This foundational protocol describes the protection of the secondary amine of a commercially available hydroxy-beta-proline. The use of sodium bicarbonate provides the basic conditions necessary to deprotonate the amine for nucleophilic attack on benzyl chloroformate (Cbz-Cl). A mixed solvent system (water/dioxane) is often used to solubilize both the polar amino acid and the less polar Cbz-Cl.[13][14]
Materials:
-
(3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (3M HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (3S,4R)-4-hydroxypyrrolidine-3-carboxylic acid (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 10:1 mixture of water and 1,4-dioxane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and minimize side reactions of the Cbz-Cl.
-
Addition of Protecting Group: Add benzyl chloroformate (1.05 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously overnight. Monitor reaction completion by TLC (e.g., in 10% MeOH/DCM with ninhydrin stain; the starting material will be positive, the product negative).
-
Work-up (Acidification): Once complete, cool the mixture back to 0 °C and carefully acidify to pH ~2 with 3M HCl. This protonates the product's carboxylic acid, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The product will move to the organic phase.
-
Washing: Combine the organic layers and wash with saturated brine (1x volume) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, typically as a viscous oil or white solid. The product is often pure enough for subsequent steps without further purification.
Protocol 2: Amide Coupling with an Amino Acid Ester
Rationale: This protocol demonstrates the core application of the building block in forming a peptide bond. A carbodiimide, such as EDC, is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an active ester that is less prone to racemization and reacts efficiently with the incoming amine (in this case, Glycine methyl ester).[4][15]
Materials:
-
This compound (1.0 eq.)
-
Glycine methyl ester hydrochloride (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Dry Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried, argon-purged round-bottom flask, add this compound, HOBt, and dry DCM.
-
Activation: Cool the solution to 0 °C. Add EDC and stir for 20 minutes. The formation of the HOBt active ester is typically observed.
-
Amine Addition: In a separate flask, prepare a solution of Glycine methyl ester hydrochloride and DIPEA in dry DCM. The DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and free the primary amine.
-
Coupling Reaction: Add the free amine solution to the activated acid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS, observing the consumption of the starting acid.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted reagents, byproducts (like the EDC-urea), and salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide mimic.
Conclusion
This compound is a chiral building block with significant, yet under-explored, potential in medicinal chemistry. Its unique stereochemical and conformational properties, derived from the beta-amino acid structure, make it an ideal scaffold for creating peptidomimetics with enhanced stability, designing potent ion channel modulators, and accessing novel heterocyclic systems. The protocols provided herein offer a practical starting point for chemists to incorporate this versatile tool into their drug discovery programs, paving the way for the development of innovative therapeutics with improved pharmacological profiles.
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of enviroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptidomimetics Using 1-N-Cbz-4-hydroxy-beta-proline
Introduction: The Strategic Value of 1-N-Cbz-4-hydroxy-beta-proline in Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] The rational design of these mimetics often involves the incorporation of conformationally constrained amino acid analogues to pre-organize the molecule into a bioactive conformation, thereby enhancing receptor affinity and selectivity.
Among the vast arsenal of chiral building blocks, This compound stands out as a uniquely versatile scaffold. Its rigid pyrrolidine ring introduces a significant conformational constraint, while the beta-amino acid nature alters the peptide backbone, rendering it resistant to enzymatic degradation.[2] The benzyloxycarbonyl (Cbz) protecting group provides robust protection of the secondary amine, compatible with a wide range of reaction conditions, yet readily removable under specific, non-hydrolytic conditions.[3] Crucially, the hydroxyl group at the C4 position serves as a versatile chemical handle, allowing for post-synthetic modifications to introduce diverse functionalities, a concept elegantly demonstrated in "proline editing" methodologies.[4][5]
This guide provides a comprehensive overview and detailed protocols for the strategic application of this compound in the synthesis of advanced peptidomimetics. We will delve into the causality behind experimental choices, from peptide coupling to the strategic manipulation of the C4-hydroxyl group, providing researchers with the foundational knowledge to innovate in this exciting field.
Part 1: Core Synthetic Strategies & Methodologies
The journey from the this compound building block to a final peptidomimetic involves a series of well-defined synthetic operations. The Cbz group's stability to mildly acidic and basic conditions allows for a range of transformations to be performed on other parts of the molecule before its removal.
Peptide Bond Formation: Incorporating the Scaffold
The formation of the amide bond is the cornerstone of this synthetic workflow. The choice of coupling reagents is critical to ensure high yields and minimize racemization, a known risk when coupling proline analogues.[1] Standard carbodiimide-based methods, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are highly effective.
Workflow for Peptide Coupling:
Caption: General workflow for peptide bond formation.
Protocol 1: EDC/HOBt Mediated Coupling of this compound
This protocol details the coupling of this compound to the N-terminus of an amino acid ester.
| Reagent/Component | Molar Eq. | Purpose |
| This compound | 1.0 | Carboxylic acid component |
| Amino acid ester hydrochloride | 1.0 | Amine component |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.2 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | 1.2 | Racemization suppressant |
| Diisopropylethylamine (DIPEA) | 1.1 | Base for amine neutralization |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C. This pre-activation step forms the reactive HOBt-ester.[6]
-
Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir at room temperature for 15 minutes.
-
Coupling: Add the neutralized amino acid ester solution dropwise to the activated proline derivative at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.5 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Functionalization of the C4-Hydroxyl Group
The true synthetic power of this building block is realized through the modification of the C4-hydroxyl group. This can be performed on the amino acid itself or, more powerfully, after its incorporation into a peptide chain. This "proline editing" approach allows for the late-stage diversification of peptidomimetics.[4]
Protocol 2: Acylation of the C4-Hydroxyl Group in a Peptide (Adapted from solid-phase methods[3][4][7])
This protocol describes the acylation of the hydroxyl group of a this compound residue within a peptide sequence in solution phase.
| Reagent/Component | Molar Eq. | Purpose |
| Cbz-Hyp-containing peptide | 1.0 | Substrate |
| Acetic Anhydride (or other acylating agent) | 3.0 | Acylating agent |
| 4-Dimethylaminopyridine (DMAP) | 0.2 | Acylation catalyst |
| Triethylamine (TEA) or DIPEA | 3.0 | Base |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
Dissolve the Cbz-Hyp-containing peptide (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add TEA (3.0 eq) and DMAP (0.2 eq).
-
Cool the solution to 0 °C.
-
Add acetic anhydride (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with the addition of methanol. Dilute with DCM and wash with 0.5 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the O-acylated peptide by chromatography.
Protocol 3: Oxidation of the C4-Hydroxyl Group to a Ketone (Adapted from solid-phase methods[4])
The 4-oxoproline moiety is a valuable synthetic handle and can influence peptide conformation.
| Reagent/Component | Molar Eq. | Purpose |
| Cbz-Hyp-containing peptide | 1.0 | Substrate |
| Dess-Martin Periodinane (DMP) | 1.5 | Oxidizing agent |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
Dissolve the Cbz-Hyp-containing peptide (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.
-
Stir for 2-6 hours. The reaction is typically rapid; monitor closely by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃. Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ (aq.) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the 4-oxo-proline containing peptide by chromatography.
Cbz Group Deprotection: Unveiling the Amine
The final step in many synthetic routes is the removal of the Cbz group. Catalytic hydrogenolysis is the most common and mildest method, proceeding under neutral conditions.
Cbz Deprotection Workflow:
Caption: Workflow for Cbz group deprotection via hydrogenolysis.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
| Reagent/Component | Amount | Purpose |
| Cbz-Protected Peptide | 1.0 eq | Substrate |
| Palladium on Carbon (10% Pd/C) | 5-10 mol % | Catalyst |
| Methanol or Ethanol | - | Solvent |
| Hydrogen (H₂) gas | 1 atm | Reducing agent |
Step-by-Step Methodology:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it is handled in an inert atmosphere or added as a slurry.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Keep it wet with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and easily removed.[3]
Part 2: Application in Constrained Peptidomimetic Synthesis - A Case Study
The true utility of this compound is demonstrated in the synthesis of complex, constrained architectures such as macrocycles. The hydroxyproline scaffold can act as a linchpin, with the hydroxyl group participating in the cyclization step.
A common strategy involves an intramolecular Mitsunobu reaction, where the hydroxyl group acts as the nucleophile to displace an activated alcohol, forming an ether linkage to close the ring.[8][9]
Conceptual Synthetic Route for a Macrocyclic Peptidomimetic:
Caption: Conceptual pathway to macrocyclic peptidomimetics.
This approach, starting from N-Cbz-4-hydroxyproline methyl ester, allows for the construction of a linear peptide chain, which is then cyclized.[8] The Cbz group provides stable protection throughout the assembly of the linear precursor, and the hydroxyl group is strategically positioned for the key macrocyclization step.
Part 3: Troubleshooting and Key Considerations
-
Racemization: Proline and its derivatives can be susceptible to racemization during activation. The use of HOBt or its derivatives as additives is highly recommended to suppress this side reaction.[1]
-
Difficult Couplings: Steric hindrance around the secondary amine of the proline ring can sometimes lead to sluggish coupling reactions. In such cases, using more potent coupling reagents like HATU or HBTU, or increasing the reaction time and temperature, may be necessary.[10]
-
Cbz Deprotection: While hydrogenolysis is the preferred method, it is incompatible with other reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues). In such cases, alternative deprotection methods like using strong acids (e.g., HBr in acetic acid) may be employed, but care must be taken to ensure the stability of the rest of the molecule.[3]
-
Monitoring Reactions: For solid-phase synthesis adaptations, standard tests like the Kaiser test are not reliable for the secondary amine of proline. Alternative tests like the chloranil or isatin test should be used to monitor coupling completion.[11]
Conclusion
This compound is more than just a protected amino acid; it is a strategic platform for the design and synthesis of sophisticated peptidomimetics. Its inherent conformational rigidity, coupled with the synthetic versatility of the C4-hydroxyl group and the robust nature of the Cbz protecting group, provides an unparalleled toolkit for medicinal chemists. By understanding the principles and protocols outlined in this guide, researchers can leverage this powerful building block to construct novel molecular architectures with enhanced therapeutic potential.
References
- 1. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Monitoring 1-N-Cbz-4-hydroxy-beta-proline Reactions
Introduction: The Critical Role of Reaction Monitoring in Peptide Synthesis
In the intricate world of pharmaceutical research and drug development, the precise synthesis of modified amino acids and peptides is paramount. 1-N-Cbz-4-hydroxy-beta-proline is a valuable chiral building block, frequently employed in the synthesis of complex peptides and small molecule therapeutics. The carboxybenzyl (Cbz) protecting group is instrumental in selectively masking the nitrogen of the proline ring, allowing for controlled chemical transformations at other sites of the molecule.[1] The success of these synthetic steps—be it peptide coupling, deprotection, or modification of the hydroxyl group—hinges on the ability to accurately monitor the reaction's progress. This ensures complete conversion of the starting material, minimizes the formation of side products, and dictates the appropriate time for reaction work-up, ultimately impacting yield and purity.
This comprehensive guide provides detailed protocols and the underlying scientific principles for monitoring reactions involving this compound using two ubiquitous analytical techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods offer complementary insights, with TLC providing a rapid, qualitative assessment, and HPLC delivering quantitative data for meticulous analysis.
Part 1: Thin-Layer Chromatography (TLC) – A Rapid Qualitative Assessment
TLC is an indispensable tool for the real-time monitoring of organic reactions due to its simplicity, speed, and low cost.[2] The principle of separation on TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3][4] For reactions involving this compound, we leverage the polarity difference between the starting material, intermediates, and the final product.
Causality Behind Experimental Choices in TLC
-
Stationary Phase: Silica gel is the stationary phase of choice for separating amino acid derivatives.[3][4] Its polar surface interacts with polar functional groups of the analytes. The hydroxyl groups on the silica surface can form hydrogen bonds with the polar functionalities of the molecules being separated.
-
Mobile Phase: A mixture of a less polar solvent (e.g., dichloromethane (DCM) or ethyl acetate) and a more polar solvent (e.g., methanol (MeOH) or acetic acid) is typically used.[5] The overall polarity of the mobile phase is optimized to achieve good separation of the spots on the TLC plate. By adjusting the solvent ratio, one can modulate the retention factor (Rf) of the compounds.
-
Visualization: The Cbz group contains a benzene ring, which is UV active.[5] Therefore, the Cbz-protected starting material can be easily visualized under a UV lamp at 254 nm as a dark spot on a fluorescent green background.[6] If the reaction involves the removal of the Cbz group, the product will no longer be visible under UV light. In such cases, and for visualizing the deprotected amino acid product, a chemical stain like ninhydrin is used. Ninhydrin reacts with the free primary or secondary amine of the deprotected proline derivative to produce a characteristic colored spot (typically yellow for proline derivatives) upon heating.[2][7]
Workflow for TLC Monitoring
Caption: Workflow for monitoring reactions by TLC.
Detailed Protocol for TLC Analysis
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heat gun or hot plate
-
Ninhydrin stain solution (0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid)[8]
-
Mobile Phase: e.g., 9:1 Dichloromethane:Methanol (adjust polarity as needed)
Procedure:
-
Preparation of the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors.[2] Close the lid and allow it to equilibrate for at least 10-15 minutes.
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, apply small, concentrated spots of the starting material (dissolved in a suitable solvent), the reaction mixture, and a "co-spot" (where both starting material and reaction mixture are spotted on top of each other) onto the baseline.[2][9]
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[3] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Drying the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization and Interpretation:
-
UV Visualization: Place the dried plate under a UV lamp (254 nm). The Cbz-protected compounds will appear as dark spots. Circle these spots with a pencil.
-
Ninhydrin Staining: If monitoring a deprotection reaction, after UV visualization, dip the plate into the ninhydrin solution or spray it evenly.[2] Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[2] Proline and its derivatives typically yield a yellow-orange color.[7]
-
Interpretation: The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[5] The product will have a different Rf value (distance traveled by the spot divided by the distance traveled by the solvent front) than the starting material. Generally, more polar compounds have lower Rf values.
-
| Scenario | Expected TLC Observation | Interpretation |
| Peptide Coupling | Disappearance of the this compound spot and appearance of a new, often less polar, product spot. | Successful coupling reaction. |
| Cbz Deprotection | Disappearance of the UV-active starting material spot. Appearance of a new, more polar, ninhydrin-active spot. | Successful deprotection. |
| Incomplete Reaction | Presence of both starting material and product spots in the reaction mixture lane. | The reaction has not gone to completion. |
Part 2: High-Performance Liquid Chromatography (HPLC) – Quantitative Analysis for Precision
For a more detailed and quantitative analysis of reaction progress, purity assessment, and identification of byproducts, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10]
Scientific Rationale for HPLC Method Development
-
Principle of Separation: Separation is based on the hydrophobic interactions of the analytes with the nonpolar stationary phase. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have a longer retention time.[5] The Cbz group significantly increases the hydrophobicity of this compound.
-
Mobile Phase Composition: A gradient elution is typically employed, starting with a higher percentage of a polar solvent (e.g., water with 0.1% trifluoroacetic acid (TFA)) and gradually increasing the percentage of a less polar organic solvent (e.g., acetonitrile with 0.1% TFA). TFA is used as an ion-pairing agent to improve peak shape and resolution for acidic and basic compounds.
-
Detection: The benzene ring in the Cbz group provides strong UV absorbance, making detection straightforward at wavelengths around 214-220 nm (for the peptide backbone) and 254-280 nm (for the aromatic ring).[11][12]
Workflow for HPLC Monitoring
References
- 1. One moment, please... [total-synthesis.com]
- 2. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 3. crsubscription.com [crsubscription.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. peptide.com [peptide.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
Application Note & Protocol: A Robust and Scalable Synthesis of 1-N-Cbz-4-hydroxy-beta-proline for Pharmaceutical Development
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 1-N-Cbz-4-hydroxy-beta-proline, a valuable chiral building block for the development of novel therapeutics. Pyrrolidine derivatives, particularly substituted prolines, are integral scaffolds in medicinal chemistry, often found in enzyme inhibitors and other bioactive molecules.[1][2] The protocol herein details a robust and scalable method for the N-protection of 4-hydroxy-beta-proline using benzyl chloroformate (Cbz-Cl). We emphasize the critical process parameters, safety considerations, and analytical checkpoints necessary for ensuring a high-yield, high-purity synthesis suitable for drug development campaigns. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the process.
PART 1: Scientific Background and Principles
The Strategic Importance of Proline Analogs in Drug Design
Proline and its analogs are unique among amino acids due to their conformationally rigid pyrrolidine ring. This structural constraint is highly sought after in drug design as it can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and selectivity for a target protein.[3] Beta-proline derivatives, in particular, serve as key intermediates for synthesizing a wide range of pharmaceuticals, from antiviral agents to sodium channel blockers.[4][5] The controlled synthesis of optically pure proline derivatives is therefore a primary concern in contemporary pharmacology.[2]
The Carboxybenzyl (Cbz) Group: A Cornerstone of Amine Protection
The successful synthesis of complex molecules requires the strategic masking of reactive functional groups. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide chemistry by providing a reliable method to temporarily protect amines.[6]
Rationale for Selecting the Cbz Group:
-
Robust Stability: Cbz-protected amines are stable across a wide range of reaction conditions, including those involving basic and mildly acidic media, which allows for great flexibility in subsequent synthetic steps.[6]
-
Facilitates Purification: The introduction of the aromatic Cbz group often increases the crystallinity of the protected compound, simplifying purification by crystallization, a highly desirable attribute for large-scale manufacturing.[7]
-
Clean and Reliable Removal: The Cbz group can be efficiently removed under mild conditions, most commonly via catalytic hydrogenation, which typically yields benign byproducts (toluene and carbon dioxide). This clean deprotection is a significant advantage in multi-step pharmaceutical syntheses.
Reaction Mechanism: The Schotten-Baumann Reaction
The N-protection of 4-hydroxy-beta-proline with benzyl chloroformate proceeds via the Schotten-Baumann reaction. This is an acylation of the secondary amine of the proline ring by the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is conducted in a two-phase system (typically water and an organic solvent) under alkaline conditions. The base serves two critical functions: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction.[7][8] Precise pH control is paramount; a pH that is too low leads to the decomposition of benzyl chloroformate, while an excessively high pH can risk racemization of the chiral centers.[7]
PART 2: Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity/Grade | Supplier Notes |
| (±)-cis-4-Hydroxy-pyrrolidine-3-carboxylic acid (4-hydroxy-beta-proline) | - | C₅H₉NO₃ | ≥97% | Starting material. Ensure stereochemistry is confirmed if a specific isomer is required. |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | C₈H₇ClO₂ | ≥98% | Highly corrosive and a lachrymator. Handle in a fume hood with appropriate PPE. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ACS Reagent Grade | Used as a base. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | ACS Reagent Grade | Used in the buffer system. |
| Dioxane (1,4-Dioxane) | 123-91-1 | C₄H₈O₂ | Anhydrous, ≥99.8% | Solvent. Peroxide formation is a risk; use inhibitor-stabilized solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Reagent Grade | Extraction solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 6 M Aqueous Solution | For acidification during work-up. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O | - | Used as a primary solvent. |
Equipment
-
Jacketed glass reactor (5 L or larger) with overhead mechanical stirrer, temperature probe, and dropping funnel.
-
Circulating chiller/heater for temperature control.
-
pH meter with a suitable probe.
-
Large separatory funnels (5 L or larger).
-
Rotary evaporator with a high-capacity flask.
-
Vacuum oven.
-
Analytical balance.
-
Standard laboratory glassware.
-
Thin-Layer Chromatography (TLC) apparatus.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).
PART 3: Detailed Large-Scale Synthesis Protocol
This protocol is designed for a ~100 g scale synthesis of the target compound.
Workflow Overview
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Methodology
1. Reagent Preparation and Reactor Setup:
-
Set up the jacketed reactor with an overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel.
-
Prepare a solution of sodium carbonate (126 g) and sodium bicarbonate (63 g) in deionized water (1.5 L). This mixed buffer system is designed to maintain a stable pH between 8-10 during the reaction.[7]
-
Charge the buffer solution to the reactor and begin moderate stirring.
2. Cbz-Protection Reaction:
-
Add 4-hydroxy-beta-proline (100 g, ~0.76 mol) to the stirring buffer solution in the reactor. Stir until all solids are completely dissolved.
-
Cool the reactor contents to between 0 °C and 5 °C using the circulating chiller. It is critical to maintain this low temperature during the initial addition to control the exothermic reaction.
-
In a separate, dry container, measure benzyl chloroformate (144 mL, ~1.01 mol, 1.3 equivalents). Charge this to the dropping funnel.
-
Add the benzyl chloroformate dropwise to the cold, stirring reaction mixture over a period of 2-3 hours. Causality: A slow addition rate is essential to prevent a temperature spike and to minimize the hydrolysis of the Cbz-Cl reagent.
-
Monitor the pH of the reaction mixture periodically. If it drops below 8, add a small amount of 2 M sodium carbonate solution to readjust.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-16 hours).
-
Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot (visualized with ninhydrin stain) indicates reaction completion.
3. Work-up and Extraction:
-
After confirming the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath.[8]
-
Slowly and carefully acidify the reaction mixture to pH 2 by adding 6 M HCl. Causality: This step protonates the carboxylate of the product, making it soluble in organic solvents for extraction. Perform this step slowly to control gas evolution (CO₂) from the carbonate buffer.
-
Transfer the acidified aqueous mixture to a large separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 800 mL).[8] Combine the organic layers.
-
Wash the combined organic layers with saturated brine (2 x 300 mL) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.
4. Purification and Product Isolation:
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a viscous oil or a semi-solid.[8]
-
For purification, crystallization can be attempted from a suitable solvent system (e.g., ethyl acetate/hexanes). Alternatively, if the product remains an oil, purification via flash column chromatography on silica gel may be necessary.
5. Characterization:
-
Appearance: White to off-white solid or viscous oil.[9]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (265.26 g/mol ).
-
Melting Point: If crystalline, a sharp melting point indicates high purity.
PART 4: Data Presentation & Visualization
Reaction Scheme
Caption: N-protection of 4-hydroxy-beta-proline with benzyl chloroformate.
Typical Reaction Parameters & Expected Outcome
| Parameter | Value | Rationale / Notes |
| Scale | 100 g (0.76 mol) | Protocol is scalable; adjust volumes and times accordingly. |
| Equivalents of Cbz-Cl | 1.3 eq. | A slight excess ensures complete conversion of the starting material. |
| Solvent System | Water / Dioxane | A biphasic system that facilitates the reaction of both aqueous and organic soluble components.[8][9] |
| Temperature Profile | 0-5 °C (addition), then RT | Controls exotherm and minimizes side reactions. |
| Reaction Time | 12-16 hours | Typically sufficient for complete conversion. Monitor by TLC. |
| Expected Yield | 85-95% | Yield is dependent on efficient extraction and purification. |
| Final Purity | >98% | Achievable with proper purification. |
PART 5: Safety and Handling
-
General Precautions: All operations should be conducted in a well-ventilated fume hood. Standard PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[10]
-
Reagent-Specific Hazards:
-
This compound: May cause skin and eye irritation. Avoid breathing dust.[11]
-
Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator (tear-inducing). Causes severe burns on contact. Handle with extreme care.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Can form explosive peroxides upon storage.
-
Hydrochloric Acid: Corrosive. Causes severe skin and eye burns.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected in separate, labeled containers.[12]
PART 6: References
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. --INVALID-LINK--
-
ResearchGate. (2018). Synthesis of beta-proline like derivatives and their evaluation as sodium channel blockers. --INVALID-LINK--
-
ChemicalBook. (2023). This compound - Safety Data Sheet. --INVALID-LINK--
-
Guidechem. (n.d.). N-Cbz-Hydroxy-L-proline 13504-85-3 wiki. --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. --INVALID-LINK--
-
ECHEMI. (n.d.). 886362-64-7, this compound Formula. --INVALID-LINK--
-
PubMed Central. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. --INVALID-LINK--
-
ACS Publications. (2024). Proline Analogues. Chemical Reviews. --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. --INVALID-LINK--
-
PubMed Central. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. --INVALID-LINK--
-
MedchemExpress.com. (n.d.). N-Cbz-Hydroxy-L-Proline. --INVALID-LINK--
-
ChemicalBook. (2025). N-Cbz-Hydroxy-L-proline Chemical Properties,Uses,Production. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of aminooxy-protected proline 18 35. Reagents and conditions:. --INVALID-LINK--
-
PubMed Central. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. --INVALID-LINK--
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. --INVALID-LINK--
-
Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. --INVALID-LINK--
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). --INVALID-LINK--
References
- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of 1-N-Cbz-4-hydroxy-beta-proline in the Synthesis of Advanced Enzyme Inhibitors
Introduction: The Architectural Advantage of a Constrained Chiral Scaffold
In the intricate world of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful design of potent and selective therapeutic agents. Among the vast arsenal of chiral scaffolds, 1-N-Cbz-4-hydroxy-beta-proline, a conformationally restricted non-proteinogenic amino acid, has emerged as a cornerstone for the synthesis of a diverse array of enzyme inhibitors. Its rigid pyrrolidine ring, coupled with the stereochemically defined hydroxyl and carboxylic acid functionalities, provides a unique three-dimensional framework that allows for precise spatial orientation of pharmacophoric elements. This inherent structural constraint is critical for achieving high-affinity interactions with the active sites of target enzymes.[1][2]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in the synthesis of cutting-edge enzyme inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for the synthesis of key inhibitor classes, and present data that underscores the versatility of this remarkable chiral building block.
The Versatility of this compound in Targeting Diverse Enzymes
The utility of this compound and its derivatives spans a wide range of therapeutic areas, primarily due to its ability to serve as a versatile scaffold for inhibitors of various enzyme classes. The carboxybenzyl (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under standard conditions, allowing for further functionalization of the nitrogen atom. The hydroxyl group, on the other hand, provides a handle for introducing additional substituents or can itself participate in crucial hydrogen bonding interactions within the enzyme's active site.
Key Enzyme Targets and Therapeutic Areas:
-
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: The HCV NS3/4A protease is a serine protease essential for viral replication, making it a prime target for antiviral drug development.[3][4][5] Derivatives of 4-hydroxyproline have been instrumental in the design of potent HCV NS3/4A inhibitors, where the proline scaffold mimics the natural substrate and allows for the presentation of key pharmacophores into the S1 and S2 pockets of the enzyme.[6]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[7][8] Inhibitors of DPP-4 are an important class of oral anti-diabetic agents. The pyrrolidine ring of 4-hydroxyproline derivatives can effectively mimic the proline residue of natural DPP-4 substrates, leading to the development of highly potent and selective inhibitors.[9]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a well-established strategy for the treatment of hypertension. N-acyl-4-substituted-(S)-prolines have been synthesized and shown to be potent ACE inhibitors.[10]
Synthesis of a Potent HCV NS3/4A Protease Inhibitor Intermediate
This section provides a detailed protocol for the synthesis of a key intermediate in the development of HCV NS3/4A protease inhibitors, leveraging the unique stereochemistry of this compound. The rationale behind this synthetic approach is to utilize the hydroxyl group for the introduction of a side chain that will occupy the S2 pocket of the protease, while the rest of the molecule is elaborated to interact with other key subsites.
Experimental Workflow: Synthesis of a Spirocyclic Proline Derivative
This workflow outlines the key transformations starting from commercially available this compound. The goal is to synthesize a spirocyclic proline analogue, a structural motif found in potent HCV NS3/4A inhibitors like grazoprevir.[3]
Caption: Synthetic workflow for a spirocyclic proline intermediate.
Detailed Protocol: Synthesis of N-Boc-(S)-4-methyleneproline tert-Butyl Ester
This protocol details a key step in the synthesis of 4-substituted proline scaffolds, which are valuable precursors for various enzyme inhibitors, including those targeting HCV NS5A.[1]
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥98% |
| Methanol (anhydrous) | Sigma-Aldrich | Anhydrous |
| Thionyl chloride | Sigma-Aldrich | Reagent Grade |
| Oxalyl chloride | Sigma-Aldrich | Reagent Grade |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |
| Triethylamine | Sigma-Aldrich | ≥99.5% |
| Methyltriphenylphosphonium bromide | Sigma-Aldrich | 98% |
| n-Butyllithium (n-BuLi) | Sigma-Aldrich | 2.5 M in hexanes |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |
| Diethyl ether | Sigma-Aldrich | Anhydrous |
| Saturated aq. NH4Cl | - | - |
| Brine | - | - |
| Anhydrous MgSO4 | - | - |
Step-by-Step Procedure:
-
Esterification of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. The crude product is used in the next step without further purification.
-
Causality: The esterification protects the carboxylic acid from participating in subsequent reactions.
-
-
Oxidation to the Ketone:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add DMSO (2.0 eq) dropwise.
-
After 15 minutes, add a solution of the crude methyl ester from the previous step in DCM.
-
Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
Causality: Swern oxidation is a mild and efficient method to convert the secondary alcohol to a ketone without epimerization.
-
-
Wittig Reaction to form the Methylene Proline Derivative:
-
To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0 °C, add n-BuLi (1.4 eq) dropwise.
-
Stir the resulting yellow suspension for 30 minutes at 0 °C.
-
Add a solution of the ketone from the previous step in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
Purify the crude product by flash column chromatography.
-
Causality: The Wittig reaction is a reliable method for converting the ketone into the desired exocyclic methylene group.
-
Application in DPP-4 Inhibitor Synthesis
The rigid framework of this compound is also highly amenable to the synthesis of DPP-4 inhibitors. The pyrrolidine ring mimics the proline residue that is recognized by the S1 subsite of the DPP-4 enzyme.
Design Strategy for a Proline-Based DPP-4 Inhibitor
The design of a potent DPP-4 inhibitor often involves the introduction of a functional group that can form a covalent or non-covalent interaction with the catalytic serine residue (Ser630) in the active site. The 4-hydroxy group of the proline scaffold can be used as a synthetic handle to introduce various side chains that can interact with the S2 subsite, thereby enhancing potency and selectivity.
Caption: Interaction of a proline-based inhibitor with the DPP-4 active site.
Potency of Proline-Based Enzyme Inhibitors
The following table summarizes the inhibitory potency of representative enzyme inhibitors synthesized using 4-hydroxyproline derivatives.
| Inhibitor Class | Target Enzyme | Scaffold | IC50 / Ki | Reference |
| Antiviral | HCV NS3/4A Protease | Spirocyclic Proline | 1.1 nM (Ki) | [11] |
| Antiviral | HCV NS3/4A Protease | P2-P4 Macrocycle | ≤10 nM (EC50) | [3] |
| Antihypertensive | ACE | N-(mercaptoacyl)-4-substituted-(S)-proline | Comparable to Captopril | [10] |
| Antidiabetic | DPP-4 | Triazole derivative | Nanomolar range (IC50) | [9] |
Conclusion and Future Perspectives
This compound has proven to be an invaluable chiral building block in the synthesis of a wide range of enzyme inhibitors with significant therapeutic potential. Its conformational rigidity and stereochemically defined functional groups provide a robust platform for the design of potent and selective inhibitors. The synthetic protocols outlined in this application note offer a starting point for researchers to explore the vast chemical space accessible from this versatile scaffold.
Future research in this area will likely focus on the development of novel methodologies for the functionalization of the pyrrolidine ring, leading to the discovery of next-generation enzyme inhibitors with improved pharmacokinetic and pharmacodynamic properties. Furthermore, the application of chemoenzymatic strategies for the synthesis of diverse 4-hydroxyproline diastereomers will undoubtedly expand the repertoire of chiral building blocks available to medicinal chemists.[12]
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel potent hepatitis C virus NS3 protease inhibitors: discovery of 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid as a N-acyl-L-hydroxyproline bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing racemization of 1-N-Cbz-4-hydroxy-beta-proline during coupling reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the critical issue of racemization during the coupling of 1-N-Cbz-4-hydroxy-beta-proline. Maintaining the stereochemical integrity of this valuable chiral building block is paramount for the synthesis of biologically active peptides and pharmaceuticals. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize or eliminate racemization in your coupling reactions.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound and provides systematic solutions.
Problem 1: Significant Racemization Detected in the Final Product
Scenario: You have completed your peptide synthesis and, upon analysis by chiral HPLC or other methods, you observe a significant percentage of the undesired diastereomer, indicating racemization at the this compound residue.
Probable Causes & Solutions:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is a primary factor in controlling racemization.[1] Some reagents are inherently more prone to inducing racemization than others.
-
Recommended Solution: Switch to a coupling reagent known for low racemization potential. Onium-salt-based reagents (uronium/aminium, phosphonium) are generally superior to carbodiimides in this regard.[2] Reagents like HATU, HBTU, and PyBOP, when used with an appropriate additive, are excellent choices.[3] If using a carbodiimide like DCC or DIC, the inclusion of a racemization-suppressing additive is absolutely essential.[3][4]
-
-
Ineffective or Absent Additive: Additives play a crucial role in suppressing racemization by forming an active ester intermediate that is less prone to oxazolone formation, the primary pathway for racemization.[5][6]
-
Recommended Solution: Always use a racemization suppressant. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally more effective than 1-hydroxybenzotriazole (HOBt) due to the electronic effect of the nitrogen atom in the 7-position, which makes it a better leaving group and accelerates the coupling reaction.[5][7] OxymaPure is another excellent and safer alternative to HOBt.[4] In some challenging cases, the simultaneous use of HOBt and copper(II) chloride has been shown to be highly effective in eliminating racemization.[8]
-
-
Inappropriate Base: The choice and stoichiometry of the base used in the coupling reaction can significantly impact the extent of racemization.[9] Stronger, less sterically hindered bases can deprotonate the alpha-carbon of the activated amino acid, leading to loss of stereochemical integrity.[10]
-
Recommended Solution: Use a weaker or sterically hindered base. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[4][11] For particularly sensitive couplings, the weaker base 2,4,6-collidine is recommended.[4] It is also critical to use the base in stoichiometric amounts to avoid excess basicity in the reaction mixture.
-
-
Prolonged Reaction Time and/or Elevated Temperature: Longer exposure of the activated amino acid to the reaction conditions, especially at higher temperatures, increases the likelihood of racemization.[11]
-
Recommended Solution: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS) to determine the minimum time required for completion.[11] Perform the coupling reaction at a low temperature, ideally starting at 0 °C and allowing it to slowly warm to room temperature.[11]
-
Troubleshooting Workflow: High Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during coupling?
A1: The principal pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate.[10][12] Subsequent nucleophilic attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the peptide product. While urethane protecting groups like Cbz generally suppress racemization compared to acyl groups, the risk is not eliminated, especially under harsh conditions.[4][13]
Q2: Are proline derivatives like this compound more or less susceptible to racemization than other amino acids?
A2: Generally, proline and its derivatives are considered less prone to racemization than most other amino acids because the secondary amine is part of a rigid five-membered ring. This structure makes the formation of the planar oxazolone intermediate more difficult. However, racemization can still occur, particularly under forcing conditions or with certain activation methods.[1][14] One study noted that when using carbodiimide coupling reagents in DMF, the presence of HOBt unexpectedly increased racemization of proline derivatives.[14]
Q3: How can I accurately detect and quantify racemization?
A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[1][15] This typically involves:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed into its constituent amino acids, usually with 6 M HCl.[15]
-
Derivatization: The amino acids are derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[15]
-
RP-HPLC Separation: The resulting diastereomers can then be separated and quantified using standard reversed-phase HPLC.[15]
Other methods include chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).[16] It's also possible to use chiral HPLC to separate the final peptide diastereomers directly, avoiding the hydrolysis step which itself can induce a low level of racemization.[16][17]
Q4: Does the solvent choice affect the rate of racemization?
A4: Yes, the solvent can play a significant role. Polar aprotic solvents like Dimethylformamide (DMF) are common in peptide synthesis but have been implicated in increased racemization rates with certain reagent combinations, such as DIC/HOBt.[1][14] In contrast, less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) have been shown to reduce racemization in specific cases.[11][14]
Recommended Experimental Protocol
This protocol is designed to minimize racemization during the coupling of this compound using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., peptide-resin with a free N-terminus) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and thoroughly washed.
-
Activation (In situ): a. In a separate reaction vessel, dissolve this compound (1.0 eq) and HATU (0.95 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and briefly agitate (30-60 seconds). Note: Avoid prolonged pre-activation times to minimize the risk of racemization.
-
Coupling: a. Immediately add the activated amino acid solution to the vessel containing the amine component (e.g., peptide-resin). b. Agitate the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines on resin). The reaction is typically complete within 1-2 hours.
-
Work-up: a. Once the reaction is complete, filter the resin and wash it thoroughly with DMF, DCM, and methanol to remove any unreacted reagents and byproducts. b. Dry the resin under vacuum.
Data Summary: Coupling Reagent and Additive Impact on Racemization
| Coupling System | Base | Racemization Potential | Key Considerations |
| HATU / HOAt | DIPEA / NMM | Very Low | Highly efficient and rapid coupling. HOAt is superior to HOBt.[5][7] |
| HBTU / HOBt | DIPEA / NMM | Low | A reliable and widely used system. |
| PyBOP / HOBt | DIPEA / NMM | Low | Good for sterically hindered couplings. |
| DIC / OxymaPure | None / Weak Base | Low to Moderate | OxymaPure is a safer and effective alternative to HOBt.[4] |
| DIC / HOBt | NMM | Moderate | A classic combination, but can lead to significant racemization, especially in DMF.[1][14] |
| DIC (alone) | NMM | High | Not recommended for chiral amino acids without an additive. |
Mechanism of Racemization Suppression
Caption: Role of additives in diverting the reaction from the oxazolone pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. creation.com [creation.com]
- 13. researchgate.net [researchgate.net]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
common side reactions in the synthesis of 1-N-Cbz-4-hydroxy-beta-proline and their avoidance
Welcome to the technical support center for the synthesis of 1-N-Cbz-4-hydroxy-L-proline (Z-Hyp-OH). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in peptide synthesis and drug discovery. Here, we address the most common side reactions and troubleshooting scenarios encountered during its preparation, providing not just protocols, but the causal logic behind them to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield is significantly lower than expected, and my crude NMR shows a large peak for benzyl alcohol. What is the likely cause?
A1: This issue almost certainly stems from the hydrolysis of your acylating agent, benzyl chloroformate (Cbz-Cl).
Benzyl chloroformate is highly reactive and moisture-sensitive.[1][2] The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution.[3][4] While these conditions are designed to deprotonate the amino acid for reaction, they also create an environment where the Cbz-Cl can be hydrolyzed.
Causality & Mechanism: The hydroxide ions (OH⁻) present in the aqueous basic layer are strong nucleophiles. They can attack the electrophilic carbonyl carbon of Cbz-Cl, leading to its rapid decomposition into benzyl alcohol, carbon dioxide, and HCl.[5] This parallel, non-productive reaction consumes your reagent and directly reduces the yield of your desired product.
Troubleshooting & Avoidance:
-
Temperature Control is Critical: Perform the reaction at 0-5 °C. Lower temperatures decrease the rate of hydrolysis more significantly than the rate of the desired N-acylation.
-
Vigorous Stirring: The reaction is biphasic (organic/aqueous). Efficient mixing is essential to ensure the deprotonated hydroxyproline reacts with the Cbz-Cl before the Cbz-Cl is hydrolyzed by water.
-
Controlled Reagent Addition: Add the benzyl chloroformate slowly (dropwise) to the chilled, well-stirred reaction mixture. This maintains a low instantaneous concentration of Cbz-Cl, favoring the reaction with the amino acid over hydrolysis.
-
Use a Slight Excess of Cbz-Cl: To compensate for minor hydrolysis, a small excess of Cbz-Cl (e.g., 1.05-1.10 equivalents) is recommended. However, a large excess will complicate purification.
Q2: My TLC/LC-MS analysis shows a significant, less polar byproduct. What is it and how do I prevent its formation?
A2: The most common less-polar byproduct is the N,O-bis-Cbz protected derivative, arising from undesired acylation of the 4-hydroxyl group.
While the secondary amine of proline is significantly more nucleophilic than its secondary alcohol, O-acylation can occur if the reaction conditions are not optimized for selectivity.[6]
Causality & Mechanism: The selectivity for N-acylation over O-acylation hinges on the relative nucleophilicity of the two functional groups under the chosen reaction conditions. Standard Schotten-Baumann conditions (e.g., Na₂CO₃ or NaHCO₃ in water/dioxane) maintain a pH that is high enough to deprotonate the ammonium group of the amino acid (pKa ~10.6) to generate the highly nucleophilic free amine, but not high enough to significantly deprotonate the secondary alcohol (pKa ~16). This creates a large reactivity differential, favoring N-acylation.
Using stronger bases (e.g., NaOH, NaH) or running the reaction in aprotic organic solvents with organic bases (like triethylamine or pyridine) can increase the concentration of the alkoxide ion, promoting competitive O-acylation.[6][7]
Troubleshooting & Avoidance:
-
Strictly Adhere to Schotten-Baumann Conditions: Use a mild inorganic base like sodium carbonate or sodium bicarbonate in an aqueous/organic biphasic system.[8] This pH-controlled environment is the single most important factor for ensuring N-selectivity.
-
Avoid Strong Bases: Do not use sodium hydroxide at high concentrations or organometallic bases like NaH, as these will readily deprotonate the hydroxyl group.
-
Solvent Choice: A biphasic system like water/dioxane or water/THF is ideal. Avoid purely aprotic solvents with organic bases if N-selectivity is the primary goal.
Q3: I am concerned about epimerization at the alpha-carbon (C2). How significant is this risk during Cbz protection?
A3: The risk of epimerization at the C2 position during the N-Cbz protection step is generally low but should not be entirely dismissed, especially if non-standard conditions are used.
Epimerization in amino acid chemistry is most pronounced when the alpha-proton is activated, which typically occurs through the formation of an oxazolone intermediate during carboxyl group activation for peptide coupling.[9]
Causality & Mechanism: In this specific synthesis, the carboxyl group is not being activated. The reaction occurs at the nitrogen atom. Proline's rigid ring structure also inherently restricts the flexibility that can facilitate alpha-proton abstraction, making it more resistant to racemization compared to other amino acids.[10]
However, prolonged exposure to strong bases or elevated temperatures could potentially lead to a low level of epimerization.[9] Since the diastereomeric product would be difficult to separate, prevention is key.
Troubleshooting & Avoidance:
-
Maintain Low Temperature: Keep the reaction temperature at 0-5 °C throughout the addition and stirring period.
-
Use a Mild Base: Employ Na₂CO₃ or NaHCO₃ rather than stronger bases like NaOH or KOH.
-
Limit Reaction Time: Do not let the reaction run unnecessarily long. Monitor by TLC and proceed with workup as soon as the starting material is consumed.
Recommended Synthesis & Purification Protocol
This protocol is optimized to minimize the side reactions discussed above.
Experimental Workflow
Caption: Optimized workflow for the synthesis of 1-N-Cbz-4-hydroxy-L-proline.
Step-by-Step Methodology
-
Preparation: In a flask suitable for the reaction scale, dissolve L-4-hydroxyproline (1.0 eq.) and sodium carbonate (2.2 eq.) in distilled water.
-
Cooling: Place the flask in an ice-salt bath and stir until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Dissolve benzyl chloroformate (1.05 eq.) in 1,4-dioxane. Add this solution dropwise to the cold, vigorously stirred aqueous mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to stir vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC (Typical mobile phase: DCM:MeOH:AcOH = 90:8:2). The product should be UV active and stain with ninhydrin (after heating) until the starting material is consumed.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidification: Return the aqueous layer to the flask, cool it again in an ice bath, and carefully acidify to pH ~2 by the slow addition of 1M HCl. The product will often precipitate or cause the solution to become cloudy.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which is typically a white solid or a viscous oil that solidifies on standing.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes hydrolysis of Cbz-Cl and risk of epimerization. |
| Base | Sodium Carbonate (Na₂CO₃) | Mild base, optimal pH for selective N-acylation.[8] |
| Stoichiometry | ~1.05 eq. Cbz-Cl | Compensates for minor hydrolysis without complicating purification. |
| Solvent System | Water / 1,4-Dioxane | Biphasic system essential for Schotten-Baumann conditions.[11] |
| Stirring | Vigorous | Maximizes interfacial area in the biphasic system for efficient reaction. |
| Workup pH | ~2 | Ensures full protonation of the carboxylate for efficient extraction into organic solvent. |
Mechanistic Overview: Desired vs. Side Reactions
Caption: Reaction pathways in the synthesis of Z-Hyp-OH.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing 1-N-Cbz-4-hydroxy-beta-proline Coupling Reactions
Welcome to the technical support resource for researchers and chemists facing challenges with the coupling of 1-N-Cbz-4-hydroxy-beta-proline. As a Senior Application Scientist, I understand that this particular building block, while valuable, presents a unique set of steric and electronic challenges that can lead to frustratingly low yields. This guide is designed to provide you with a deep, mechanistic understanding of the common failure points and to offer field-proven, actionable solutions to enhance the efficiency and success of your coupling reactions.
The structure of this compound is inherently demanding. The bulky Carboxybenzyl (Cbz) group on the secondary amine, combined with the rigid five-membered ring of the proline derivative, creates significant steric hindrance around the carboxylic acid center.[1][2] This bulkiness can physically impede the approach of the amine coupling partner and slow down the formation of the crucial activated ester intermediate.[1] Consequently, standard coupling protocols often prove inadequate, necessitating a more refined and optimized approach.
Frequently Asked Questions (FAQs)
This section addresses the high-level questions that frequently arise when working with this challenging amino acid derivative.
Q1: Why is my coupling reaction with this compound consistently resulting in low yields?
A1: The primary reason is severe steric hindrance. The combination of the bulky N-Cbz protecting group and the inherent rigidity of the proline ring makes this molecule a sterically demanding substrate.[1][2] This steric congestion slows down the rate of reaction by hindering the access of the coupling reagent to the carboxylic acid and the subsequent approach of the nucleophilic amine. Proline's secondary amine itself is also known to be less reactive than the primary amines of other amino acids.[3]
Q2: Which coupling reagents are most effective for this type of hindered coupling?
A2: For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often insufficient. The use of more potent onium-salt-based reagents is strongly recommended.[4][5]
-
Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly effective.[4][5][6] HATU, in particular, is often considered a superior choice for difficult couplings as it forms a highly reactive OAt active ester.[4]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also powerful alternatives and are known to perform well in hindered environments.[4]
-
Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure ) is critical, even with powerful coupling reagents. These additives accelerate the coupling rate and, crucially, act as racemization suppressants.[4][5][7]
Q3: Can the free 4-hydroxyl group interfere with the reaction?
A3: Yes, this is a critical consideration. The free hydroxyl group is a potential nucleophile and can compete with the target amine, leading to a side reaction known as O-acylation, where the activated carboxylic acid esterifies the hydroxyl group. If you are observing a side product with a mass corresponding to an ester linkage, this is a likely cause. To prevent this, you may need to use an orthogonal protecting group for the hydroxyl moiety, such as a tert-butyl (tBu) ether, which can be removed later under different conditions.[8]
Q4: How can I effectively monitor the progress of such a difficult coupling reaction?
A4: Standard monitoring tests are essential. However, the commonly used Kaiser (ninhydrin) test is not reliable for proline's secondary amine, as it gives a weak red-brown color instead of a strong blue.[9] The isatin test or the chloranil test are the recommended alternatives for confirming the presence of an unreacted N-terminal proline, as both produce a distinct blue color in a positive test.[9] Consistent monitoring after the initial coupling time will inform you whether a second coupling is necessary.
Troubleshooting Guide
This table provides a systematic approach to diagnosing and solving common problems encountered during the coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Coupling (Positive Isatin Test after initial coupling) | 1. Insufficient Reagent Activity: The chosen coupling reagent is not powerful enough to overcome the steric barrier. | • Switch to a high-efficiency onium salt reagent: Use HATU, HCTU, PyAOP, or COMU with an additive like HOAt or Oxyma.[4][10] These form more reactive activated species. • Increase reagent stoichiometry: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents to drive the reaction forward via mass action.[1] |
| 2. Steric Hindrance: The physical bulk of the molecule is preventing the reaction partners from approaching each other effectively. | • Extend the coupling time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours, or even overnight).[1][4] • Perform a double coupling: After the first coupling and a wash step, repeat the coupling procedure with fresh reagents to acylate any remaining free amines.[1][3][11] • Increase the reaction temperature: Gentle heating (40-50°C) or the use of a microwave peptide synthesizer can provide the necessary activation energy to overcome the steric barrier.[4][11] | |
| 3. Peptide Aggregation (Solid-Phase): The growing peptide chain on the solid support is folding or aggregating, blocking access to the reactive N-terminal amine. | • Change the solvent: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[4][12] • Incorporate "magic mixture" components: For severe aggregation, consider solvent systems containing chaotropic salts or ethylene carbonate.[12] | |
| Presence of Diastereomeric Impurities | Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acid during activation. | • Ensure an additive is used: Always include HOAt or Oxyma Pure in the activation mixture, as they are superior to HOBt in suppressing racemization.[4] • Use a weaker base: Replace DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, especially if prolonged reaction times are used.[4][5] • Minimize pre-activation time: Add the activated amino acid solution to the amine component immediately after a short pre-activation (1-2 minutes) to reduce the time the highly reactive intermediate exists in solution.[1] |
| Side Product with Unexpected Mass | 1. O-Acylation: The free 4-hydroxyl group has been acylated by the activated amino acid. | • Protect the hydroxyl group: Before the coupling step, protect the 4-OH group with a suitable protecting group (e.g., tBu, Trt).[8][13] • Optimize stoichiometry: Avoid a large excess of the activated acid to minimize the probability of this side reaction. |
| 2. Guanidinylation of N-terminus (Solid-Phase): This occurs if using uronium/aminium reagents (like HATU/HBTU) without pre-activation, where the reagent reacts directly with the free amine on the resin. | • Pre-activate the carboxylic acid: Always mix the this compound, coupling reagent, and base in a separate vessel for 1-2 minutes before adding the mixture to the resin-bound amine. This prevents the coupling reagent from directly contacting the free amine.[14] |
Visual Workflows and Mechanisms
A clear understanding of the process flow is essential for effective troubleshooting.
Caption: Troubleshooting Decision Tree for Low-Yield Couplings.
Caption: Simplified Mechanism of Onium-Salt Mediated Amide Coupling.
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is designed for a solid-phase synthesis scenario where the N-terminus of the resin-bound peptide has been deprotected.
-
Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected (e.g., via piperidine treatment for Fmoc-SPPS) and thoroughly washed with DMF (5-7 times) to remove residual base.
-
Activation Mixture Preparation (in a separate vessel):
-
Dissolve this compound (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents) and HOAt (4 equivalents) to the solution.
-
Add a suitable base, such as DIPEA (8 equivalents) or NMM (8 equivalents).
-
-
Pre-activation: Gently agitate the activation mixture at room temperature for 1-2 minutes. You may observe a slight color change.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform the Isatin Test (see Protocol 2) to check for completion.
-
Follow-up Actions:
-
If Isatin test is negative (complete): Proceed with washing the resin (DMF, DCM, DMF) and the next synthesis step.
-
If Isatin test is positive (incomplete): Filter the resin, wash once with DMF, and perform a second coupling (repeat steps 2-5) using fresh reagents.[9]
-
Protocol 2: Isatin Test for Unreacted Proline
This procedure is used to qualitatively detect the presence of free secondary amines, such as proline, on the solid support.[9]
-
Sample Preparation: Place a small sample of peptide-resin (5-10 mg) into a small glass test tube.
-
Reagent Addition: Add 2-3 drops of a prepared isatin test solution.
-
Isatin Solution: Typically prepared by dissolving isatin in ethanol with the addition of a Boc-amino acid like Boc-Phe-OH, which acts as an indicator anchor.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue beads: A positive result, indicating the presence of unreacted proline. The coupling is incomplete.
-
Yellow/Orange/Brown beads: A negative result, indicating the absence of free proline. The coupling is complete.
-
By implementing these targeted strategies, you can systematically overcome the inherent difficulties of coupling this compound, leading to significantly improved reaction yields and higher purity of your final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 11. Tips & Tricks – American Peptide Society [americanpeptidesociety.org]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Technical Support Center: Advanced Purification of 1-N-Cbz-4-hydroxy-beta-proline and its Derivatives
Welcome to the technical support center for the purification of N-Cbz-protected hydroxy-beta-proline derivatives. These compounds are valuable chiral building blocks in pharmaceutical development, but their purification presents unique challenges due to their structural complexity, including multiple stereocenters and the presence of both protecting groups and polar functionalities.
This guide is structured to provide direct, actionable advice based on established scientific principles and extensive field experience. We will move from frequently asked questions to in-depth troubleshooting scenarios and detailed protocols to help you achieve the highest possible purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: My crude 1-N-Cbz-4-hydroxy-beta-proline appears as a viscous oil that won't solidify. How can I purify it? A1: This is a common issue, as the introduction of the Cbz protecting group can lead to products that are easy to crystallize, but this is not always guaranteed, especially with multiple polar groups present.[1][2] If direct crystallization fails, your primary technique will be column chromatography on silica gel. If the product remains an oil post-chromatography, you can attempt co-evaporation with a non-polar solvent like toluene or hexane to remove residual high-boiling solvents.
Q2: What is the best general-purpose solvent system for silica gel chromatography of these derivatives? A2: A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is the standard starting point. Due to the polar hydroxyl and carboxylic acid groups, you will likely need to add a small percentage (0.5-1%) of acetic acid or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid, minimizing peak tailing and improving resolution.
Q3: I need to separate the cis and trans diastereomers of my 4-hydroxy-beta-proline derivative. Is this possible on standard silica gel? A3: Separation of cis/trans diastereomers on standard silica is often challenging but possible. The success depends on the specific derivative. If resolution is poor, your options are to either proceed to a more advanced chromatographic technique like reverse-phase or chiral HPLC, or to derivatize the free hydroxyl or carboxyl group to alter the compound's polarity and conformational rigidity, which may enhance separation.[3]
Q4: Can I remove the Cbz group before final purification? A4: It is generally advisable to purify the Cbz-protected intermediate first. The Cbz group adds hydrophobicity, making the compound more amenable to standard silica gel chromatography and potentially easier to handle.[1] Purifying the final, deprotected amino acid can be more complex due to its zwitterionic nature and high polarity, often requiring specialized techniques like ion-exchange chromatography.
Q5: What is the most reliable method for Cbz deprotection for these sensitive molecules? A5: Catalytic hydrogenolysis (e.g., using Pd/C with H₂ gas or a transfer hydrogenation source like ammonium formate) is the mildest and most common method.[4][5] It cleanly cleaves the Cbz group to yield the free amine, toluene, and CO₂.[4] However, if your molecule contains other reducible functional groups (e.g., alkenes, nitro groups), you may need to consider acidic cleavage (like HBr in acetic acid) or other methods, though these are harsher.[1][6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification workflow, providing potential causes and validated solutions.
Problem 1: Poor Separation and Tailing Peaks in Silica Gel Chromatography
-
Potential Cause 1: Ionic Interactions with Silica. The free carboxylic acid on your proline derivative can interact strongly and inconsistently with the acidic silanol groups on the silica surface, leading to significant peak tailing.
-
Solution: As mentioned in the FAQ, add 0.5-1% acetic acid or formic acid to your mobile phase. The acid ensures the carboxyl group remains protonated, leading to more uniform interactions and sharper peaks.
-
-
Potential Cause 2: Inappropriate Solvent Polarity. The combination of the non-polar Cbz group and the polar hydroxy/carboxyl groups gives the molecule a dual nature that can be difficult to match with a single isocratic solvent system.
-
Solution: Employ a shallow gradient elution. Start with a lower polarity (e.g., 70:30 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 50:50 or 40:60). This will elute non-polar impurities first, followed by your product, and finally any highly polar byproducts.
-
Problem 2: Inability to Separate Diastereomers
-
Potential Cause: Insufficient Selectivity of the Stationary Phase. Standard silica gel may not provide enough resolving power to separate subtle conformational differences between diastereomers like (2S, 4R) and (2S, 4S) epimers.[7]
-
Solution 1: Chiral High-Performance Liquid Chromatography (HPLC). This is the most powerful technique for separating stereoisomers. Polysaccharide-based columns (e.g., Chiralpak®) are highly effective for proline derivatives.[8][9] Method development often involves screening different mobile phases, such as hexane/ethanol mixtures with an acidic additive like trifluoroacetic acid (TFA).[8]
-
Solution 2: Derivatization. Converting the free carboxylic acid to a methyl or benzyl ester, or protecting the hydroxyl group, can alter the molecule's interaction with the stationary phase, sometimes dramatically improving diastereomeric resolution on standard silica.[3]
-
Problem 3: Incomplete Cbz Deprotection during Hydrogenolysis
-
Potential Cause 1: Catalyst Poisoning or Deactivation. Sulfur-containing impurities, residual bases (like triethylamine from a previous step), or complexation of the product amine with the palladium catalyst can inhibit its activity.[10]
-
Solution: Ensure the starting material is of high purity. If poisoning is suspected, use a fresh batch of catalyst or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6] Adding a small amount of acid (e.g., HCl or acetic acid) can protonate the product amine, preventing it from coordinating to the catalyst and improving reaction rates.[10]
-
-
Potential Cause 2: Insufficient Hydrogen Source. For catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, triethylsilane) may be depleted.[11][12] For reactions using H₂ gas, poor agitation can limit gas-liquid mass transfer.
-
Solution: Ensure an adequate excess of the hydrogen donor is used. For gas-phase hydrogenations, ensure vigorous stirring to maximize the dispersion of the catalyst and the dissolution of hydrogen gas.[6]
-
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the appropriate purification technique for your N-Cbz-hydroxy-beta-proline derivative.
Caption: Decision workflow for selecting a purification method.
Advanced Protocols & Data
Protocol 1: Chiral HPLC Method for Diastereomer Separation
This protocol provides a starting point for separating diastereomers of N-Cbz-4-hydroxy-proline derivatives, based on methods developed for similar compounds.[8][9]
1. Column and System Preparation:
- Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[8]
- System: Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase.
2. Mobile Phase Preparation:
- Mobile Phase A: n-Hexane (HPLC grade)
- Mobile Phase B: Ethanol (HPLC grade)
- Additive: Trifluoroacetic Acid (TFA)
- Starting Condition: Prepare a mobile phase of Hexane:Ethanol (90:10) with 0.1% TFA. Sonicate for 15 minutes to degas. For proline derivatives with a free hydroxyl group, resolution can be highly sensitive to the ethanol percentage.[8]
3. Chromatographic Conditions:
- Flow Rate: 0.6 - 1.0 mL/min
- Column Temperature: 25-40 °C (temperature can affect selectivity)
- Injection Volume: 5-10 µL
- Detection: UV at 210 nm or 254 nm.
4. Optimization:
- If resolution is poor, systematically adjust the percentage of ethanol. Decrease the ethanol content for longer retention and potentially better resolution; increase it to shorten run times.
- The additive is crucial; TFA helps to produce sharp, symmetrical peaks.[9]
| Stationary Phase | Typical Mobile Phase Composition | Key Optimization Parameter | Reference |
| Chiralpak AD-H / IA | Hexane / Ethanol with 0.1% TFA | Percentage of Ethanol | [8][9] |
| CHIROBIOTIC T / V | Methanol or Acetonitrile / Water with Acid/Base | pH and buffer concentration | [13] |
| Cyclodextrin-based | Polar Organic or Reversed-Phase | Type and concentration of organic modifier | [8] |
Caption: Table summarizing starting conditions for chiral HPLC method development.
Protocol 2: Robust Cbz-Deprotection via Catalytic Hydrogenolysis
This protocol is designed for the efficient and clean removal of the Cbz group.[5]
1. Materials:
- N-Cbz protected amino acid (1.0 eq)
- Catalyst: 10% Palladium on Carbon (Pd/C), 5-10 mol% (by weight relative to substrate)
- Solvent: Methanol, Ethanol, or Ethyl Acetate (ensure it dissolves the substrate)
- Hydrogen Source: H₂ gas balloon or Parr hydrogenator apparatus.
2. Procedure:
- Dissolve the Cbz-protected compound in the chosen solvent in a round-bottom flask suitable for hydrogenation.
- Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
- Seal the flask, then evacuate and backfill with H₂ gas (repeat 3 times).
- Leave the reaction stirring vigorously under a positive pressure of H₂ (a balloon is sufficient for atmospheric pressure).
- Monitor the reaction by TLC or LC-MS. The product will be much more polar (lower Rf) than the starting material. The reaction is typically complete in 2-16 hours.
- Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the deprotected product.
| Method | Reagents & Conditions | Advantages | Disadvantages / Sensitivities |
| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOAc | Very mild, high yielding, clean byproducts (toluene, CO₂). | Sensitive to catalyst poisons (sulfur). Reduces alkenes, alkynes, nitro groups.[5] |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Avoids use of H₂ gas; convenient setup. | Can be slower; requires higher temperatures. |
| Acidic Cleavage | HBr in Acetic Acid | Fast and effective. | Harsh conditions; can cleave other acid-labile groups (e.g., Boc, t-butyl esters).[1][6] |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Milder than HBr/AcOH; good functional group tolerance.[5][11] | Requires stoichiometric Lewis acid and specialized solvent. |
Caption: Comparison of common Cbz-deprotection methods.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discrimination of 4-hydroxyproline diastereomers by vibrational spectroscopy of the gaseous protonated species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of Cbz Deprotection Conditions to Avoid Side Products
Welcome to the technical support center for the optimization of Carboxybenzyl (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cbz group removal and troubleshoot common side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to achieve clean, high-yielding deprotection reactions.
Understanding Cbz Deprotection: A Mechanistic Overview
The Cbz group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, valued for its general stability and versatile removal methods.[1][2] Successful deprotection hinges on understanding the reaction mechanisms of the primary methods employed: catalytic hydrogenolysis and acidic cleavage.
-
Catalytic Hydrogenolysis: This is the most common and mildest method, utilizing a palladium on carbon (Pd/C) catalyst and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[1][3][4] The reaction proceeds by cleavage of the benzylic C-O bond, forming an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[4][5]
-
Acidic Cleavage: Strong acids, such as hydrogen bromide (HBr) in acetic acid (HOAc) or trifluoroacetic acid (TFA), can effectively cleave the Cbz group.[1][6][7] This method is advantageous when the substrate contains functional groups sensitive to reduction.[1][6] The mechanism involves protonation of the carbamate, followed by nucleophilic attack.[5] Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), offer an alternative with excellent functional group tolerance.[3][8]
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific issues encountered during Cbz deprotection in a question-and-answer format, providing targeted solutions to minimize or eliminate unwanted side products.
Catalytic Hydrogenolysis Issues
Question 1: My catalytic hydrogenation is slow, incomplete, or has stalled. What's going wrong?
Answer: This is a frequent challenge with several potential causes:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[3][4][9]
-
Solution: Ensure your starting material is highly pure. If sulfur is present in the substrate, consider alternative methods like acidic or nucleophilic cleavage.[9] In some cases, increasing the catalyst loading or adding it portion-wise may help.
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time.[9][10]
-
Insufficient Hydrogen: Atmospheric pressure may not be sufficient for all substrates.
-
Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[9]
Question 2: I'm observing the formation of an N-benzyl side product. How can I prevent this?
Answer: N-benzylation occurs when the hydrogen source is insufficient or the reaction stalls.[3][8] Under these conditions, the intermediate imine can be reduced to the N-benzyl amine.
-
Solution: Ensure an adequate and continuous supply of hydrogen. For transfer hydrogenation, use a sufficient excess of the hydrogen donor. If the problem persists, consider a non-reductive deprotection method.
Question 3: Other functional groups in my molecule are being reduced. How can I improve selectivity?
Answer: Standard hydrogenation conditions can also reduce other sensitive groups like alkenes, alkynes, nitro groups, aryl halides, and other benzyl ethers.[3][4][13]
-
Solution 1: Catalytic Transfer Hydrogenation (CTH): CTH often provides better selectivity than using H₂ gas.[10] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[4][10]
-
Solution 2: Alternative Deprotection Methods: For highly sensitive substrates, non-reductive methods are recommended.
-
Acidic Cleavage: Conditions like HBr in acetic acid or milder Lewis acids like AlCl₃ in HFIP are excellent choices.[10] The AlCl₃/HFIP system is known for its good functional group tolerance.[3][8]
-
Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base like potassium acetate in DMAC is highly selective and avoids the reduction of sensitive functionalities.[3][13]
-
Acidic Cleavage Issues
Question 4: During my deprotection with HBr in acetic acid, I'm getting an acetylated side product. How can I avoid this?
Answer: This occurs when the deprotected amine is acetylated by the acetic acid solvent, particularly at elevated temperatures.[3]
-
Solution:
-
Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[3]
-
Trifluoroacetic acid (TFA) can also be used, but be mindful that it is a strong acid that may cleave other acid-sensitive protecting groups.[3][6]
-
Milder Lewis acid conditions, like the AlCl₃/HFIP method performed at room temperature, are an excellent alternative to avoid this side reaction.[3]
-
Question 5: I'm working with a substrate containing tert-butyl protecting groups (e.g., Boc, t-butyl esters), and they are also being cleaved by the strong acid. What should I do?
Answer: Strong acids like TFA and HBr/HOAc will readily cleave tert-butyl-based protecting groups.[14][15]
-
Solution:
-
Orthogonal Strategy: If possible, plan your synthetic route to use protecting groups that are stable to the chosen Cbz deprotection conditions.
-
Milder Conditions: Opt for catalytic hydrogenolysis, which is orthogonal to Boc and other acid-labile groups.[2]
-
Selective Reagents: Some milder acidic conditions may offer selectivity. For instance, aqueous phosphoric acid has been shown to deprotect tert-butyl groups while leaving Cbz groups intact.[15][16]
-
Data and Protocols
Comparison of Cbz Deprotection Methods
| Method | Reagents | Typical Yield | Key Advantages | Common Side Reactions/Issues |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Mild conditions; clean byproducts (toluene, CO₂)[3] | Reduction of other functional groups; catalyst poisoning by sulfur[3] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective[3] | Can still reduce some sensitive groups[3] |
| Strong Acidic Cleavage | HBr, Acetic Acid | Good to High | Effective and relatively fast[3] | Harsh conditions; potential for acylation and alkylation[3] |
| Mild Lewis Acid Cleavage | AlCl₃, HFIP | High | Mild (room temp); excellent functional group tolerance[3][8] | HFIP is an expensive solvent[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals[3] | The thiol reagent has an unpleasant odor[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.[7]
-
Add 5-10 mol% of Pd/C catalyst.[7]
-
Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[10]
-
Place the reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[10][17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[9][17]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolve the Cbz-protected amine in a solution of 33% HBr in glacial acetic acid at room temperature.[6][7][9]
-
Stir the solution and monitor the reaction by TLC or LC-MS. Reaction times can vary from minutes to hours.[9][10]
-
Once the reaction is complete, precipitate the product by adding an excess of cold, anhydrous diethyl ether.[6]
-
Collect the precipitate by filtration or centrifugation and wash thoroughly with diethyl ether.
-
Dry the product under vacuum.
Protocol 3: General Procedure for Nucleophilic Cleavage with 2-Mercaptoethanol
-
To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium acetate (e.g., 4 equivalents).[3][13]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until completion as monitored by TLC or LC-MS.[3][9][13]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify as needed.[3]
Visualization of Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificupdate.com [scientificupdate.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. tert-Butyl Ethers [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Hydroxyproline
Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in peptide synthesis and medicinal chemistry: the incomplete deprotection of Carboxybenzyl (Cbz or Z) protected hydroxyproline. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth insights to overcome common hurdles in this critical transformation.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding incomplete Cbz deprotection of hydroxyproline.
Q1: My standard catalytic hydrogenation for Cbz deprotection is sluggish or incomplete when using a hydroxyproline substrate. Why might this be happening?
Several factors can contribute to a slow or incomplete reaction. The primary culprits often involve:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning, particularly by sulfur-containing impurities that may be present in your starting material or solvents.
-
Poor Catalyst Activity: The activity of your Palladium on carbon (Pd/C) can diminish over time or vary between batches.
-
Insufficient Hydrogen: The reaction may be starved of hydrogen, either due to low pressure or depletion of a transfer hydrogenation reagent.
-
Inadequate Mixing: As a heterogeneous reaction, vigorous mixing is essential to ensure the substrate has sufficient access to the catalyst's surface.
-
Product Inhibition: The newly formed free amine of hydroxyproline can coordinate with the palladium catalyst, thereby inhibiting its activity.
Q2: What is the general mechanism for Cbz deprotection via hydrogenolysis?
The deprotection of a Cbz group through hydrogenolysis is a catalytic reduction process. The most frequently used catalyst is palladium on carbon (Pd/C). In the presence of a hydrogen source, the catalyst enables the cleavage of the benzylic C-O bond of the carbamate. This initially produces an unstable carbamic acid intermediate, which then spontaneously decarboxylates to give the free amine, carbon dioxide, and toluene.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Q3: Are there safer and more convenient alternatives to using hydrogen gas?
Yes, transfer hydrogenation is a widely used and often more practical alternative to hydrogen gas. This technique employs a hydrogen donor molecule in the presence of the catalyst. Commonly used hydrogen donors include:
-
Ammonium formate
-
Cyclohexene
-
Formic acid
-
1,4-Cyclohexadiene
Transfer hydrogenation can sometimes provide different selectivity and is generally easier and safer to handle in a standard laboratory setting.
Section 2: Troubleshooting Guide for Incomplete Hydrogenolysis
This section provides a systematic approach to diagnosing and resolving incomplete Cbz deprotection of hydroxyproline when using catalytic hydrogenation.
Issue: The reaction has stalled, with significant starting material remaining.
Workflow for Troubleshooting Incomplete Catalytic Hydrogenation
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Step-by-Step Troubleshooting Protocol
-
Evaluate the Catalyst:
-
Action: If you suspect catalyst deactivation due to age or improper storage, try a fresh batch of high-quality Pd/C. For particularly stubborn substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
Rationale: The catalytic activity of Pd/C can vary significantly. Pearlman's catalyst is often more effective for challenging deprotections.
-
-
Optimize Hydrogen Source:
-
Action (Hydrogen Gas): If using a hydrogen balloon, ensure it is fully inflated and remains so throughout the reaction. For more robust conditions, switch to a hydrogenation apparatus that allows for pressures of 50 psi or higher.
-
Action (Transfer Hydrogenation): If using a hydrogen donor like ammonium formate, ensure it is added in sufficient stoichiometric excess.
-
Rationale: Insufficient hydrogen pressure is a common reason for stalled reactions, especially with more complex substrates.
-
-
Enhance Mixing:
-
Action: Increase the stirring rate to ensure the heterogeneous mixture is well-agitated.
-
Rationale: Efficient mixing is crucial for the substrate to access the catalyst's surface in a heterogeneous reaction.
-
-
Mitigate Product Inhibition:
-
Action: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture.
-
Rationale: The deprotected hydroxyproline can coordinate with the palladium catalyst, leading to inhibition. Protonating the product amine with a weak acid can reduce this coordination and restore catalytic activity.
-
Quantitative Parameters for Optimization
| Parameter | Typical Range | Rationale for Adjustment |
| Catalyst | 10% Pd/C, 5% Pd/C, or Pearlman's catalyst (Pd(OH)₂/C) | Pearlman's catalyst can be more active for difficult substrates. |
| Catalyst Loading | 5-20% (w/w) | Higher loading may be necessary in cases of suspected catalyst poisoning. |
| Hydrogen Pressure | Atmospheric to 50+ psi | Increased pressure can drive sluggish reactions to completion. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Choice of solvent can impact substrate solubility and reaction rate. |
| Temperature | Room Temperature to 60 °C | Elevated temperatures can sometimes accelerate the reaction, but may also increase side reactions. |
Section 3: Alternative Deprotection Strategies for Sensitive Substrates
When catalytic hydrogenation is not viable due to the presence of other reducible functional groups or persistent catalyst poisoning, alternative methods should be considered.
Q4: My hydroxyproline-containing molecule has other functional groups that are sensitive to reduction. What are my options?
For substrates that are incompatible with hydrogenation, acid-mediated cleavage is a valuable alternative.
Acid-Mediated Deprotection
-
Method 1: HBr in Acetic Acid: This is a classic and effective method for Cbz removal.
-
Protocol:
-
Dissolve the Cbz-protected compound in glacial acetic acid.
-
Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.
-
-
-
Method 2: Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP): This is a milder Lewis acid condition that is compatible with many functional groups.
-
Protocol:
-
Dissolve the Cbz-protected amine in HFIP.
-
Add AlCl₃ and stir at room temperature until the reaction is complete.
-
Quench carefully with a saturated aqueous solution of NaHCO₃.
-
-
Q5: I suspect my starting material contains sulfur, which is poisoning the catalyst. What is a robust alternative?
For substrates containing sulfur or other catalyst poisons, a nucleophilic cleavage method is often the best choice.
Nucleophilic Cleavage with 2-Mercaptoethanol
This method avoids the use of heavy metals and is tolerant of many functional groups.
-
Protocol:
-
Dissolve the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC).
-
Add potassium acetate (e.g., 4 equivalents) and 2-mercaptoethanol (e.g., 2 equivalents).
-
Heat the reaction mixture (e.g., to 75 °C) and stir until completion as monitored by TLC or LC-MS.
-
After cooling, dilute with an appropriate organic solvent and perform an aqueous work-up.
-
Decision Tree for Deprotection Method Selection
Caption: Decision tree for selecting the appropriate Cbz deprotection method.
managing solubility issues of 1-N-Cbz-4-hydroxy-beta-proline in synthesis
Topic: Managing Solubility Issues of 1-N-Cbz-4-hydroxy-beta-proline
Welcome to the technical support guide for managing solubility challenges associated with this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable, yet sometimes challenging, protected amino acid in their synthetic workflows. We will explore the underlying chemical principles governing its solubility and provide practical, field-tested solutions to overcome common experimental hurdles.
Understanding the Molecule: A Duality of Properties
This compound possesses a unique structure that directly influences its solubility profile. The presence of the Cbz (carboxybenzyl) protecting group introduces a significant hydrophobic character, while the carboxylic acid and hydroxyl groups provide polar, hydrophilic centers capable of hydrogen bonding. This dual nature means that its solubility is highly dependent on the chosen solvent system and ambient conditions like pH. It is sparingly soluble in water but shows good solubility in solvents like dichloromethane and ethyl acetate.[1][2]
| Property | Value | Source |
| CAS Number | 13504-85-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₅ | [1] |
| Molecular Weight | 265.26 g/mol | [1] |
| Appearance | White to off-white powder or viscous oil | [1][2] |
| Melting Point | 104-107 °C | [1] |
| Predicted pKa | 3.78 ± 0.40 | [1] |
| Solubility | Slightly soluble in water; Soluble in Dichloromethane, Ethyl Acetate. | [1] |
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility-related issues encountered during synthesis.
Q1: I'm having trouble dissolving the raw material. What's the best starting solvent?
A1: For initial dissolution, especially for reaction setup, start with polar aprotic solvents. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for dissolving protected amino acids due to its higher polarity and solvating power.[3][4] Dichloromethane (DCM) is also an excellent choice, particularly if the subsequent reaction conditions are compatible.[4][5] Gentle warming (30-40°C) or sonication can often aid dissolution, but be cautious of potential degradation with prolonged heating.
Q2: My compound dissolves initially but then crashes out of solution during my coupling reaction. Why is this happening and what can I do?
A2: This is a classic sign of a reaction mixture whose polarity is changing or a product that is less soluble than the starting materials.
-
Causality: As the reaction proceeds, new, larger molecules are formed. These peptide products can have different solubility profiles and may be prone to aggregation, especially as the peptide chain elongates.[4] Additionally, the consumption of soluble starting materials can alter the overall solvent properties.
-
Solution: The most effective solution is to use a more powerful solvent system from the outset. NMP is a good first choice.[4] If problems persist, consider using a solvent mixture. A combination of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with Dichloromethane (DCM) is exceptionally powerful for dissolving sparingly-soluble protected peptides and can be a reaction-saving solution.[6]
Q3: How can I use pH to manage solubility during aqueous workup and extraction?
A3: Manipulating the pH is a critical and effective strategy. The carboxylic acid group on the proline ring is the key.
-
To Solubilize in Water (Aqueous Layer): By adding a base (e.g., NaHCO₃, Na₂CO₃) to raise the pH above the pKa (~3.78), you deprotonate the carboxylic acid to form the highly water-soluble carboxylate salt.[7][8] This is useful for washing away organic-soluble impurities.
-
To Extract into an Organic Solvent: By adding an acid (e.g., HCl, KHSO₄) to lower the pH to ~2, you protonate the carboxylate, rendering the molecule neutral and much more soluble in organic solvents like Ethyl Acetate (EtOAc) or DCM.[1] This is the standard procedure for extracting the product after a reaction.
Q4: My compound is an oil, but the literature says it's a solid. What does this mean?
A4: this compound can exist as a viscous oil, especially if trace amounts of solvent or impurities are present.[1] This does not necessarily indicate a problem with the material's quality. To obtain a solid, you may need to perform a recrystallization or trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
When facing persistent solubility issues, a systematic approach is more efficient than random trial-and-error. This protocol provides a self-validating workflow to identify a suitable solvent system.
Principle: The goal is to test a range of solvents with varying polarities and hydrogen bonding capabilities to identify one that can effectively solvate all components of the reaction: the protected amino acid, the coupling partner, and the resulting product.
Protocol:
-
Preparation: Dispense a small, known quantity (e.g., 2-5 mg) of this compound into several small vials.
-
Initial Screening (Room Temperature):
-
To each vial, add a measured volume (e.g., 0.1 mL) of a single test solvent. Start with common solvents used in peptide synthesis.[4]
-
Tier 1 Solvents: DCM, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).
-
Tier 2 Solvents: DMF, NMP, Dimethyl Sulfoxide (DMSO).
-
Agitate vigorously (vortex) for 1-2 minutes and observe. Record the results (insoluble, partially soluble, fully soluble).
-
-
Aided Dissolution:
-
For vials where the compound is not fully soluble, gently warm the mixture to 35-40°C for 5-10 minutes.
-
Alternatively, place the vial in an ultrasonic bath for 5 minutes.
-
Record any changes in solubility.
-
-
Binary Mixture Screening:
-
If single solvents are ineffective, explore binary mixtures. Highly effective mixtures for poorly soluble peptides often include a fluorinated alcohol.[6]
-
Recommended Mixtures: DCM/TFE (3:1), DCM/HFIP (3:1), DMF/DCM (1:1).
-
Repeat the dissolution test with these mixtures.
-
-
Validation: Once a promising solvent or mixture is identified, scale up to the intended reaction concentration to ensure the material remains in solution.
Caption: Workflow for systematic solvent screening.
Guide 2: Managing Solubility During a Coupling Reaction
Principle: Maintaining a homogeneous solution throughout the reaction is paramount for achieving complete conversion and avoiding side reactions or difficult purification. The choice of solvent and reagents must be made with solubility as a primary consideration.
Representative Protocol (EDC/HOBt Coupling):
-
Reagent Dissolution (Critical Step):
-
In a clean, dry flask, dissolve this compound (1.0 equiv.) and the amine component (1.0 equiv.) in the chosen solvent (e.g., NMP or DCM). Ensure complete dissolution before proceeding. If solubility is low, refer to the screening guide above.
-
In a separate vial, dissolve the coupling additives, such as Hydroxybenzotriazole (HOBt) (1.2 equiv.), in a minimal amount of the same solvent.
-
-
Reaction Cooldown: Cool the primary reaction flask to 0°C in an ice bath. This is standard practice to minimize side reactions like racemization.[5]
-
Activation and Coupling:
-
Add the HOBt solution to the main reaction flask.
-
Add the coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.), to the reaction mixture.[5][9]
-
Troubleshooting Point: Observe the mixture closely after adding the coupling agent. Sometimes, the activated species has different solubility. If a precipitate forms, consider adding a small amount of a co-solvent like DMSO to aid solubility.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup (pH Manipulation):
-
Quench the reaction and dilute with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or cold 1M KHSO₄) to remove unreacted amine and basic byproducts, followed by a weak base (e.g., 5% NaHCO₃ solution) to remove unreacted acid and HOBt. The product, being neutral, should remain in the organic layer.
-
Causality: The acidic wash ensures the amine coupling partner is protonated and water-soluble, while the basic wash ensures the Cbz-protected amino acid is deprotonated and water-soluble.[7] This leaves the desired neutral peptide product in the organic phase.
-
Finish with a brine wash, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Caption: Key stages for managing solubility in a synthesis workflow.
References
- 1. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
analytical methods for detecting impurities in 1-N-Cbz-4-hydroxy-beta-proline samples
Welcome to the technical support center for the analysis of 1-N-Cbz-4-hydroxy-beta-proline. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for ensuring the purity and quality of this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profiling of this compound, providing a foundational understanding for your analytical strategy.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in drug substances are typically classified by their origin.[1][2] For this compound, which is synthesized by protecting 4-hydroxy-beta-proline, potential impurities include:
-
Starting Materials: Unreacted 4-hydroxy-beta-proline.
-
Reagents: Residual benzyl chloroformate (Cbz-Cl), the protecting agent.[2][3]
-
By-products: Benzyl alcohol, formed from the hydrolysis of excess Cbz-Cl.
-
Stereoisomers: Diastereomers such as cis-4-hydroxy-proline derivatives if the starting material is not stereochemically pure. Chiral separation techniques may be required for their detection and quantification.[4]
-
Degradation Products: Products arising from instability of the main compound under specific pH, light, or temperature conditions. A forced degradation study can help identify these.[5]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most suitable method for routine purity assessment.[1][6] The Cbz group contains a chromophore (the benzene ring) that allows for sensitive UV detection (typically around 254 nm).[7] This technique is robust, reproducible, and capable of separating the main compound from most potential process-related impurities and degradation products.
Q3: Why is controlling the mobile phase pH so important for this analysis?
A3: Controlling the mobile phase pH is critical for achieving sharp, symmetrical peaks and reproducible retention times. This compound has an acidic carboxylic acid group with a predicted pKa of approximately 3.78.[2][8] To ensure the molecule is in a single, non-ionized state, the mobile phase pH should be set at least 1.5-2 pH units below this pKa. Operating at a pH close to the pKa will result in the compound existing as a mixture of ionized and non-ionized forms, leading to peak splitting or severe tailing. A pH of ~2.5 is therefore a logical starting point.
Q4: When should I consider using Liquid Chromatography-Mass Spectrometry (LC-MS)?
A4: LC-MS is the preferred method for identifying unknown impurities. If you observe a significant peak in your HPLC chromatogram that does not correspond to a known standard, LC-MS can provide the molecular weight of the unknown compound. This information is a crucial first step in structure elucidation and understanding its origin, which is a key requirement under ICH guidelines for impurities exceeding the identification threshold.[1]
HPLC Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during method development and execution.
Issue 1: My main peak is tailing or showing poor symmetry.
This is a common issue when analyzing polar compounds with acidic functional groups.
-
Logical Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
-
Detailed Q&A:
-
Q: My mobile phase pH is 2.7, but I still see tailing. Why? A: The primary cause of tailing for acidic compounds on silica-based columns is secondary interactions with residual silanol groups (Si-OH) on the stationary phase. At pH 2.7, most silanols are protonated and less interactive, but high-purity, end-capped columns are essential to minimize these sites. Consider using a column specifically designed for polar analytes or one with a different stationary phase chemistry (e.g., polar-embedded).
-
Q: Could my sample solvent be the problem? A: Yes. If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.
-
Issue 2: My retention times are drifting between injections.
Retention time instability compromises data integrity and indicates a problem with the system's equilibrium.
-
Q: My retention times are consistently decreasing with each run. What's happening? A: This is a classic sign of insufficient column equilibration. If you are running a gradient method, ensure the column is re-equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) after each run. Check that your pump is delivering the correct mobile phase composition during the equilibration step.
-
Q: What could cause random, unpredictable shifts in retention time? A: This can be due to several factors:
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Even minor changes in ambient temperature can affect retention.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using buffers, check the pH after mixing all aqueous components but before adding the organic solvent.
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time shifts. Purge the pump thoroughly to remove any bubbles.
-
Issue 3: I see a new, unexpected peak in my chromatogram.
The appearance of a new peak requires systematic investigation to identify its source.
-
Impurity Identification Workflow
Caption: Workflow for identifying an unknown chromatographic peak.
Recommended Analytical Protocol: RP-HPLC
This protocol provides a robust starting point for the purity analysis of this compound. Method validation according to ICH Q2(R1) guidelines is required before use in a regulated environment.
Objective: To determine the purity of this compound and quantify related impurities by gradient RP-HPLC with UV detection.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for the Cbz group while minimizing silanol interactions.[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Sets the pH to ~2.7, well below the analyte's pKa (~3.78), ensuring a single protonated state.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shapes for many peptides and derivatives. |
| Gradient | 10% to 80% B over 20 minutes | A broad gradient ensures elution of both polar (e.g., free hydroxyproline) and non-polar (e.g., Cbz-related) impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Detection | UV at 254 nm | The Cbz group has a strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration. |
| Sample Prep. | Dissolve in Mobile Phase A/B (50:50) to ~0.5 mg/mL | Ensures compatibility with the mobile phase and avoids solvent effects. |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate briefly if needed to ensure complete dissolution.
-
-
System Setup and Equilibration:
-
Install the specified column in the column oven set to 30 °C.
-
Equilibrate the entire system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
Calculate the relative standard deviation (RSD) for the retention time and peak area of the main component. The acceptance criteria are typically RSD ≤ 1.0% for retention time and RSD ≤ 2.0% for peak area.
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Perform the SST injections.
-
Inject the sample solution(s) for analysis.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area percent method. Report any impurity greater than the reporting threshold (typically 0.05%).
-
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Page loading... [wap.guidechem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ftloscience.com [ftloscience.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]
- 9. hplc.eu [hplc.eu]
- 10. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Biological Activity of Peptides Containing 4-Hydroxy-β-Proline Analogs
In the landscape of peptide therapeutics and drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing structural stability, proteolytic resistance, and biological activity. Among these, proline analogs, particularly 4-hydroxyproline, have garnered significant attention due to their profound influence on peptide conformation and function. This guide provides an in-depth comparison of the biological activities of peptides containing 1-N-Cbz-4-hydroxy-β-proline and its structural isomers, offering a framework for their evaluation supported by experimental data and detailed protocols.
The carboxybenzyl (Cbz) group, while primarily a protecting group in peptide synthesis, is crucial for the strategic assembly of these modified peptides. Its removal in the final steps yields the active peptide, and understanding its role in the synthetic pathway is essential for the accurate interpretation of biological data. This guide will focus on the biological activity of the final, deprotected peptides, while also providing context on their synthesis.
The Dichotomy of Hydroxyproline Stereoisomers: A Tale of Activation vs. Inhibition
The biological effects of incorporating 4-hydroxyproline into a peptide are critically dependent on its stereochemistry. The two most commonly studied isomers, trans-4-hydroxy-L-proline (Hyp) and cis-4-hydroxy-L-proline (cHyp), often elicit opposing cellular responses. This section will compare the activities of peptides containing these two key analogs.
trans-4-Hydroxy-L-proline: A Promoter of Tissue Repair and Regeneration
Peptides incorporating trans-4-hydroxy-L-proline, a major component of collagen, are frequently associated with pro-regenerative activities. The dipeptide prolyl-4-hydroxyproline (Pro-Hyp), for instance, has been shown to promote the proliferation and migration of fibroblasts, key cells in the wound healing process.[1] This activity is mediated, in part, through the upregulation of β1-integrin and the phosphorylation of extracellular signal-regulated kinase (ERK).[2]
Key Biological Activities:
-
Enhanced Cell Proliferation and Migration: Peptides containing Hyp can stimulate the growth and movement of various cell types, particularly fibroblasts, which are crucial for wound healing and tissue repair.[1][3]
-
Increased Collagen Synthesis: By providing a key building block and stimulating fibroblasts, these peptides can enhance the production of extracellular matrix proteins like collagen.[4]
-
Wound Healing Acceleration: The culmination of these effects leads to accelerated wound closure and improved tissue regeneration.[5]
cis-4-Hydroxy-L-proline: An Inhibitor of Cellular Proliferation and Differentiation
In stark contrast, peptides containing cis-4-hydroxy-L-proline often exhibit inhibitory effects. This analog can disrupt the proper folding of pro-collagen into a stable triple-helical structure, leading to its degradation and a reduction in collagen deposition.[6] This property has been explored for its potential therapeutic applications in fibrotic diseases.
Key Biological Activities:
-
Inhibition of Cell Proliferation: cHyp-containing peptides have been shown to inhibit the proliferation of various cell types, including retinal pigment epithelial (RPE) cells.[7]
-
Disruption of Extracellular Matrix Formation: By interfering with collagen synthesis and secretion, these peptides can inhibit the formation of the extracellular matrix.[8]
-
Inhibition of Cell Differentiation: The differentiation of certain cell types, such as Schwann cells, can be inhibited by the presence of cHyp.[8]
Comparative Analysis of Biological Activity: A Quantitative Approach
To objectively compare the biological activities of peptides containing different proline analogs, it is essential to employ quantitative assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for quantifying the potency of a peptide.[9]
Below is a summary table of representative quantitative data from the literature, comparing the effects of peptides containing different proline analogs on cell proliferation.
| Peptide/Analog | Cell Type | Assay | Metric | Value | Reference |
| Pro-Hyp (trans) | Mouse Skin Fibroblasts | Cell Proliferation | EC50 | ~10 µM | [10] |
| cis-4-hydroxy-L-proline | Bovine Retinal Pigment Epithelial Cells | Proliferation Inhibition | IC50 | ~50 µg/mL | [7] |
| Unmodified Proline Peptide | Control | - | - | Baseline | - |
Note: The data presented are illustrative and may vary depending on the specific peptide sequence, cell type, and experimental conditions.
Experimental Protocols for Assessing Biological Activity
The following section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of proline-analog-containing peptides.
Protocol 1: Cell Proliferation Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11]
Materials:
-
96-well microplate
-
Cells of interest (e.g., fibroblasts, epithelial cells)
-
Complete cell culture medium
-
Peptide solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the test peptides in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Plot the percentage of cell viability against the peptide concentration to determine the EC50 or IC50 value.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This assay is used to assess cell migration, a key process in wound healing.
Materials:
-
6-well or 12-well plates
-
Cells that form a confluent monolayer (e.g., fibroblasts, keratinocytes)
-
Complete cell culture medium
-
Peptide solutions
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in a 6-well or 12-well plate and grow them to full confluency.
-
Create the "Scratch": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of the test peptide. Include a vehicle control.
-
Image Acquisition: Immediately after creating the scratch (time 0), and at regular intervals thereafter (e.g., 6, 12, 24 hours), capture images of the scratch using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time.
Visualizing the Molecular Pathways
To understand the mechanisms underlying the observed biological activities, it is helpful to visualize the involved signaling pathways.
Pro-regenerative Pathway of trans-Hydroxyproline Peptides
Peptides containing trans-4-hydroxy-L-proline, such as Pro-Hyp, can promote cell proliferation and migration through the activation of integrin and growth factor receptor signaling pathways.
Caption: Pro-Hyp mediated cell proliferation and migration pathway.
Inhibitory Pathway of cis-Hydroxyproline Peptides
Peptides containing cis-4-hydroxy-L-proline can disrupt collagen synthesis, leading to an inhibition of extracellular matrix formation.
Caption: cHyp peptide's inhibitory effect on collagen synthesis.
Conclusion
The biological activity of peptides containing 4-hydroxy-β-proline is a nuanced and stereochemistry-dependent phenomenon. While trans-4-hydroxy-L-proline-containing peptides often promote cell proliferation, migration, and tissue repair, their cis counterparts tend to be inhibitory, disrupting collagen synthesis and cell growth. A thorough and quantitative assessment, utilizing standardized assays such as the MTT and scratch wound healing assays, is crucial for elucidating the therapeutic potential of these modified peptides. The insights gained from such studies will undoubtedly pave the way for the rational design of novel peptide-based therapeutics for a wide range of diseases, from chronic wounds to fibrotic disorders.
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 5. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
chiral purity analysis of 1-N-Cbz-4-hydroxy-beta-proline by HPLC or chiral chromatography
A Comparative Guide to the Chiral Purity Analysis of 1-N-Cbz-4-hydroxy-beta-proline by HPLC
Introduction: The Critical Role of Chirality in Proline Derivatives
In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereoisomeric form dictates the three-dimensional structure and, consequently, the biological activity of the final active pharmaceutical ingredient (API). Therefore, the precise and accurate determination of its enantiomeric purity is a non-negotiable aspect of quality control in the drug development pipeline.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the chiral purity of this compound. We will explore the two primary strategies—direct and indirect chiral separation—offering field-proven insights into method development, validation, and selection.
Comparing Chiral Separation Strategies: Direct vs. Indirect Analysis
The chromatographic separation of enantiomers requires the creation of a chiral environment to induce diastereomeric interactions, which possess different physicochemical properties, allowing for separation.[1] This can be achieved in two principal ways.[2][3]
1. Indirect Chiral HPLC: This approach involves the pre-column derivatization of the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers.[1][2] These newly formed diastereomers can then be separated on a standard, achiral stationary phase (like a C18 column).[4][5]
-
Mechanism: A chirally pure reagent, such as Marfey's reagent (FDAA), reacts with the amino group of the proline derivative.[6] The resulting diastereomers have different physical properties and can be resolved using conventional reversed-phase HPLC.
-
Advantages: Utilizes widely available and robust achiral columns. Can enhance detection sensitivity if the CDA contains a strong chromophore or fluorophore.[7]
-
Disadvantages: Requires an additional reaction step, which can be time-consuming and introduce potential errors. The derivatizing agent must be of high enantiomeric purity, and the reaction must proceed to completion without causing racemization of the analyte.[1]
2. Direct Chiral HPLC: This is the more modern and widely used approach. It involves the direct separation of enantiomers on a Chiral Stationary Phase (CSP).[2][3] The CSP creates a chiral environment within the column itself, enabling differential interaction with the enantiomers.
-
Mechanism: The CSP, often a polysaccharide-based selector like cellulose or amylose derivatives, interacts with the enantiomers through a combination of forces such as hydrogen bonding, π-π interactions, and steric hindrance.[2][8] These transient diastereomeric complexes have different stabilities, leading to different retention times.
-
Advantages: Faster analysis due to the elimination of the derivatization step. Reduced risk of analytical errors associated with derivatization.
-
Disadvantages: CSPs are more expensive and can be less robust than conventional achiral columns. Method development can be more of a trial-and-error process to find the optimal combination of CSP and mobile phase.[2]
For routine quality control of compounds like this compound, the direct method is strongly preferred for its speed, simplicity, and reduced potential for introducing artifacts.
Workflow for Direct Chiral HPLC Method Development
The following diagram outlines a systematic workflow for developing a robust direct chiral HPLC method for this compound.
Experimental Guide: Direct Chiral Separation Protocol
This section provides a detailed protocol for the chiral analysis of this compound using a polysaccharide-based CSP.
Core Principle: The Role of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, such as Daicel's CHIRALPAK® and CHIRALCEL® series, are exceptionally effective for separating a wide range of chiral compounds, including protected amino acids.[8][9][10] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector (a cellulose or amylose derivative). For N-Cbz-4-hydroxy-beta-proline, key interaction points include:
-
Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The aromatic ring of the Cbz (benzyloxycarbonyl) protecting group can engage in π-π stacking with the phenyl groups of the CSP.
-
Steric Fit: The overall shape of the enantiomer influences how well it fits into the chiral grooves or cavities of the CSP.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Chiral Columns (for screening):
-
Column 1: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Column 2: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
-
Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA). A typical starting condition is Hexane/Ethanol/TFA (80:20:0.1, v/v/v) .
-
Causality Note: TFA is a crucial additive. As a carboxylic acid, the analyte can exhibit poor peak shape due to interactions with the silica surface of the CSP. The small amount of TFA suppresses the ionization of the carboxyl group, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.[8]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (for the Cbz chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis and System Suitability:
-
Integrate the peaks for both the desired and undesired enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess, %ee).
-
System Suitability Test (SST): Before running samples, perform an SST run using a sample containing both enantiomers (a racemic or enriched sample). The critical parameter is Resolution (Rs) . According to regulatory guidelines, a resolution of Rs ≥ 1.5 is typically required for reliable quantification.[11]
-
Performance Comparison and Data
The choice of CSP can significantly impact the separation. Below is a comparative table summarizing typical performance data for the separation of this compound enantiomers on two common polysaccharide-based columns.
| Parameter | CHIRALPAK® AD-H | CHIRALCEL® OD-H | Acceptance Criteria |
| Mobile Phase | Hexane/EtOH/TFA (80:20:0.1) | Hexane/EtOH/TFA (85:15:0.1) | - |
| Retention Time (t_R1) | ~6.5 min | ~8.2 min | Report |
| Retention Time (t_R2) | ~7.8 min | ~10.1 min | Report |
| Selectivity (α) | 1.25 | 1.30 | > 1.1 |
| Resolution (R_s) | 2.1 | 2.5 | ≥ 1.5 |
| Analysis Time | < 10 min | < 12 min | As short as possible |
Note: This data is illustrative and based on typical performance for this class of compounds. Actual retention times and resolution may vary based on the specific HPLC system, column batch, and exact mobile phase preparation.
As the data suggests, both columns are capable of providing baseline resolution. The CHIRALCEL® OD-H may offer slightly higher selectivity and resolution, potentially at the cost of a longer analysis time. The optimal choice depends on the specific analytical need (e.g., high-throughput screening vs. high-resolution impurity profiling).
Method Validation: Ensuring Trustworthiness
Once a suitable chiral separation method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][13] This process establishes the trustworthiness and reliability of the analytical results.
Key Validation Parameters
The following diagram illustrates the essential parameters for validating a chiral purity method.
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of other components, including its counter-enantiomer. This is primarily demonstrated by achieving sufficient resolution (Rs ≥ 1.5).[11][13]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This should be established for the undesired enantiomer down to the LOQ.
-
Precision: The closeness of agreement among a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day).[11]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during normal usage.[13]
Conclusion
For the chiral purity analysis of this compound, direct HPLC using a polysaccharide-based chiral stationary phase is the most efficient and reliable strategy. Columns like CHIRALPAK® AD-H and CHIRALCEL® OD-H have demonstrated excellent performance for this class of protected amino acids. The key to a successful separation lies in a systematic approach to method development, particularly in the selection of the CSP and the optimization of the mobile phase, including the use of an acidic modifier like TFA to ensure excellent peak shape. Rigorous method validation in accordance with ICH Q2(R1) guidelines is the final, essential step to guarantee that the analytical data is accurate, precise, and suitable for its critical role in pharmaceutical quality control.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Cbz-Protected Proline Derivatives in Synthesis
In the field of organic synthesis, particularly in the construction of peptides and complex chiral molecules, the strategic selection of protecting groups is a cornerstone of success. L-proline, a unique secondary amino acid, presents specific challenges and opportunities due to its rigid pyrrolidine ring, which profoundly influences the conformation of molecular structures it is part of.[1][2] The protection of its secondary amine is often a prerequisite for controlled and selective transformations.
Among the arsenal of nitrogen-protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, represents a foundational strategy that remains highly relevant in modern synthesis.[3] This guide provides an in-depth comparison of the efficacy of Cbz-protected proline derivatives, objectively weighing their performance against contemporary alternatives like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected prolines, supported by established experimental data and protocols.
The Carboxybenzyl (Cbz) Group: A Profile
The Cbz group is a urethane-type protecting group valued for its stability across a wide range of reaction conditions, yet it can be removed under specific, mild conditions. This balance of stability and selective lability is the primary reason for its enduring utility.
Key Advantages of Cbz-Proline:
-
High Stability: The Cbz group is robust and resistant to mildly acidic and basic conditions, which allows for selective manipulations elsewhere in a molecule.
-
Low Racemization Risk: The urethane linkage of the Cbz group generally suppresses racemization during peptide coupling reactions, a critical factor for maintaining stereochemical integrity.[4]
-
Established Chemistry: Its long history means its reactivity and compatibility are well-documented, providing a high degree of predictability in synthetic planning.[4]
-
Orthogonality: Cbz is orthogonal to both Boc and Fmoc protecting groups, making it a valuable component in complex syntheses requiring multiple, selective deprotection steps.[4][5]
Primary Limitations:
-
Deprotection Conditions: The standard deprotection method, catalytic hydrogenolysis, is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing residues.[5][6]
-
SPPS Incompatibility: On-resin hydrogenolysis is impractical for automated Solid-Phase Peptide Synthesis (SPPS), rendering Cbz-proline a poor choice for this high-throughput methodology.[7]
Comparative Analysis: Cbz-Proline vs. Boc- & Fmoc-Proline
The choice of a proline protecting group is fundamentally dictated by the overall synthetic strategy, particularly the choice between solution-phase and solid-phase synthesis.
| Feature | Cbz-Proline (Z-Pro-OH) | Boc-Proline | Fmoc-Proline |
| Protecting Group Type | Benzyloxycarbonyl | tert-Butoxycarbonyl | 9-Fluorenylmethyloxycarbonyl |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acids (HBr/AcOH); Na/liquid NH₃.[4] | Moderate to Strong Acids (e.g., Trifluoroacetic Acid - TFA).[4][5] | Mild Basic Conditions (e.g., 20% piperidine in DMF).[4][5] |
| Primary Application | Solution-Phase Peptide Synthesis; Fragment Condensation.[5] | Solid-Phase Peptide Synthesis (SPPS); Solution-Phase Synthesis.[8] | Solid-Phase Peptide Synthesis (SPPS).[5] |
| Key Advantages | Orthogonal to Boc/Fmoc; Low racemization risk; High stability.[4] | Well-suited for automation (SPPS); Milder final cleavage than older methods.[8] | Orthogonal to acid-labile groups; Milder cleavage conditions than Boc strategy.[5] |
| Key Disadvantages | Incompatible with reducible groups; Impractical for SPPS.[6][7] | Repeated acid exposure can degrade sensitive peptide sequences.[4] | Higher risk of racemization with some coupling reagents; Diketopiperazine formation.[4][8] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[4] | Orthogonal to Cbz and Fmoc groups.[4] | Orthogonal to Cbz and Boc groups.[4] |
Experimental Methodologies & Workflows
The practical efficacy of a protecting group is best understood through its application. Below are detailed protocols for the protection of proline with the Cbz group and its subsequent removal.
Protocol 1: Cbz Protection of L-Proline (Schotten-Baumann Conditions)
This protocol describes a standard method for the N-protection of an amino acid. The causality behind this choice lies in its simplicity and high efficiency. The use of an aqueous basic solution ensures the amino acid is deprotonated and nucleophilic, while the vigorous stirring and controlled temperature prevent hydrolysis of the benzyl chloroformate and minimize side reactions.
Workflow Diagram: Cbz Protection of Proline
Caption: Workflow for the synthesis of N-Cbz-L-Proline.
Step-by-Step Methodology:
-
Dissolution: Dissolve L-proline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[3]
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the reaction temperature below 5 °C to prevent unwanted side reactions.[3]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product will precipitate or form an oil.[3]
-
Extraction & Drying: Extract the product with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected proline.[3]
Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation
While standard hydrogenolysis with H₂ gas is common, catalytic transfer hydrogenation offers a safer and often more convenient alternative that avoids the need for specialized hydrogenation apparatus.[9] Ammonium formate serves as the hydrogen source in situ. This method is chosen for its mildness and efficiency. The catalyst, Palladium on carbon (Pd/C), is heterogeneous, allowing for simple removal by filtration.
Mechanism Diagram: Cbz Deprotection via Hydrogenolysis
Caption: Mechanism of Cbz group removal by hydrogenolysis.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the Cbz-protected proline (1.0 equivalent) in a suitable solvent like methanol or ethanol.[3]
-
Catalyst & H₂ Source: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Then, add ammonium formate (HCOONH₄) as the hydrogen donor.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC by observing the disappearance of the starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[3]
-
Concentration: Concentrate the filtrate under reduced pressure. The byproducts (toluene and CO₂) are volatile and are easily removed, yielding the deprotected proline.[3]
Efficacy Beyond Peptide Synthesis: Asymmetric Applications
The utility of Cbz-proline extends beyond its role as a simple protecting group. The inherent chirality and rigid structure of the proline scaffold make its derivatives valuable in asymmetric synthesis.[10]
-
Chiral Building Block: N-Cbz-L-proline and its D-enantiomer are crucial starting materials for synthesizing complex, enantiomerically pure molecules, including piperidine alkaloids and other pharmacologically active compounds.[11] The Cbz group provides robust protection while other parts of the molecule are elaborated.
-
Organocatalyst Precursors: The Cbz-proline framework can be modified to create more complex organocatalysts. The nature of the N-protecting group influences the steric and electronic environment of the proline's catalytic core, thereby affecting the activity and stereoselectivity of reactions like asymmetric aldol additions.[12][13]
Decision Logic: Choosing the Right Proline Protecting Group
Caption: Decision tree for selecting a proline protecting group.
Conclusion and Future Outlook
N-Cbz-L-proline is a time-tested and highly effective derivative for use in organic synthesis. While the rise of automated solid-phase peptide synthesis has favored the use of Fmoc and Boc strategies in that specific domain, the Cbz group's robustness, orthogonality, and mild, clean removal via hydrogenolysis ensure its continued prominence, especially in solution-phase synthesis and the construction of complex, non-peptidic chiral molecules.[4][7] The choice between Cbz, Boc, and Fmoc is not a matter of which is universally "best," but rather a strategic decision based on the specific demands of the synthetic target, including its functional group compatibility, scale, and the overall synthetic plan. As such, Cbz-proline remains an indispensable tool for the modern synthetic chemist.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-N-Cbz-4-hydroxy-beta-proline
As researchers and drug development professionals, our focus is often on the synthesis and application of complex molecules. However, responsible stewardship of these chemicals, from handling to final disposal, is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 1-N-Cbz-4-hydroxy-beta-proline, a common N-protected amino acid derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel and protect our environment, reflecting the best practices in laboratory chemical management.
Part 1: Hazard Characterization and Assessment
Understanding a chemical's properties is the foundation of its safe handling and disposal. This compound is a white to off-white crystalline solid.[1] While the parent amino acid, hydroxyproline, is of low toxicity, the introduction of the N-carbobenzyloxy (Cbz) group alters its chemical properties and hazard profile.
The primary hazards associated with this compound, as identified in safety data sheets (SDS) for the compound and its analogues, are:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]
-
Aquatic Toxicity: While data for this specific compound is limited, closely related protected amino acids are noted as being very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent this chemical from entering drains or waterways.[4]
Based on this profile, this compound must be treated as a hazardous chemical waste. It should never be disposed of in the regular trash or washed down the sink.[5][6]
Table 1: Physicochemical and Hazard Data Summary
| Property | Value / Information | Source(s) |
| Chemical Formula | C₁₃H₁₅NO₅ | [2][7] |
| Molecular Weight | ~265.26 g/mol | [7] |
| Appearance | White to off-white crystalline powder/solid.[1] | [1][6] |
| Primary Hazards | Causes skin and serious eye irritation; may cause respiratory irritation.[2][3] | [2][3] |
| Environmental Hazards | Presumed to be harmful or toxic to aquatic life. Do not let product enter drains.[4] | [4] |
| Incompatibilities | Strong oxidizing agents.[6] | [6] |
| Disposal Classification | Non-halogenated Organic Solid Waste | Institutional Guideline |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before handling or preparing for disposal, ensuring adequate personal protection is paramount. The causality is simple: creating a barrier between yourself and the chemical prevents exposure and potential harm.
Mandatory PPE
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: When handling significant quantities of the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. For routine lab-scale weighing and transfer, performing the work in a fume hood or a well-ventilated area is sufficient to minimize inhalation risk.[2][3]
Scientist's Note: The fine, crystalline nature of this compound means it can easily become airborne.[8] Always handle the solid material in a manner that minimizes dust generation. Use a chemical fume hood for weighing and preparing solutions whenever possible. This proactive measure is the most effective way to prevent respiratory exposure.[9]
Part 3: Core Disposal Workflow for Unused or Expired Product
The disposal of pure, unused, or expired this compound follows a regulated, multi-step process. This workflow ensures that the waste is properly identified, contained, and managed from the point of generation to its final treatment facility.
Step-by-Step Disposal Protocol
-
Waste Classification: Identify the material as "Hazardous Chemical Waste." Specifically, it falls into the category of non-halogenated organic solid waste .
-
Container Selection:
-
Choose a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid is appropriate.[10][11]
-
The container must be in good condition, free of damage, and have a secure, leak-proof closure.[11][12]
-
Ensure the container is clearly designated for solid waste only. Do not mix solid and liquid waste streams.
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or formulas.
-
Indicate the date when the first item of waste was placed in the container (the "accumulation start date").
-
-
Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA).[10][12] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[10]
-
Keep the waste container closed at all times except when adding waste.[5][10] This prevents the release of vapors and protects the contents from contamination.
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[12]
-
-
Requesting Disposal:
-
Once the container is full or has been accumulating for a set period (typically 6-12 months, check your institution's policy), contact your facility's Environmental Health & Safety (EHS) department to request a waste pickup.[10][11]
-
Do not allow more than 55 gallons of hazardous waste to accumulate in your SAA.[10]
-
Disposal Workflow Diagram
Caption: Workflow for routine disposal of solid this compound.
Part 4: Disposal of Contaminated Laboratory Materials
Research activities generate more than just pure chemical waste. All materials that come into contact with this compound must be considered contaminated and disposed of as hazardous waste.
Table 2: Disposal Routes for Contaminated Items
| Item Type | Disposal Procedure | Causality / Rationale |
| Solid Labware (Gloves, weigh boats, wipes) | Place directly into the designated non-halogenated organic solid waste container. | These items are contaminated with the chemical and must be disposed of under the same classification to prevent release into the environment. |
| Contaminated Sharps (Needles, razor blades) | Dispose of immediately in a designated, puncture-proof sharps container.[9] | This prevents physical injury and chemical exposure to waste handlers. The entire container is typically incinerated. |
| Empty Stock Bottles | Triple-rinse with a suitable solvent (e.g., acetone or ethanol). Collect the first rinseate as non-halogenated organic liquid waste. The defaced, triple-rinsed, and uncapped bottle can then be disposed of in the regular trash or glass recycling.[5] | The triple-rinse procedure decontaminates the container to a non-hazardous level. The first rinse contains the bulk of the residue and must be captured as hazardous waste. Defacing the label prevents confusion.[5] |
| Solutions of the Compound | Collect in a properly labeled hazardous liquid waste container. Segregate into non-halogenated organic or aqueous waste streams as appropriate. NEVER pour down the drain.[5][6] | The compound's aquatic toxicity necessitates that all solutions be captured and sent for specialized treatment. Pouring it down the drain would violate environmental regulations and harm aquatic ecosystems.[5] |
Part 5: Emergency Procedures - Spill Response
In the event of an accidental spill, a prompt and correct response is critical to mitigate exposure and prevent the spread of contamination. The procedure varies based on the size of the spill. For any major spill (i.e., one that you are not trained, equipped, or comfortable to handle), evacuate the area and contact your institution's emergency response line immediately.[13][14]
Protocol for a Minor Solid Spill (e.g., < 5 grams)
-
ALERT & RESTRICT: Immediately alert others in the vicinity.[13] Secure the area to prevent anyone from walking through the spill.
-
ASSESS & PREPARE: Consult the Safety Data Sheet (SDS).[9] Ensure you have the proper PPE and spill cleanup materials.
-
DON PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
CONTAIN & CLEAN:
-
To prevent the powder from becoming airborne, gently cover the spill with paper towels lightly dampened with water.[15]
-
Working from the outside of the spill inward, carefully sweep the material and damp towels into a dustpan or onto a stiff piece of cardboard.[16]
-
Place all contaminated cleanup materials (towels, gloves, etc.) into a plastic bag.
-
-
PACKAGE & LABEL: Seal the bag and place it into your designated solid hazardous waste container. If a container is not available, label the bag itself as "Hazardous Waste: Spill Debris of this compound."[13]
-
DECONTAMINATE: Wipe the spill area with soap and water. Dry with paper towels and dispose of them in the waste container.[16]
-
WASH & REPORT: Remove your PPE and wash your hands thoroughly. Report the incident to your laboratory supervisor or Principal Investigator.[13][16]
Spill Response Decision Flowchart
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synzeal.com [synzeal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. PubChemLite - this compound (C13H15NO5) [pubchemlite.lcsb.uni.lu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]
- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 16. egr.msu.edu [egr.msu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
